molecular formula C9H7ClN2 B1590687 4-Chloroquinolin-8-amine CAS No. 81764-16-1

4-Chloroquinolin-8-amine

Cat. No.: B1590687
CAS No.: 81764-16-1
M. Wt: 178.62 g/mol
InChI Key: GGVFMKZFUXGDMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloroquinolin-8-amine is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVFMKZFUXGDMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10504140
Record name 4-Chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81764-16-1
Record name 4-Chloroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10504140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-Chloroquinolin-8-amine: A Guide to Regioselective Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Introduction: The Strategic Importance of 4-Chloroquinolin-8-amine

This compound stands as a critical molecular scaffold in the landscape of medicinal chemistry and drug development. It is a pivotal intermediate in the synthesis of 8-aminoquinoline-based pharmaceuticals, most notably the antimalarial agent Primaquine.[1][2] The successful synthesis of this compound hinges on a precise and selective chemical transformation: the mono-amination of the readily available precursor, 4,8-dichloroquinoline.

This guide provides a comprehensive overview of this synthesis, moving beyond a simple recitation of steps to explore the underlying mechanistic principles that govern the reaction's selectivity. We will delve into the nuances of nucleophilic aromatic substitution on the quinoline core, present a detailed experimental protocol, and discuss critical parameters for process optimization and safety. This document is intended for researchers, chemists, and drug development professionals seeking a field-proven understanding of this essential synthetic route.

Mechanistic Framework: The Rationale for C4-Selectivity

The conversion of 4,8-dichloroquinoline to this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] Unlike typical nucleophilic substitutions, the SNAr mechanism does not proceed via an SN1 or SN2 pathway. Instead, it involves a two-step addition-elimination process.[5][6]

The core challenge and the key to a successful synthesis is achieving regioselectivity. The 4,8-dichloroquinoline molecule presents two potential sites for nucleophilic attack by an amine. The consistent and high-yield formation of the 4-amino product is not accidental but is dictated by the electronic properties of the quinoline ring system.

  • Electronic Activation : The quinoline ring system, particularly the nitrogen atom in the pyridine ring, is strongly electron-withdrawing. This property reduces the electron density of the entire aromatic system, making it susceptible to attack by nucleophiles.[3][5]

  • Positional Reactivity : The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C8 position. This is because the C4 position is para to the ring nitrogen. This strategic placement allows for the effective delocalization and stabilization of the negative charge in the intermediate formed during the nucleophilic attack. This stabilized intermediate, known as a Meisenheimer complex, is a hallmark of the SNAr mechanism.[3][5] The C8 position lacks this direct resonance stabilization pathway with the heteroatom, rendering it less electrophilic.

  • Steric Factors : While electronic effects are dominant, steric hindrance can also play a role. However, in this specific case, the electronic activation of the C4 position is the primary driver for the observed regioselectivity.[7][8]

The workflow for this selective substitution can be visualized as follows:

SNAr_Mechanism Reactants 4,8-Dichloroquinoline + Ammonia (NH3) Attack Nucleophilic Attack at C4 Position Reactants->Attack Step 1 Intermediate Formation of Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Addition Elimination Loss of Leaving Group (Chloride Ion) Intermediate->Elimination Step 2 Product 4-Amino-8-chloroquinoline (Target Product) Elimination->Product Elimination

Caption: The SNAr mechanism workflow for selective C4 amination.

Experimental Protocol: Direct High-Pressure Amination

The most direct and industrially relevant method for this synthesis is the direct amination of 4,8-dichloroquinoline using an ammonia source under elevated temperature and pressure. This approach leverages the principles of the SNAr reaction discussed previously.

3.1. Materials and Equipment

  • Reagents :

    • 4,8-Dichloroquinoline (C₉H₅Cl₂N, MW: 198.05 g/mol )[9]

    • Aqueous Ammonia (28-30% NH₃ solution)

    • Ethanol or Phenol (as solvent)

    • Dichloromethane (for extraction)

    • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

    • Hydrochloric Acid (for pH adjustment/salt formation if needed)

    • Sodium Bicarbonate Solution (for washing)

  • Equipment :

    • High-pressure autoclave or stainless-steel pressure vessel with stirring mechanism and temperature control

    • Heating mantle or oil bath

    • Standard laboratory glassware (beakers, flasks, separatory funnel)

    • Rotary evaporator

    • Filtration apparatus (Büchner funnel)

    • Analytical instruments for characterization (NMR, MS, melting point apparatus)

3.2. Reaction Procedure

The following diagram illustrates the overall synthetic workflow:

Synthesis_Workflow start Charge Reactor: 4,8-Dichloroquinoline + Solvent add_nh3 Add Aqueous Ammonia start->add_nh3 react Seal & Heat Reactor (e.g., 150-180 °C) Under Pressure add_nh3->react workup Cool, Vent & Quench Reaction Mixture react->workup extract Solvent Extraction (e.g., DCM) workup->extract purify Wash, Dry & Concentrate Crude Product extract->purify isolate Purify by Recrystallization or Column Chromatography purify->isolate end_product Isolated this compound isolate->end_product

Caption: Step-by-step experimental workflow for the synthesis.

  • Reactor Charging : In a suitable high-pressure autoclave, charge 4,8-dichloroquinoline (1.0 eq) and a solvent such as ethanol or phenol. The use of a solvent is crucial for ensuring homogeneity and efficient heat transfer.

  • Addition of Nucleophile : Add an excess of concentrated aqueous ammonia (e.g., 5-10 eq) to the vessel. The large excess of the nucleophile drives the reaction to completion.

  • Reaction Conditions : Seal the autoclave securely. Begin stirring and heat the reaction mixture to a temperature between 150-180 °C. The reaction is typically maintained for 8-24 hours. During this time, the internal pressure will build up significantly.

  • Work-up : After the reaction period, cool the autoclave to room temperature. Crucially, vent the excess ammonia pressure safely in a well-ventilated fume hood. Carefully open the reactor and transfer the contents to a beaker.

  • Extraction : If a solvent like phenol was used, the mixture may need to be basified and extracted. For an ethanol-based reaction, the solvent can be removed under reduced pressure. The resulting residue is then taken up in a suitable organic solvent like dichloromethane (DCM).[10] Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted ammonia and acidic impurities.

  • Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure this compound.

3.3. Summary of Reaction Parameters

ParameterTypical Value / ConditionRationale / Notes
Substrate 4,8-DichloroquinolineStarting material.
Nucleophile Aqueous Ammonia (28-30%)Source of the amino group. Used in excess.
Solvent Ethanol, PhenolFacilitates dissolution and heat transfer.
Temperature 150 - 180 °CProvides activation energy for the SNAr reaction.
Pressure Autogenic (builds in reactor)Necessary to maintain reagents in the liquid phase at high temp.
Reaction Time 8 - 24 hoursVaries based on scale, temperature, and concentration.
Typical Yield 65 - 85%Dependent on optimization of reaction conditions.

Chemical Transformation and Safety

The overall chemical reaction is as follows:

Caption: Overall reaction scheme for the amination of 4,8-dichloroquinoline.

Safety Considerations :

  • High-Pressure Operations : All high-pressure reactions must be conducted behind a blast shield by trained personnel. Ensure the autoclave is properly rated for the expected temperatures and pressures.

  • Chemical Hazards : 4,8-dichloroquinoline is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ammonia : Concentrated ammonia is corrosive and has a pungent, irritating odor. All manipulations should be performed in a certified chemical fume hood to avoid inhalation.

Troubleshooting and Optimization

  • Low Yield / Incomplete Reaction : This can often be addressed by increasing the reaction temperature, extending the reaction time, or using a higher excess of the ammonia solution.

  • Formation of Diamine Byproduct : The formation of 4,8-diaminoquinoline can occur if the reaction is too harsh or prolonged. The selectivity for mono-amination is high but not absolute. Reducing the temperature or reaction time can mitigate this. The use of palladium catalysts with specific ligands like DavePhos has been shown to be effective in controlling diamination in related systems, though this adds complexity and cost.[7][8]

  • Hydrolysis Byproduct : Formation of 4-hydroxy-8-chloroquinoline can occur due to the presence of water at high temperatures. Using a less aqueous ammonia source or a co-solvent that azeotropically removes water can be explored for optimization.

Conclusion

The synthesis of this compound from 4,8-dichloroquinoline is a robust and well-understood process governed by the principles of regioselective nucleophilic aromatic substitution. The enhanced reactivity of the C4 position, driven by electronic stabilization from the quinoline nitrogen, allows for a direct and efficient amination. By carefully controlling reaction parameters such as temperature, pressure, and stoichiometry, researchers can achieve high yields of this valuable intermediate, paving the way for the development of essential medicines.

References

An In-depth Technical Guide to 4-Chloroquinolin-8-amine: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloroquinolin-8-amine, a key heterocyclic building block in medicinal chemistry. We will delve into its fundamental chemical properties, including its IUPAC nomenclature and CAS registration, and provide a detailed examination of its synthesis and analytical characterization. The guide will explore the significant role of the 4-aminoquinoline scaffold, and by extension this compound, in the development of therapeutic agents, with a particular focus on its applications in antimalarial and anticancer drug discovery. Furthermore, this document will outline essential safety and handling protocols to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and scientists engaged in the design and synthesis of novel bioactive molecules.

Table of Contents

  • Introduction to this compound

    • Nomenclature and Chemical Identity

    • Physicochemical Properties

  • Synthesis and Purification

    • Retrosynthetic Analysis

    • Experimental Protocol: Synthesis of this compound

    • Purification and Characterization

  • Analytical Characterization

    • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Mass Spectrometry (MS)

    • High-Performance Liquid Chromatography (HPLC)

  • Applications in Drug Discovery

    • The 4-Aminoquinoline Scaffold in Medicinal Chemistry

    • Antimalarial Activity

    • Anticancer Potential

    • Other Therapeutic Areas

  • Safety and Handling

    • Hazard Identification

    • Personal Protective Equipment (PPE)

    • Storage and Disposal

  • References

Introduction to this compound

This compound is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline ring system is a prevalent scaffold in numerous natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] The specific substitution pattern of this compound, featuring a chlorine atom at the 4-position and an amino group at the 8-position, makes it a valuable and versatile intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery.

Nomenclature and Chemical Identity
  • IUPAC Name: this compound[3][4]

  • CAS Number: 81764-16-1[3][4]

  • Molecular Formula: C₉H₇ClN₂[3][4]

  • Molecular Weight: 178.62 g/mol [3][4]

  • SMILES: Nc1cccc2c1nccc2Cl

Physicochemical Properties
PropertyValueReference(s)
AppearanceOff-white to light yellow solid[3]
Melting Point99-100 °C[3]
PurityTypically ≥96%[3][4]

Synthesis and Purification

The synthesis of 4-aminoquinoline derivatives often involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with a suitable amine.[5] The following sections outline a plausible retrosynthetic approach and a general experimental protocol for the synthesis of this compound.

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound involves the disconnection of the C4-Cl bond, leading back to a suitable quinoline precursor. A common starting material for such syntheses is 4,7-dichloroquinoline, which can be selectively aminated. However, for the target molecule, a more direct approach would involve the chlorination of an 8-amino-4-hydroxyquinoline precursor. A generalized retrosynthetic workflow is depicted below.

G This compound This compound Chlorination Chlorination (e.g., POCl3) This compound->Chlorination Synthesis Precursor 8-Amino-4-hydroxyquinoline Chlorination->Precursor From

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol for the synthesis of 4-aminoquinoline derivatives, which can be adapted for this compound. This procedure is based on the common laboratory practice of nucleophilic aromatic substitution.[5]

Materials:

  • 4,8-dichloroquinoline (or a suitable precursor)

  • Ammonia source (e.g., aqueous ammonia, ammonium salt)

  • Solvent (e.g., ethanol, N,N-dimethylformamide)

  • Base (if using an ammonium salt, e.g., triethylamine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 4,8-dichloroquinoline precursor in the chosen solvent.

  • Add an excess of the ammonia source to the reaction mixture. If an ammonium salt is used, add a suitable base to liberate the free ammonia.

  • Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Precursor in Solvent Add_Ammonia Add Ammonia Source and Base (if needed) Start->Add_Ammonia Reflux Heat to Reflux and Monitor Add_Ammonia->Reflux Cool Cool to Room Temperature Reflux->Cool Evaporate Remove Solvent Cool->Evaporate Purify Purify by Column Chromatography Evaporate->Purify End Obtain Pure Product Purify->End

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and the protons of the amino group. The chemical shifts and coupling constants will be characteristic of the substitution pattern. For analogous 4-aminoquinolines, aromatic protons typically appear in the range of δ 6.5-8.5 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the amino group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For this compound, the mass spectrum should show a molecular ion peak (M⁺) corresponding to its molecular weight (178.62 g/mol ), as well as an isotopic peak at M+2 due to the presence of the chlorine-37 isotope.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method would be suitable for this compound.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., 254 nm).[6]

Applications in Drug Discovery

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, with a rich history of producing successful therapeutic agents.[7][8] The presence of the chloro and amino groups on this compound provides reactive handles for further chemical modification, making it an attractive starting point for the synthesis of compound libraries for drug screening.

The 4-Aminoquinoline Scaffold in Medicinal Chemistry

Derivatives of 4-aminoquinoline are known to possess a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The mechanism of action often involves the ability of the basic amino group to accumulate in acidic cellular compartments, such as the lysosome of cancer cells or the food vacuole of the malaria parasite.[9]

Antimalarial Activity

The most well-known application of 4-aminoquinolines is in the treatment of malaria. Chloroquine, a prominent member of this class, was a frontline antimalarial drug for many years.[7][8] Although its efficacy has been diminished by the emergence of drug-resistant strains of Plasmodium falciparum, the 4-aminoquinoline scaffold continues to be a focus of research for the development of new antimalarials that can overcome resistance.[8][10] The structural modifications enabled by using this compound as a building block could lead to novel compounds with improved activity against resistant parasites.

Anticancer Potential

Recent research has highlighted the potential of 4-aminoquinoline derivatives as anticancer agents.[2][5] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms of action include the induction of apoptosis, inhibition of autophagy, and interference with cell signaling pathways. The development of novel 4-aminoquinoline-based compounds for cancer therapy is an active area of research.

Other Therapeutic Areas

The versatility of the 4-aminoquinoline scaffold extends beyond malaria and cancer. Derivatives have been investigated for their potential as anti-inflammatory, antibacterial, and antiviral agents.[1][2] The ability to readily modify the structure of this compound allows for the exploration of its potential in a wide range of therapeutic areas.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is a general guide and should be supplemented with a thorough review of the material safety data sheet (MSDS) provided by the supplier.

Hazard Identification

While specific toxicity data for this compound may be limited, compounds of this class should be handled with care. Potential hazards may include:

  • Skin and eye irritation.

  • Harmful if swallowed or inhaled.

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Respiratory Protection: Work in a well-ventilated area or use a fume hood. If dusts are generated, a respirator may be necessary.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact.

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the creation of diverse compound libraries. The proven track record of the 4-aminoquinoline scaffold in producing effective therapeutic agents, particularly in the areas of infectious diseases and oncology, underscores the potential of this compound as a key component in the development of next-generation drugs. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this important chemical entity in their drug discovery endeavors.

References

The 4-Aminoquinolines: A Legacy of Discovery and a Future of Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

From the fever-ridden jungles of colonial history to the forefront of modern medicinal chemistry, the story of 4-aminoquinoline compounds is a compelling narrative of wartime necessity, scientific serendipity, and the relentless battle against infectious disease. This technical guide provides an in-depth exploration of the discovery and history of this pivotal class of drugs, detailing their synthesis, mechanism of action, the evolution of resistance, and their expanding therapeutic horizons beyond malaria.

The Genesis: Quinine and the Imperative for a Synthetic Successor

For centuries, the only effective weapon against malaria was quinine, an alkaloid extracted from the bark of the South American Cinchona tree.[1][2][3] First used by Europeans in the 17th century, its isolation in 1820 by French chemists Pelletier and Caventou marked a turning point in medicine, providing a purified, standard treatment for intermittent fevers.[1][4] However, the reliance on a single natural source proved to be a critical vulnerability. The outbreak of World War II and the subsequent Japanese occupation of Java, the world's primary source of Cinchona bark, created a dire shortage of quinine for the Allied forces, catastrophically impeding military campaigns in malaria-endemic regions.[5] This strategic crisis catalyzed an unprecedented, large-scale research effort to develop synthetic antimalarial agents, setting the stage for the discovery of the 4-aminoquinolines.[2][5]

A Tale of Two Syntheses: The Birth of Chloroquine and Sontochin

Pressured to find a less toxic alternative, Andersag synthesized a related compound, Sontochin (3-methyl-chloroquine), in 1936.[1][6][7] Sontochin proved to be effective and better tolerated. The twists of war played a crucial role in its history; in 1943, Allied forces occupying Tunis captured a supply of German-manufactured Sontochin, along with clinical data.[1][4][6][7] This intelligence was sent to the United States, where it reignited interest in the 4-aminoquinoline scaffold.[6] American researchers, in their extensive screening program of over 16,000 compounds, independently re-synthesized and evaluated Resochin, giving it the designation SN-7618.[7] They found it to be a remarkably potent and safe antimalarial, and it was renamed Chloroquine.[1] It was only after the war that they realized their "new" drug was identical to the Germans' supposedly toxic Resochin.[1][4]

Following the war, Chloroquine emerged as a cornerstone of the World Health Organization's global malaria eradication campaign, lauded for its high efficacy, tolerability, and low cost.[1][8] In 1946, a hydroxylated analog, Hydroxychloroquine, was developed, offering a similar efficacy profile with reduced toxicity.[4][5]

dot graph TD { subgraph "Historical Context" A[Cinchona Bark (Quinine)] --> B{WWII Quinine Shortage}; end

} caption: "Discovery timeline of Chloroquine."

Mechanism of Action: The Hemozoin Inhibition Pathway

The primary therapeutic action of 4-aminoquinolines targets the blood-stage of the Plasmodium parasite's life cycle.[5][9] Inside the human red blood cell, the parasite digests vast quantities of the host's hemoglobin within an acidic organelle called the digestive vacuole.[9] This process provides essential amino acids for the parasite but releases large amounts of toxic free heme.

To protect itself, the parasite employs a detoxification strategy, polymerizing the toxic heme into an inert, crystalline substance called hemozoin (also known as the "malaria pigment"). 4-Aminoquinoline drugs are weak bases, which causes them to become protonated and trapped within the acidic environment of the parasite's digestive vacuole, reaching concentrations thousands of times higher than in the surrounding plasma.[8] This accumulation is a key feature of their selective toxicity.

Once concentrated, the 4-aminoquinoline molecule, particularly its quinoline ring, forms a complex with the heme molecules through π-π stacking interactions.[8] This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.[8][10] The resulting buildup of toxic, soluble heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[8]

dot graph LR { node [shape=box, style=rounded]; bgcolor="#F1F3F4";

} caption: "Mechanism of action of Chloroquine."

Structure-Activity Relationship (SAR)

The efficacy of 4-aminoquinoline derivatives is intrinsically linked to their chemical structure. Decades of research have elucidated key structural features essential for their antimalarial activity.

Structural PositionFeatureImportance for Activity
Position 7 Electron-withdrawing group (e.g., Chlorine)Essential for high potency. It lowers the pKa of the quinoline ring nitrogen, which is crucial for the drug's ability to complex with heme and inhibit hemozoin formation.[9][11][12]
Position 4 Aminoalkyl side chainCritical for activity. The basicity of the terminal amine is vital for the ion-trapping mechanism that concentrates the drug in the acidic digestive vacuole.[11]
Side Chain Length VariesThe length and structure of the diaminoalkane side chain influence activity against both drug-sensitive and drug-resistant strains. Shorter (2-3 carbons) and longer (10-12 carbons) chains have shown activity against resistant P. falciparum.[13][14]
Position 3 Unsubstituted (generally)Substitution at this position, as seen in Sontochin (3-methyl), can alter the activity profile, sometimes retaining efficacy against chloroquine-resistant strains.[6]

The quintessential structure of Chloroquine, with its 7-chloroquinoline core and a flexible diethylamino-pentyl side chain at the 4-position, represents a highly optimized configuration for antimalarial action.

The Rise of Resistance and the Next Generation

The challenge of resistance spurred the development of other 4-aminoquinolines, such as Amodiaquine, which retained activity against some chloroquine-resistant strains.[8] However, resistance eventually developed to these as well. Current research focuses on designing novel 4-aminoquinoline derivatives that can overcome existing resistance mechanisms. Strategies include:

  • Modifying the side chain: Creating analogues with different lengths or bulky terminal groups to evade the mutated transporter protein.[13]

  • Creating hybrid molecules: Combining the 4-aminoquinoline scaffold with other pharmacophores to create compounds with dual modes of action.[15]

  • Revisiting historical compounds: Investigating derivatives of Sontochin and other early compounds that show activity against resistant strains.[6][16]

Beyond Malaria: Repurposing 4-Aminoquinolines

The biological activities of 4-aminoquinolines extend beyond their antimalarial effects. Their ability to accumulate in acidic cellular compartments (like lysosomes) and modulate autophagy and immune responses has led to their repurposing for other diseases.

  • Anti-inflammatory and Autoimmune Diseases: Hydroxychloroquine is widely used in the treatment of rheumatoid arthritis and systemic lupus erythematosus.

  • Oncology: Chloroquine and its derivatives are being investigated as adjuncts to cancer therapy.[8] By inhibiting autophagy, which cancer cells can use to survive stress, these drugs may enhance the efficacy of chemotherapy and radiation.[8]

  • Antiviral Activity: The potential for 4-aminoquinolines to interfere with viral replication, often by inhibiting pH-dependent steps in viral entry or maturation, has been an area of active research.

Representative Experimental Protocol: Synthesis of Chloroquine

The classical synthesis of Chloroquine serves as a fundamental example of the chemistry underlying this drug class. The process typically involves the condensation of 4,7-dichloroquinoline with the appropriate amine side chain, novaldiamine (5-diethylamino-2-pentylamine).

Objective: To synthesize Chloroquine diphosphate.

Reaction Scheme: 4,7-dichloroquinoline + 5-diethylamino-2-pentylamine → Chloroquine

Materials:

  • 4,7-dichloroquinoline

  • Novaldiamine (5-diethylamino-2-pentylamine)

  • Phenol (as solvent/catalyst)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ether or other suitable organic solvent

  • Phosphoric acid (H₃PO₄)

Methodology:

  • Condensation: A mixture of 4,7-dichloroquinoline and phenol is heated to approximately 120-130°C to form a melt.

  • Amine Addition: Novaldiamine is added portion-wise to the molten mixture. The reaction is exothermic and the temperature is maintained for several hours to ensure completion. Causality: Phenol acts as both a solvent and a weak acid catalyst, facilitating the nucleophilic aromatic substitution of the chlorine at the 4-position by the primary amine of the side chain.

  • Work-up and Isolation: The reaction mixture is cooled and treated with an aqueous solution of sodium hydroxide to neutralize the phenol and any excess acid.

  • Extraction: The resulting basic mixture is extracted with an organic solvent like ether. The organic layer now contains the Chloroquine free base. Trustworthiness: This step is self-validating; the separation into distinct aqueous and organic layers confirms the successful neutralization and allows for selective extraction of the non-polar product.

  • Purification: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield crude Chloroquine base.

  • Salt Formation: The purified base is dissolved in ethanol, and a stoichiometric amount of phosphoric acid is added to precipitate Chloroquine diphosphate. The salt is then collected by filtration, washed, and dried. Causality: Conversion to the diphosphate salt enhances water solubility and stability, making it suitable for pharmaceutical formulation.

Conclusion

The 4-aminoquinolines represent a landmark achievement in medicinal chemistry, born from a wartime crisis and evolving into a versatile therapeutic platform. The journey from quinine to Chloroquine and beyond illustrates a classic drug development narrative: identifying a natural lead, optimizing its structure through chemical synthesis, elucidating its mechanism of action, and battling the inevitable emergence of resistance. As research continues to unlock their potential in oncology, immunology, and virology, the enduring legacy of the 4-aminoquinoline scaffold is set to continue for decades to come.

References

4-Chloroquinolin-8-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloroquinolin-8-amine: Synthesis, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development focused on the heterocyclic building block, this compound. It provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and applications, with a strong emphasis on practical laboratory considerations and safety protocols.

Core Molecular Profile

This compound is a substituted quinoline derivative, a class of compounds of significant interest in medicinal chemistry. Its structure features a quinoline core with a chlorine atom at the C4 position and an amine group at the C8 position.

Molecular Structure

The structural arrangement of this compound is fundamental to its chemical reactivity and utility as a synthetic intermediate.

Caption: Molecular Structure of this compound.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below for quick reference.

PropertyValueReference(s)
Molecular Formula C₉H₇ClN₂[1][2][3]
Molecular Weight 178.62 g/mol [1][2][3]
CAS Number 81764-16-1[1][2][4]
Appearance White to light yellow or yellow solid[2]
Melting Point 99-100 °C[2]
Boiling Point (Predicted) 333.7±27.0 °C[2]
Density (Predicted) 1.363±0.06 g/cm³[2]
pKa (Predicted) 2.65±0.13[2]

Synthesis and Purification

The primary and most cited method for the synthesis of this compound is through the chemical reduction of its nitro precursor, 4-Chloro-8-nitroquinoline.

Synthetic Pathway: Reduction of 4-Chloro-8-nitroquinoline

This reaction involves the conversion of the nitro group (-NO₂) at the C8 position to an amine group (-NH₂). A common and effective method employs iron powder in the presence of an acid catalyst, such as ammonium chloride, in an ethanol/water solvent system.[2] The iron acts as the reducing agent in this heterogeneous reaction.

SynthesisWorkflow start 4-Chloro-8-nitroquinoline (Starting Material) reaction Reaction Vessel (Heating/Stirring) start->reaction reagents Reagents: - Iron Powder (Fe) - Ammonium Chloride (NH4Cl) - Ethanol/Water (Solvent) reagents->reaction product This compound (Crude Product) reaction->product Reduction end_product Purified Product product->end_product Purification (e.g., Recrystallization)

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a self-validating system derived from established methods.[2]

Materials:

  • 4-Chloro-8-nitroquinoline

  • Iron powder (fine mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chloro-8-nitroquinoline (1.0 eq) in a mixture of ethanol and water (e.g., a 2:1 ratio).

  • Addition of Reagents: To the stirred solution, add iron powder (approx. 10 eq) and ammonium chloride (approx. 8 eq) sequentially.[2] The large excess of iron is necessary to drive the heterogeneous reaction to completion.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material spot. The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the excess iron powder and iron salts. Wash the filter cake with ethanol or another suitable solvent to ensure complete recovery of the product.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add water to the residue, followed by a base (like sodium bicarbonate) to neutralize any remaining acid. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product, typically a solid, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product with high purity. Product identity and purity should be confirmed by ¹H NMR, mass spectrometry, and melting point analysis.[2]

Chemical Reactivity and Applications

The utility of this compound in synthetic chemistry stems from the distinct reactivity of its substituent groups, making it a valuable scaffold in drug discovery.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom at the C4 position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SₙAr). The electron-deficient nature of the quinoline ring, particularly at the C2 and C4 positions, facilitates the attack of nucleophiles.[5] This allows for the introduction of a wide variety of functional groups by reacting this compound with different nucleophiles (e.g., amines, thiols).

This reactivity is the cornerstone of its use in building libraries of 4-aminoquinoline derivatives, which are extensively studied for their therapeutic potential, particularly as antimalarial agents.[6][7] The synthesis of compounds like chloroquine, for instance, involves the substitution of the 4-chloro group with an alkylamine side chain.[6][8]

SNAr_Reaction cluster_0 This compound cluster_1 Nucleophile cluster_2 Product C9H7N2Cl <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2">4-Chloroquinolin-8-amineTD>TR><TR><TD>Cl at C4TD><TD>NH2 at C8TD>TR>TABLE> Product <TABLEBORDER="0" CELLBORDER="1" CELLSPACING="0"><TR><TDCOLSPAN="2">4-Substituted-quinolin-8-amineTD>TR><TR><TDBGCOLOR="#A8DADC">Nu at C4TD><TD>NH2 at C8TD>TR>TABLE> C9H7N2Cl->Product SₙAr Reaction + Nu-H, Base NuH Nu-H (e.g., R-NH2, R-SH)

Caption: SₙAr reaction at the C4 position of this compound.

Role in Drug Discovery

The 4-aminoquinoline scaffold is a pharmacophore present in numerous antimalarial drugs.[6][9] Modifications to this core structure are a key strategy in developing new agents to combat drug-resistant strains of malaria.[10] this compound serves as a critical starting material or intermediate for creating novel derivatives where different side chains are attached at the C4 position. These modifications aim to enhance efficacy, improve pharmacokinetic profiles, and overcome resistance mechanisms.[10]

Spectroscopic Characterization

While specific spectra for this exact compound require experimental acquisition, the expected spectroscopic signatures can be predicted based on its structure and data from analogous compounds.[11][12]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the quinoline ring. A broad singlet corresponding to the -NH₂ protons would also be present, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the quinoline ring. The chemical shifts will be influenced by the attached chloro and amino groups and the nitrogen heteroatom.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[2] The presence of a chlorine atom will be evident from the characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak (M+).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching bands for the primary amine group (typically around 3300-3500 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be prominent.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound. The following guidelines are based on safety data sheets for structurally similar and reactive quinoline compounds.[13][14][15][16]

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[13][17] Eyewash stations and safety showers must be readily accessible.[13][17]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses with side shields or chemical goggles.[13]

    • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat to prevent skin contact.[13][14]

    • Respiratory Protection: If dust formation is likely, use a NIOSH/MSHA-approved respirator with a particulate filter.[13]

  • Handling: Avoid contact with skin, eyes, and clothing.[13][17] Do not breathe dust.[13] Minimize dust generation and accumulation.[13] Wash hands thoroughly after handling.[13][14]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][17] It is recommended to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13]

References

Solubility of 4-Chloroquinolin-8-amine in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Chloroquinolin-8-amine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a vital heterocyclic compound in medicinal chemistry and drug development. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document synthesizes foundational physicochemical principles, data from analogous quinoline structures, and established experimental methodologies to offer a robust predictive profile and a detailed framework for empirical determination. This guide is intended for researchers, chemists, and formulation scientists, providing the theoretical grounding and practical protocols necessary to effectively work with this compound in a laboratory setting.

Introduction: The Significance of Solubility

This compound belongs to the quinoline class of compounds, a scaffold renowned for its broad therapeutic applications, including antimalarial, anticancer, and antiviral activities.[1][2] The solubility of an active pharmaceutical ingredient (API) like this compound is a critical physicochemical parameter that profoundly influences its entire development lifecycle. From early-stage discovery, where it dictates the feasibility of biological screening, to late-stage formulation, where it governs bioavailability and dosage form design, a thorough understanding of a compound's solubility is paramount.[3][4] Poor solubility can lead to erratic absorption, diminished efficacy, and significant formulation challenges. This guide elucidates the factors governing the solubility of this compound and provides a validated protocol for its experimental determination.

Core Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[5]
Molecular Weight 178.62 g/mol [5]
Appearance White to light yellow solid[6]
Melting Point 99-100 °C[6]
Predicted pKa 2.65 ± 0.13[6]
Predicted XLogP3 2.7[7]

The quinoline core is a weak base, and the predicted pKa of 2.65 suggests the ring nitrogen is the most likely site of protonation.[6] This acidic pKa value is critical for understanding its pH-dependent solubility in aqueous environments. The predicted XLogP3 value of 2.7 indicates a moderate degree of lipophilicity, suggesting that while it has some affinity for non-polar environments, its solubility will be significantly influenced by polar functional groups.[7]

Theoretical Framework for Solubility

The solubility of this compound is a result of the interplay between its crystalline structure (solute-solute interactions) and its interactions with the solvent (solute-solvent interactions). The energy required to overcome the crystal lattice energy must be compensated by the energy released upon solvation.

Role of Functional Groups
  • Quinoline Ring System: The aromatic bicyclic structure is inherently hydrophobic and contributes to solubility in organic solvents through π-π stacking and van der Waals interactions.

  • Amino Group (-NH₂): The primary amine at the 8-position is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This significantly enhances solubility in polar protic solvents like water, ethanol, and methanol.

  • Chloro Group (-Cl): The electron-withdrawing chlorine atom at the 4-position modulates the electronic distribution of the quinoline ring and adds a degree of polarity, but it does not participate in hydrogen bonding. Its primary contribution is to the overall molecular size and lipophilicity.

  • Pyridine Nitrogen: The nitrogen atom within the quinoline ring is a hydrogen bond acceptor, further promoting interaction with polar protic solvents.

Solvent-Solute Interactions

The following diagram illustrates the potential interactions between this compound and different solvent types.

G cluster_solute This compound cluster_solvents Solvent Types Solute C₉H₇ClN₂ Protic Polar Protic (e.g., Water, Ethanol) Solute->Protic Strong H-Bonding (Amine & N-ring) Aprotic Polar Aprotic (e.g., DMSO, Acetone) Solute->Aprotic Dipole-Dipole (N-ring & Cl) NonPolar Non-Polar (e.g., Hexane, Toluene) Solute->NonPolar Weak van der Waals (Aromatic Core)

Caption: Predicted molecular interactions governing solubility.

pH-Dependent Aqueous Solubility

As a weak base, the aqueous solubility of this compound is highly dependent on pH.[1][8]

  • In acidic solutions (pH < pKa): At a pH below its pKa of ~2.65, the quinoline nitrogen will be protonated, forming a cationic species (the hydrochloride salt). This charged form is significantly more polar and will exhibit substantially higher aqueous solubility.

  • In neutral or basic solutions (pH > pKa): The compound will exist primarily as the neutral free base. Its aqueous solubility in this state will be much lower, governed by the equilibrium between the solid phase and the solvated neutral molecules.

Predictive Solubility Profile

Due to the absence of comprehensive published experimental data, the following table presents a predictive solubility profile for this compound based on its physicochemical properties and the behavior of analogous structures.[8][9] These values should be considered estimates and must be confirmed experimentally.

SolventSolvent TypePredicted Solubility CategoryEstimated Concentration RangeRationale
Water (pH 7.0) Polar ProticVery Slightly Soluble< 1 mg/mLThe neutral form predominates; limited by the hydrophobic quinoline core.[8]
0.1 N HCl (pH 1.0) Aqueous AcidSoluble> 10 mg/mLProtonation of the basic nitrogen leads to salt formation, greatly increasing polarity and solubility.[9]
Ethanol Polar ProticSoluble> 10 mg/mLCapable of hydrogen bonding with the amine group and ring nitrogen.
Methanol Polar ProticSoluble> 10 mg/mLSimilar to ethanol, acts as an effective hydrogen bonding partner.
Dimethyl Sulfoxide (DMSO) Polar AproticFreely Soluble> 50 mg/mLStrong polar aprotic solvent capable of disrupting crystal lattice forces effectively.[10]
Acetone Polar AproticSparingly Soluble1 - 10 mg/mLModerate polarity allows for some dipole-dipole interactions.
Acetonitrile Polar AproticSlightly Soluble1 - 5 mg/mLLess polar than DMSO or acetone, resulting in weaker interactions.
Dichloromethane (DCM) Non-PolarSlightly Soluble1 - 5 mg/mLModerate solubility due to the lipophilic nature of the quinoline ring.
Hexane Non-PolarInsoluble< 0.1 mg/mLInsufficient polarity to overcome the solute's crystal lattice energy.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method, recommended by regulatory bodies.[4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a validated analytical method.

Required Materials and Equipment
  • This compound (solid, purity >97%)

  • Selected solvents (analytical grade or higher)

  • Glass vials with Teflon-lined screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance (4-decimal place)

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Calibrated pipettes and volumetric flasks

  • Validated analytical instrument (e.g., HPLC-UV, LC-MS)

Step-by-Step Workflow
  • Preparation: Add an excess amount of this compound to a series of vials (in triplicate for each solvent). "Excess" means enough solid will remain undissolved at equilibrium (e.g., start with ~10 mg in 2 mL of solvent).

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). The equilibration period must be sufficient to reach a plateau in concentration; a preliminary time-course experiment (sampling at 24, 48, and 72 hours) is recommended to determine the optimal time.

  • Phase Separation: After equilibration, allow the vials to stand for a short period to let the bulk of the solid settle. Carefully withdraw an aliquot of the supernatant. It is critical to separate the dissolved solute from the solid phase without altering the equilibrium. This can be achieved by:

    • Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) and sample the clear supernatant.

    • Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible 0.22 µm syringe filter. (Note: Adsorption of the compound to the filter should be pre-assessed).

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase or solvent to fall within the linear range of a pre-established calibration curve. Analyze the concentration using a validated HPLC-UV or LC-MS/MS method.[7]

  • Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the appropriate units:

    • S (mg/mL) = C (mg/mL) × DF

Experimental Workflow Diagram

G start Start prep 1. Preparation Add excess solid to solvent in triplicate vials start->prep equilibrate 2. Equilibration Agitate at constant temp. (e.g., 24-72h) prep->equilibrate separate 3. Phase Separation Centrifuge or filter to get clear supernatant equilibrate->separate quantify 4. Quantification Dilute supernatant and analyze via HPLC/LC-MS separate->quantify calculate 5. Calculation Determine solubility using calibration curve & DF quantify->calculate end End calculate->end

Caption: Shake-Flask method for solubility determination.

Conclusion

While experimental solubility data for this compound remains to be published, a strong predictive framework can be established based on its physicochemical properties. The compound is anticipated to be freely soluble in polar aprotic solvents like DMSO, soluble in polar protic solvents like alcohols, and exhibit pronounced pH-dependent solubility in aqueous media, with significantly higher solubility under acidic conditions. For drug development professionals, the provided shake-flask protocol offers a self-validating and authoritative method to empirically determine the precise thermodynamic solubility in any solvent system of interest, providing the critical data needed to advance research and formulation efforts.

References

Spectroscopic data (NMR, IR, MS) of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloroquinolin-8-amine

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of novel therapeutic agents and functional materials.[1] Accurate and unambiguous structural confirmation is paramount for any research and development endeavor involving this compound. This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as an expert-level reference for researchers, offering predicted spectral data, detailed interpretation, and field-proven experimental protocols.

Molecular Structure and Spectroscopic Overview

The unique electronic and structural arrangement of this compound gives rise to a distinct spectroscopic fingerprint. The quinoline core is a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The substituents—a strongly electron-withdrawing chlorine atom at the C4 position and an electron-donating primary amine group at the C8 position—exert profound and predictable effects on the spectral data. Understanding these influences is key to accurate interpretation.

The molecular structure and IUPAC numbering scheme are presented below. This numbering is used consistently throughout this guide for spectral assignments.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring, and a broad signal for the amine protons.

  • Amine Protons (NH₂): The two protons of the 8-amino group are expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration but is typically expected in the range of 4.5-5.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • Aromatic Protons (H2, H3, H5, H6, H7):

    • H2 and H3: The chlorine atom at C4 is strongly electron-withdrawing, which deshields the adjacent protons. H3 will be a doublet coupled to H2. H2 will be a doublet coupled to H3 and will likely be the most downfield of the pyridine ring protons.

    • H5, H6, H7: These protons form a three-spin system on the benzene ring. The 8-amino group is electron-donating, which will shield these protons (shift them upfield) relative to unsubstituted quinoline. H7, being ortho to the amine, will be the most shielded and will appear as a doublet of doublets, coupled to H6 and H5. H5, being para to the amine, will also be shielded and appear as a doublet of doublets. H6 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants) and will be influenced by both neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H2~8.6 - 8.8dJ(H2-H3) ≈ 4.5 - 5.0
H3~7.4 - 7.6dJ(H3-H2) ≈ 4.5 - 5.0
H5~7.3 - 7.5ddJ(H5-H6) ≈ 8.0, J(H5-H7) ≈ 1.5
H6~7.1 - 7.3t (dd)J(H6-H5) ≈ 8.0, J(H6-H7) ≈ 7.5
H7~6.8 - 7.0ddJ(H7-H6) ≈ 7.5, J(H7-H5) ≈ 1.5
8-NH₂~4.5 - 5.5br s-

Note: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to display nine distinct signals for the nine carbon atoms of the quinoline ring, as they are all chemically non-equivalent. The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • C4 (bearing Cl): This carbon will be significantly deshielded by the directly attached electronegative chlorine atom and is expected to appear around 150-155 ppm.

  • C8 (bearing NH₂): The electron-donating amine group will shield this carbon, shifting it upfield relative to other aromatic carbons, likely in the 135-140 ppm range.

  • Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region (110-150 ppm).[5] Quaternary carbons (C4a, C8a) will generally show weaker signals.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~150 - 152
C3~122 - 124
C4~151 - 154
C4a~148 - 150
C5~128 - 130
C6~115 - 118
C7~110 - 112
C8~136 - 139
C8a~140 - 142
Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.[2][6]

NMR_Workflow prep 1. Sample Preparation ~10 mg of sample in 0.6 mL CDCl₃. Add TMS as internal standard. load 2. Instrument Setup Insert sample into spectrometer. Lock on deuterium signal and shim. prep->load acq_1h 3. ¹H Spectrum Acquisition Standard single-pulse experiment. Set spectral width, acquisition time, and scans. load->acq_1h acq_13c 4. ¹³C Spectrum Acquisition Proton-decoupled experiment (e.g., zgpg30). Increase scans for better S/N ratio. load->acq_13c process 5. Data Processing Fourier transform, phase correction, and baseline correction. acq_1h->process acq_13c->process analyze 6. Spectral Analysis Integrate peaks (¹H), assign signals, and measure coupling constants. process->analyze

Caption: Standard workflow for NMR data acquisition and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).[2]

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Spectrum Acquisition: Acquire the ¹H spectrum using a standard single-pulse sequence. Following this, acquire a proton-decoupled ¹³C spectrum. A greater number of scans is typically required for ¹³C NMR to achieve a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation to the raw data (FID). Perform phase and baseline corrections to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is an essential technique for identifying the functional groups present in a molecule.[7] The IR spectrum of this compound will be characterized by vibrations corresponding to the N-H bonds of the amine, the aromatic C-H bonds, the C=C and C=N bonds of the quinoline ring, and the C-Cl bond.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
3450 - 3350MediumAsymmetric N-H stretch (primary aromatic amine)[8]
3350 - 3250MediumSymmetric N-H stretch (primary aromatic amine)[8]
3100 - 3000MediumAromatic C-H stretch
1650 - 1580StrongN-H bending (scissoring)[8]
1600 - 1450StrongAromatic C=C and C=N ring stretching vibrations[9]
1335 - 1250StrongAromatic C-N stretch[8]
850 - 750StrongC-H out-of-plane bending (aromatic substitution pattern)
910 - 665BroadN-H wagging[8]
700 - 600MediumC-Cl stretch

Interpretation: The most diagnostic feature will be the pair of medium-intensity peaks in the 3450-3250 cm⁻¹ region, which is the hallmark of a primary amine.[7][8] The strong absorptions in the 1600-1450 cm⁻¹ "fingerprint" region confirm the aromatic quinoline core, while the strong band around 1300 cm⁻¹ confirms the aromatic C-N bond.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation (ATR): Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Place a small amount of the solid this compound sample directly onto the crystal. Apply pressure using the anvil to ensure good contact.

  • Background Scan: Collect a background spectrum of the empty ATR setup. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Scan: Collect the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[10]

  • Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.[11]

Molecular Ion and Predicted Fragmentation

The molecular formula for this compound is C₉H₇ClN₂.[12] Its monoisotopic mass is approximately 178.03 g/mol .

  • Molecular Ion (M⁺˙): Due to the presence of an odd number of nitrogen atoms (two), the molecular ion will have an even m/z value, according to the nitrogen rule.[13] The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of chlorine. The M⁺˙ peak will appear at m/z 178, and an (M+2)⁺˙ peak at m/z 180 will be present with an intensity of approximately one-third that of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation: The molecular ion is unstable and will break down into smaller, characteristic fragments.[11] Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules.[14][15]

Fragmentation_Pathway M [C₉H₇ClN₂]⁺˙ m/z = 178/180 F1 [C₉H₆N₂]⁺˙ m/z = 142 M->F1 - HCl F2 [C₈H₅N]⁺˙ m/z = 115 F1->F2 - HCN

Caption: Predicted primary fragmentation pathway for this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum

m/z (for ³⁵Cl)Ion FormulaDescription of Loss
178[C₉H₇ClN₂]⁺˙Molecular Ion (M⁺˙)
142[C₉H₆N₂]⁺˙Loss of HCl from the molecular ion
115[C₈H₅N]⁺˙Loss of HCN from the [M-HCl]⁺˙ ion

The initial loss of a stable neutral molecule like HCl is a highly probable fragmentation pathway. The resulting fragment at m/z 142 can then undergo further fragmentation, such as the expulsion of hydrogen cyanide (HCN) from the pyridine ring, a common process for nitrogen-containing heterocycles, to yield a fragment at m/z 115.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the mass spectrometer's ion source (e.g., Electrospray Ionization, ESI) via direct infusion with a syringe pump.

  • Ionization: In the ESI source, a high voltage is applied, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase protonated molecules [M+H]⁺ (m/z 179/181).

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or TOF), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion ([M+H]⁺) can be selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are then analyzed.[15]

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and MS. ¹H and ¹³C NMR provide the complete carbon-hydrogen framework and substitution pattern. IR spectroscopy confirms the presence of the key primary amine and aromatic functionalities. Mass spectrometry verifies the molecular weight and provides structural confirmation through predictable fragmentation patterns, including the characteristic isotopic signature of the chlorine atom. Together, these techniques provide a robust and self-validating analytical package essential for any scientist working with this important chemical intermediate.

References

A Technical Guide to Unlocking the Therapeutic Potential of 4-Chloroquinolin-8-amine: Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Strategic Value of a Hybrid Core

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, two isomers have gained particular prominence: the 4-aminoquinolines and the 8-aminoquinolines. The 4-aminoquinoline scaffold is famously represented by chloroquine, a drug that has been a mainstay in malaria treatment for decades.[1][2] Its mechanism of action, while complex, is primarily understood to involve accumulation in the acidic digestive vacuole of the malaria parasite, where it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][4][5][6] This leads to a buildup of the toxic heme, ultimately killing the parasite.[7]

On the other hand, the 8-aminoquinoline scaffold, found in drugs like primaquine and the more recent tafenoquine, possesses a unique and critical role in malaria therapy.[8][9] These compounds are the only approved drugs that can eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, thus preventing disease relapse.[8][10] Their mechanism is thought to involve the generation of reactive oxygen species (ROS), which induces oxidative stress within the parasite.[11]

The compound 4-Chloroquinolin-8-amine represents a fascinating and underexplored starting point for new drug discovery endeavors. It strategically combines the key pharmacophoric elements of both major antimalarial quinoline classes: the 4-chloro substitution characteristic of potent blood-stage agents and the 8-amino group essential for radical cure activity. This guide presents a forward-looking analysis of potential research avenues for this versatile chemical building block, extending beyond its obvious application in malaria to other pressing therapeutic areas such as oncology and infectious diseases.

Research Area 1: Next-Generation Antimalarial Agents

The persistent threat of drug-resistant malaria necessitates a continuous pipeline of new therapeutic agents. This compound offers a promising scaffold for developing dual-action antimalarials capable of targeting both the blood stages and the challenging liver stages of the parasite.

Scientific Rationale

The development of hybrid molecules that can act on multiple targets is a powerful strategy to combat drug resistance. By starting with the this compound core, researchers can design derivatives that retain the heme-polymerization inhibitory activity associated with the 4-chloroquinoline moiety while simultaneously possessing the hypnozoiticidal potential of the 8-aminoquinoline class. The key is to systematically modify the 8-amino group with various side chains known to be crucial for anti-relapse activity, similar to the diaminopentane side chain of primaquine.

Proposed Research Workflow

A systematic approach to developing novel antimalarial candidates from this compound would involve synthesis, in vitro screening, and subsequent in vivo evaluation.

Antimalarial Drug Discovery Workflow cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation A This compound (Starting Material) B Side Chain Introduction at 8-amino position A->B C Library of Novel Derivatives B->C D Structural Characterization (NMR, MS) C->D E Blood-Stage Assay (P. falciparum CQS & CQR strains) D->E G Liver-Stage Assay (P. vivax/P. cynomolgi) D->G F Heme Polymerization Inhibition Assay E->F J Lead Compound Selection F->J H Cytotoxicity Assay (e.g., HepG2 cells) G->H H->J I Mouse Model (e.g., P. berghei) for Blood-Stage Efficacy I->J

Caption: A streamlined workflow for antimalarial drug discovery.

Experimental Protocols
Protocol 1: Synthesis of N-substituted this compound Derivatives

This protocol describes a general method for attaching an alkyl diamine side chain to the 8-amino position via reductive amination.

  • Dissolution: Dissolve this compound (1 equivalent) and a desired keto-amine (e.g., 5-diethylamino-2-pentanone, 1.2 equivalents) in a suitable solvent such as 1,2-dichloroethane.

  • Activation: Add sodium triacetoxyborohydride (2 equivalents) to the mixture portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Blood-Stage Antimalarial Assay

This assay determines the 50% inhibitory concentration (IC₅₀) against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 for CQS, K1 for CQR) in human O+ erythrocytes at 37°C.[12]

  • Drug Preparation: Prepare serial dilutions of the synthesized compounds in DMSO and then further dilute with culture medium.

  • Assay Setup: In a 96-well plate, add the parasite culture (2% parasitemia, 2% hematocrit) to wells containing the drug dilutions. Include positive (chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Quantification: Quantify parasite growth using a SYBR Green I-based fluorescence assay. Lyse the cells by freeze-thawing, add SYBR Green I lysis buffer, and read fluorescence (excitation 485 nm, emission 530 nm).

  • Data Analysis: Calculate IC₅₀ values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.

Research Area 2: Development of Novel Anticancer Agents

The quinoline scaffold is not only vital in infectious diseases but has also emerged as a "privileged structure" in oncology.[13] Numerous 4-aminoquinoline and 8-hydroxyquinoline (a close analog of 8-aminoquinoline) derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[11][14][15][16]

Scientific Rationale

4-aminoquinolines, including chloroquine, are known to disrupt lysosomal function and autophagy, processes that cancer cells often exploit to survive stress.[17] 8-hydroxyquinolines, on the other hand, can act as metal chelators, disrupting the homeostasis of essential metal ions like iron and copper, which are crucial for the proliferation of cancer cells.[18][19] this compound derivatives provide a unique opportunity to explore these mechanisms, potentially leading to compounds with novel modes of action. Modifications at the 8-amino position can be used to fine-tune lipophilicity and metal-binding properties.

Proposed Research Workflow

The development of anticancer agents from this scaffold would follow a path of synthesis, broad-spectrum in vitro screening, and mechanistic investigation of the most promising candidates.

Anticancer Drug Discovery Workflow cluster_0 Phase 1: Synthesis & Library Creation cluster_1 Phase 2: In Vitro Cytotoxicity Screening cluster_2 Phase 3: Mechanism of Action Studies A This compound Core B Functionalization at 8-amino position (e.g., amides, sulfonamides) A->B C Diverse Chemical Library B->C D Screening against NCI-60 Cancer Cell Line Panel C->D E Determination of GI₅₀, TGI, and LC₅₀ values D->E F Identification of 'Hit' Compounds E->F G Cell Cycle Analysis (Flow Cytometry) F->G H Apoptosis Assays (e.g., Annexin V/PI staining) F->H I Autophagy Flux Assay (e.g., LC3-II turnover) F->I J Topoisomerase Inhibition Assay F->J

Caption: Workflow for anticancer agent development.

Experimental Protocols
Protocol 3: NCI-60 Human Tumor Cell Line Screen

This protocol provides a high-level overview of how a synthesized library would be evaluated for broad-spectrum anticancer activity.

  • Compound Submission: Submit synthesized and purified compounds to the National Cancer Institute's (NCI) Developmental Therapeutics Program (DTP).

  • Initial Screening: Compounds are typically tested at a single high concentration (e.g., 10 µM) against a panel of 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.[20]

  • Data Analysis: The primary output is a measure of growth inhibition. Compounds showing significant activity are selected for further testing.

  • Five-Dose Assay: Selected compounds are then tested at five different concentrations to determine key parameters:

    • GI₅₀: The concentration causing 50% growth inhibition.

    • TGI: The concentration causing total growth inhibition (cytostatic effect).

    • LC₅₀: The concentration causing a 50% reduction in the initial cell number (cytotoxic effect).

  • COMPARE Analysis: The pattern of activity across the 60 cell lines can be compared to a database of known anticancer agents to provide initial hypotheses about the mechanism of action.

Research Area 3: Bioisosteric Replacement and Metal-Chelating Agents

Bioisosterism is a powerful drug design strategy where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic parameters.[21][22][23] The 8-amino group of this compound is ripe for such exploration, particularly its conversion to an 8-hydroxy group, which would transform the scaffold into a potent metal-chelating agent.

Scientific Rationale

The 8-hydroxyquinoline (8-HQ) scaffold is a classic bidentate chelator for various metal ions.[18] This property is the basis for its investigation in a range of diseases. For instance, clioquinol (an 8-HQ derivative) was studied for Alzheimer's disease based on its ability to modulate brain copper and zinc levels. Furthermore, 8-HQ derivatives have shown potent activity against bacteria and fungi, in some cases by depriving the microbes of essential metal ions.[18][24] By converting the 8-amino group of our lead compound to a hydroxyl group, we can access this rich area of research. The 4-chloro substituent would remain, potentially adding a unique electronic and steric influence on the molecule's chelating properties and biological activity.

Proposed Research Workflow

This research area focuses on chemical transformation followed by biophysical and microbiological evaluation.

Metal Chelator Development Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Antimicrobial Screening A This compound B Diazotization followed by Hydrolysis A->B C 4-Chloroquinolin-8-ol B->C D UV-Vis Spectrophotometry with Metal Ions (Fe²⁺, Cu²⁺, Zn²⁺) C->D G Antibacterial Assay (e.g., M. tuberculosis, S. aureus) C->G H Antifungal Assay (e.g., C. albicans) C->H E Determination of Stoichiometry (Job's Plot) D->E F Determination of Binding Constants E->F I Determination of Minimum Inhibitory Concentration (MIC) G->I H->I

Caption: Workflow for developing metal-chelating agents.

Experimental Protocols
Protocol 4: Synthesis of 4-Chloroquinolin-8-ol via Diazotization

This protocol outlines the conversion of the 8-amino group to an 8-hydroxy group.[25]

  • Diazotization: Dissolve this compound (1 equivalent) in an aqueous solution of sulfuric acid at 0-5°C.

  • Nitrite Addition: Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir for 30 minutes.

  • Hydrolysis: Heat the resulting diazonium salt solution to boiling and maintain for 1-2 hours until nitrogen evolution ceases.

  • Isolation: Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure 4-Chloroquinolin-8-ol.

  • Characterization: Confirm the structure using NMR, MS, and IR spectroscopy (noting the appearance of a broad -OH stretch).

Quantitative Data Summary

To guide research efforts, the following table presents hypothetical but plausible target values for newly synthesized derivatives in the proposed research areas.

Research Area Assay Target Compound Metric Reference Drug (Value)
Antimalarial P. falciparum (CQR) IC₅₀< 50 nMChloroquine (> 100 nM)
P. vivax Liver Stage IC₅₀< 100 nMPrimaquine (~500 nM)
Cytotoxicity (HepG2) CC₅₀> 10 µM-
Anticancer NCI-60 GI₅₀ (Mean)< 1 µMDoxorubicin (~50 nM)
Selectivity Index (Normal/Cancer)> 10-
Antimicrobial M. tuberculosis MIC< 1 µg/mLIsoniazid (~0.05 µg/mL)

Conclusion and Future Outlook

This compound is a strategically designed chemical scaffold that stands at the intersection of two highly successful classes of quinoline therapeutics. Its potential is far from fully realized, and it offers fertile ground for innovative drug discovery programs. The research avenues detailed in this guide—spanning next-generation antimalarials, novel anticancer agents, and metal-chelating compounds—provide a roadmap for academic and industrial researchers. By leveraging established synthetic methodologies and modern screening platforms, the exploration of this compound and its derivatives could lead to the development of new chemical entities to address some of the world's most significant health challenges.

References

The Quinoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique electronic properties and amenability to chemical modification, has propelled the development of a vast arsenal of therapeutic agents across a wide spectrum of diseases.[3][4] This guide provides a comprehensive exploration of the quinoline nucleus, delving into its fundamental physicochemical properties, established and innovative synthetic methodologies, diverse pharmacological activities, and the intricate structure-activity relationships that govern its biological effects. From its historical significance in the fight against malaria to its contemporary role in targeted cancer therapy and beyond, this document serves as a technical resource for professionals engaged in the art and science of drug discovery.

Introduction: The Enduring Legacy of Quinoline

Quinoline, with the chemical formula C₉H₇N, is more than just a simple heterocyclic compound; it is a "privileged scaffold" in the lexicon of medicinal chemistry.[2][5] This privileged status is conferred by its ability to interact with a multitude of biological targets with high affinity and specificity. The presence of the nitrogen atom imparts a weak basicity to the molecule and introduces a region of electron deficiency, influencing its binding characteristics and metabolic profile.[1] First isolated from coal tar in 1834, its journey into the realm of medicine began with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid from the bark of the Cinchona tree.[6][7] This seminal discovery laid the foundation for the synthesis of a plethora of quinoline-based drugs that have saved countless lives.[8]

The structural rigidity of the quinoline core provides a defined orientation for appended functional groups, facilitating precise interactions with enzyme active sites and receptors. Furthermore, the scaffold's aromatic nature allows for π-π stacking interactions, while the nitrogen atom can act as a hydrogen bond acceptor, further enhancing binding affinity.[9] The clinical success of quinoline derivatives is a testament to their therapeutic potential, with marketed drugs spanning a wide range of indications, including infectious diseases, cancer, inflammation, and cardiovascular disorders.[3][10][11]

Synthetic Strategies: Building the Quinoline Core

The synthetic versatility of the quinoline scaffold has been a major driver of its widespread use in drug discovery.[12] Over the years, numerous named reactions have been developed and refined to construct the quinoline nucleus, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions.

Classical Synthetic Methods

Several classical methods have stood the test of time and remain relevant in contemporary organic synthesis.

  • Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines. It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[6] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, cyclization, and subsequent oxidation to furnish the quinoline ring.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst to react with anilines.[6]

  • Friedländer Synthesis: This reaction provides a straightforward route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[13]

Modern and Greener Synthetic Approaches

In recent years, there has been a significant push towards developing more efficient, sustainable, and environmentally friendly methods for quinoline synthesis.

  • Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in many classical quinoline syntheses.[12]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote the synthesis of quinoline derivatives, often under milder conditions.[12]

  • Catalytic Methods: The development of novel catalysts, including metal nanoparticles, has enabled the synthesis of quinolines with high atom economy and under greener reaction conditions.[12][13]

Below is a generalized workflow for the synthesis of a quinoline derivative, highlighting key stages.

G cluster_synthesis Generalized Quinoline Synthesis Workflow start Starting Materials (e.g., Aniline, Carbonyl Compound) reaction Reaction Setup (Solvent, Catalyst, Conditions) start->reaction Mixing cyclization Cyclization & Dehydration reaction->cyclization Heating/Irradiation oxidation Oxidation/Aromatization cyclization->oxidation workup Reaction Work-up (Quenching, Extraction) oxidation->workup purification Purification (Crystallization, Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization final_product Pure Quinoline Derivative characterization->final_product

Caption: A generalized workflow for the synthesis of quinoline derivatives.

Pharmacological Activities: A Scaffold of Immense Potential

The quinoline scaffold is a prolific source of compounds with a wide array of biological activities.[3][11] Its derivatives have been extensively investigated and developed as therapeutic agents for numerous diseases.

Antimalarial Activity

The quinoline core is synonymous with antimalarial drugs. Chloroquine, quinine, and mefloquine are classic examples that have been pivotal in the treatment of malaria.[8][14] These drugs are thought to exert their effect by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion.[3][7][15] The inhibition of hemozoin formation leads to the buildup of free heme, which is lethal to the parasite.[3][15]

Anticancer Activity

Quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting multiple mechanisms of action.[1][9] They have been shown to induce apoptosis, inhibit angiogenesis, arrest the cell cycle, and disrupt cell migration.[2] Several quinoline-based compounds are currently in clinical trials for various cancers.[2] For example, some derivatives act as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases, a key target in cancer therapy.[2]

The following diagram illustrates a simplified signaling pathway targeted by some quinoline-based anticancer agents.

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition EGF EGF (Growth Factor) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoline_Inhibitor Quinoline-based EGFR Inhibitor Quinoline_Inhibitor->EGFR Block Inhibition Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of EGFR signaling by a quinoline-based drug.

Antimicrobial and Antiviral Activities

Beyond malaria, quinoline derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[3][16] The 7-chloro-4-aminoquinoline scaffold, for instance, has been a fertile ground for the development of antibacterial and antimycobacterial agents.[17] Fluoroquinolones, a major class of synthetic antibacterial agents, are structurally related to quinolines. Additionally, certain quinoline derivatives have shown promising antiviral activity.[3][16]

Anti-inflammatory and Other Activities

The therapeutic potential of quinolines extends to inflammatory conditions.[2][5] They have been investigated for their ability to modulate inflammatory pathways. Furthermore, quinoline derivatives have been explored for their utility in treating neurological disorders, cardiovascular diseases, and as enzyme inhibitors.[3][10]

The diverse biological activities of the quinoline scaffold are summarized in the table below.

Therapeutic AreaExamples of Biological ActivityKey Mechanisms of Action (where known)
Infectious Diseases Antimalarial, Antibacterial, Antifungal, Antiviral, AntitubercularInhibition of heme polymerization, DNA gyrase inhibition, interference with cellular processes[3][14][15][17]
Oncology Anticancer, AntiproliferativeEGFR inhibition, induction of apoptosis, cell cycle arrest, anti-angiogenesis[1][2]
Inflammation Anti-inflammatoryModulation of inflammatory pathways[2][5]
Neurology Anticonvulsant, NeuroprotectiveModulation of ion channels and receptors[3][10]
Cardiovascular Antihypertensive, AntiarrhythmicEffects on cardiovascular ion channels and receptors[3][8]

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is exquisitely sensitive to the nature and position of substituents on the quinoline ring.[18] Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.

For the well-studied 4-aminoquinoline antimalarials, key SAR points include:

  • The quinoline ring is essential for activity.[19]

  • A chloro group at the 7-position is critical for high antimalarial potency.[17][19]

  • The amino group at the 4-position is vital, and the nature of the substituent on this nitrogen greatly influences activity and toxicity.[19]

  • Substitution at the 3-position can significantly impact selectivity for different biological targets.[20]

The following diagram illustrates the key positions on the quinoline scaffold for SAR studies.

Caption: Numbering of the quinoline scaffold indicating key positions for substitution.

Experimental Protocols: A Practical Approach

To provide a practical context, this section outlines a general procedure for the synthesis and biological evaluation of a quinoline derivative.

General Synthesis of a 7-Chloro-4-aminoquinoline Derivative

This protocol is a generalized representation and specific conditions may vary.

  • Synthesis of 4,7-dichloroquinoline: This intermediate is often the starting point for many 4-aminoquinoline derivatives.

  • Nucleophilic Substitution: React 4,7-dichloroquinoline with a desired amine in a suitable solvent (e.g., methanol, ethanol). The reaction may require heating.[17]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and precipitate the product by adding a non-solvent or adjusting the pH. Filter the solid and wash with a suitable solvent.[17]

  • Purification: Recrystallize the crude product from an appropriate solvent system to obtain the pure compound.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[17]

In Vitro Antimalarial Assay (Example)
  • Parasite Culture: Culture a chloroquine-sensitive or resistant strain of Plasmodium falciparum in human erythrocytes.

  • Drug Preparation: Prepare stock solutions of the synthesized quinoline derivatives in a suitable solvent like DMSO.

  • Assay Setup: In a 96-well plate, add the parasite culture and serial dilutions of the test compounds. Include positive (e.g., chloroquine) and negative (solvent) controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO₂, 5% O₂) for a defined period (e.g., 48-72 hours).

  • Quantification of Parasite Growth: Measure parasite growth inhibition using a suitable method, such as the SYBR Green I-based fluorescence assay, which stains parasite DNA.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) value for each compound by plotting the percentage of growth inhibition against the log of the drug concentration.

Conclusion and Future Perspectives

The quinoline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven track record, coupled with its synthetic tractability, ensures its continued relevance in the quest for new and improved drugs. Future research will likely focus on the development of novel synthetic methodologies that are more efficient and environmentally benign. Furthermore, the exploration of quinoline-based hybrid molecules, which combine the quinoline core with other pharmacophores, holds significant promise for developing drugs with dual modes of action to combat drug resistance.[2][12] The application of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will further accelerate the discovery and optimization of new quinoline-based therapeutic agents.[9] As our understanding of the molecular basis of diseases deepens, the versatile quinoline scaffold is poised to play an even more significant role in the future of medicine.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most notably recognized in the structures of antimalarial drugs like Primaquine and Tafenoquine. The functionalization of this core structure is of paramount importance for the development of new therapeutic agents. Nucleophilic substitution at the C4-position of 4-chloroquinolin-8-amine is a key synthetic route to introduce molecular diversity, enabling the modulation of pharmacological properties such as efficacy, selectivity, and metabolic stability.

This technical guide provides an in-depth exploration of the experimental protocols for nucleophilic substitution on this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven methodologies. We will delve into the underlying chemical principles, provide detailed step-by-step protocols for various synthetic approaches, and offer insights into experimental choices.

Pillar 1: Mechanistic Insights – The Rationale Behind the Reaction

The primary mechanism governing the substitution of the chlorine atom at the C4 position of the quinoline ring is the Nucleophilic Aromatic Substitution (SNAr) . This reaction is facilitated by the inherent electronic properties of the quinoline system.

Causality of Reactivity:

The nitrogen atom in the quinoline ring is electron-withdrawing, which reduces the electron density of the entire aromatic system, particularly at the C2 and C4 positions. This electron deficiency makes these positions susceptible to attack by nucleophiles. The C4 position is generally more reactive than the C2 position for nucleophilic substitution.[1] The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]

  • Elimination of Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion, a good leaving group.

The presence of the 8-amino group can have a modest electronic influence on the reactivity at the C4 position. However, its primary relevance in a practical sense is its own nucleophilicity. Depending on the reaction conditions, the 8-amino group could potentially compete with the intended nucleophile or interact with catalysts. For many standard SNAr reactions with amines under acidic or neutral conditions, the 8-amino group is protonated and thus non-nucleophilic. In palladium-catalyzed reactions, it could act as a coordinating ligand, potentially influencing the catalytic cycle. In such cases, protection of the 8-amino group (e.g., as an amide or carbamate) may be a prudent consideration.

Caption: Figure 1: SNAr Mechanism on this compound.

Pillar 2: Experimental Protocols and Workflows

A successful synthesis relies on a robust and reproducible protocol. Below are detailed methodologies for the nucleophilic substitution on this compound, ranging from conventional heating to more advanced catalytic systems.

experimental_workflow Figure 2: General Experimental Workflow start Start: This compound + Nucleophile prep Reagent & Solvent Preparation start->prep reaction_setup Reaction Setup: - Conventional Heating - Microwave Irradiation - Pd-Catalyzed prep->reaction_setup reaction Nucleophilic Substitution Reaction reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quenching - Extraction - Washing monitoring->workup Complete purification Purification: - Column Chromatography - Recrystallization workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end_node End: Purified Product characterization->end_node

Caption: Figure 2: General Experimental Workflow.

Protocol 1: Conventional Synthesis with Amine Nucleophiles

This protocol describes a direct coupling method suitable for primary and secondary amines under conventional heating. It is a straightforward and widely used approach.[1][3]

Materials:

  • This compound

  • Primary or secondary amine (e.g., butylamine, piperidine) (1.2 - 2.0 eq)

  • Solvent (e.g., Ethanol, n-Butanol, or N,N-Dimethylformamide (DMF))

  • Base (optional, e.g., K₂CO₃, Et₃N for secondary amines)

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent (approx. 0.2-0.5 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.2-2.0 eq). For secondary amines, the addition of an inorganic base like K₂CO₃ (1.5 eq) or an organic base like triethylamine (1.5 eq) can be beneficial to scavenge the HCl generated.[3] For primary amines, an excess of the amine itself can often serve as the base.

  • Reaction: Heat the mixture to reflux (typically 80-130 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated NaHCO₃ solution.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[3][4]

Materials:

  • This compound

  • Amine nucleophile (1.5 eq)

  • Solvent (e.g., Dimethyl sulfoxide (DMSO) or Ethanol)

  • Microwave vial and microwave reactor

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the amine nucleophile (1.5 eq), and the solvent.

  • Sealing: Securely seal the vial with a cap.

  • Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 140-180 °C) for a short duration (e.g., 20-40 minutes).[3]

  • Work-up:

    • After the reaction is complete, cool the vial to room temperature.

    • The product can often be isolated by precipitation upon the addition of water.

    • Alternatively, perform an extractive work-up as described in Protocol 1.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination

For less reactive amines, particularly anilines or other heteroarylamines, the Buchwald-Hartwig amination is a powerful and versatile method.[5][6]

Materials:

  • This compound

  • Amine nucleophile (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃, 1.4 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: Assemble the reaction vessel and flush thoroughly with an inert gas.

  • Reagent Addition: To the vessel, add the palladium catalyst, the phosphine ligand, and the base under the inert atmosphere.

  • Solvent and Reactants: Add the anhydrous, deoxygenated solvent, followed by this compound (1.0 eq) and the amine nucleophile (1.1 eq).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 h).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with an organic solvent and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Pillar 3: Data Presentation and Comparative Analysis

The choice of methodology often depends on the nature of the nucleophile and the desired scale of the reaction. The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution on 4-chloroquinoline systems, which can be used as a starting point for optimization with this compound.

Nucleophile TypeMethodTypical SolventTemperature (°C)Time (h)Typical Yield (%)Reference(s)
Primary Aliphatic Amine ConventionalEthanol / n-Butanol80 - 12012 - 2470 - 95[1][3]
Secondary Aliphatic Amine ConventionalDMF / Ethanol100 - 13012 - 2465 - 90[3][7]
Primary/Secondary Amine MicrowaveDMSO / Ethanol140 - 1800.3 - 0.780 - 95[3][4]
Aniline / Heteroarylamine Buchwald-HartwigToluene / Dioxane80 - 11012 - 2460 - 85[5][8]
Aliphatic Alcohol (as alkoxide) ConventionalCorresponding AlcoholReflux6 - 1850 - 80[9]
Thiol (as thiolate) ConventionalDMF / Ethanol60 - 1004 - 1270 - 90[10]

Note: Yields are indicative and highly dependent on the specific substrates and precise reaction conditions. Optimization is recommended for each new transformation.

Trustworthiness: A Self-Validating System

Each protocol described is a self-validating system through the integration of in-process controls.

  • Reaction Monitoring: The use of TLC or LC-MS is critical to determine the reaction endpoint, preventing the formation of by-products due to prolonged heating and ensuring that the reaction has gone to completion.

  • Purification: Purification by column chromatography or recrystallization is essential to remove unreacted starting materials, catalysts, and by-products.

  • Characterization: The final structure and purity of the synthesized compound must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

By adhering to these principles of monitoring, purification, and characterization, researchers can ensure the integrity and reproducibility of their results.

References

Synthesis of Novel Derivatives from 4-Chloroquinolin-8-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel derivatives from the versatile starting material, 4-Chloroquinolin-8-amine. As a Senior Application Scientist, the aim is to furnish you with not just procedural steps, but also the underlying scientific rationale to empower your research and development endeavors in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and strategic functionalization of the 4- and 8-positions can unlock a diverse range of biological activities.[1][2][3]

Introduction: The Strategic Importance of this compound

This compound is a key building block for the synthesis of a wide array of heterocyclic compounds. The quinoline core itself is present in numerous natural and synthetic bioactive molecules with applications ranging from antimalarial and anticancer to anti-inflammatory and antimicrobial agents.[1][2] The strategic placement of a chloro group at the 4-position and an amino group at the 8-position offers two distinct points for chemical modification.

The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a vast library of functional groups.[4][5][6] This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen. Simultaneously, the amino group at the C8 position provides a handle for further derivatization, such as acylation, alkylation, or participation in cyclization reactions. The interplay of these two reactive sites allows for the creation of complex and novel molecular architectures with significant therapeutic potential.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The most prevalent and versatile method for derivatizing this compound is through nucleophilic aromatic substitution at the C4 position. This reaction involves the displacement of the chloride ion by a nucleophile.

Mechanistic Considerations and Causality of Experimental Choices

The SNAr mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently. The electron-withdrawing quinoline nitrogen atom effectively stabilizes the negative charge developed during the formation of the Meisenheimer complex, thus facilitating the substitution at the C4 position.

Key Experimental Choices and Their Rationale:

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are typically employed. These solvents can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and they can stabilize the charged Meisenheimer intermediate.

  • Base: An appropriate base is often required to deprotonate the nucleophile, enhancing its reactivity. Common bases include organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The choice of base depends on the pKa of the nucleophile.

  • Temperature: The reaction temperature can vary widely, from room temperature to reflux, depending on the nucleophilicity of the attacking species and the steric hindrance around the reaction center. Microwave-assisted heating can significantly accelerate these reactions, often leading to cleaner products and higher yields in shorter reaction times.[4][5]

  • Protecting Groups: A critical consideration when working with this compound is the potential for the 8-amino group to act as a competing nucleophile. While in some cases, selective reaction at the C4 position can be achieved by controlling reaction conditions, protection of the 8-amino group is often a prudent strategy to avoid side reactions and ensure regioselectivity. Common protecting groups for anilines, such as acetyl or tert-butyloxycarbonyl (Boc), can be employed. The choice of protecting group will depend on its stability to the SNAr reaction conditions and the ease of its subsequent removal.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of representative derivatives from this compound.

General Workflow for Synthesis and Characterization

The overall process for synthesizing and characterizing novel derivatives is outlined below.

Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization start Start: Select Nucleophile protect Protect 8-Amino Group (if necessary) start->protect snar Nucleophilic Aromatic Substitution (SNAr) protect->snar deprotect Deprotection of 8-Amino Group (if protected) snar->deprotect workup Aqueous Work-up & Extraction deprotect->workup purify Column Chromatography or Recrystallization workup->purify characterize Characterization: NMR, MS, etc. purify->characterize end End: Pure Derivative characterize->end

Caption: A generalized workflow for the synthesis of novel derivatives.

Protocol 1: Synthesis of N-Aryl/Alkyl-4-aminoquinolin-8-amine Derivatives

This protocol details the reaction of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., aniline, benzylamine, piperidine)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Add the desired amine (1.2-2.0 eq) and the base (DIPEA, 2.0 eq or K₂CO₃, 3.0 eq).

  • Add the solvent (NMP or DMF) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted synthesis, heat the sealed vessel to 150-180 °C for 15-60 minutes.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by water and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) or by recrystallization from a suitable solvent system.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of 4-(Alkylthio/Arylthio)-quinolin-8-amine Derivatives

This protocol describes the reaction of this compound with a thiol.

Materials:

  • This compound

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Nucleophile Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.5 eq) in anhydrous DMF. Cool the suspension to 0 °C.

  • Slowly add the thiol (1.2 eq) to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • Reaction Setup: In the main reaction vessel, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reaction: Slowly add the pre-formed thiolate solution to the solution of this compound at room temperature. Heat the reaction mixture to 60-100 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water. Dilute with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS).

Data Presentation and Characterization

Thorough characterization of newly synthesized compounds is paramount. The following table provides an example of how to present the characterization data for a hypothetical derivative.

Compound IDStructureYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
ND-001 788.55 (d, 1H), 8.10 (d, 1H), 7.80 (m, 2H), 7.50 (t, 2H), 7.30 (t, 1H), 7.15 (d, 1H), 6.90 (d, 1H), 5.20 (br s, 2H)236.1234
ND-002
alt text
658.60 (d, 1H), 8.20 (d, 1H), 7.60-7.40 (m, 5H), 7.20 (d, 1H), 6.95 (d, 1H), 5.30 (br s, 2H)253.0800

Visualization of Synthetic Pathways

The following diagram illustrates the key synthetic transformations discussed.

Synthetic_Pathways cluster_amines Amination cluster_thiols Thiolation start This compound amines R¹R²NH Base, Solvent, Heat start->amines S N Ar thiols RSH Base, Solvent, Heat start->thiols S N Ar product_amine N-Substituted-quinoline-4,8-diamine amines->product_amine product_thiol 4-(Alkyl/Arylthio)-quinolin-8-amine thiols->product_thiol

Caption: Key synthetic routes from this compound.

Trustworthiness and Self-Validating Systems

The protocols provided herein are based on established principles of organic synthesis and literature precedents for similar quinoline derivatizations.[2][4][5] To ensure the trustworthiness and reproducibility of your results, the following self-validating practices are essential:

  • Purity of Starting Materials: Always ensure the purity of this compound and the nucleophile before starting the reaction. Impurities can lead to side reactions and complicate purification.

  • In-Process Monitoring: Regularly monitor the reaction progress using TLC or LC-MS. This will help determine the optimal reaction time and prevent the formation of degradation products.

  • Thorough Characterization: Unambiguously confirm the structure of your final products using a combination of spectroscopic methods (¹H NMR, ¹³C NMR, HRMS). For crystalline solids, obtaining a melting point is also a good indicator of purity.

  • Control Reactions: When optimizing a new reaction, consider running control experiments, such as a reaction without the base or catalyst, to understand the role of each component.

By adhering to these principles, you can confidently synthesize and characterize novel derivatives of this compound for your research programs.

References

Application Notes and Protocols for 4-Chloroquinolin-8-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and key synthetic applications of 4-Chloroquinolin-8-amine. This versatile building block is a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The protocols herein are grounded in established chemical principles and aim to provide a framework for the rational design and execution of experiments.

Introduction: The Strategic Importance of this compound

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. This compound serves as a key intermediate for the synthesis of a diverse library of substituted quinolines. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various side chains, while the amino group at the 8-position can be readily functionalized, for instance, through acylation or alkylation. This dual reactivity makes this compound a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in chemical synthesis.

PropertyValueSource
CAS Number 81764-16-1[2]
Molecular Formula C₉H₇ClN₂[2]
Molecular Weight 178.62 g/mol [2]
Appearance White to light yellow solid[3]
Melting Point 99-100 °C[3]
Boiling Point 333.7±27.0 °C (Predicted)[3]
Density 1.363±0.06 g/cm³ (Predicted)[3]
pKa 2.65±0.13 (Predicted)[3]
Solubility Soluble in DMSO and ethanol.[2][4]

Hazard Identification and Mitigation

As with any chemical reagent, a comprehensive risk assessment must be conducted prior to handling this compound. The following information is derived from available Safety Data Sheets (SDS) and should be supplemented by a thorough review of the specific SDS provided by your supplier.

GHS Hazard Statements
  • Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[5]

  • Skin Sensitization (Category 1), H317: May cause an allergic skin reaction.[5]

  • Serious Eye Damage (Category 1), H318: Causes serious eye damage.[5]

  • Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.[5]

  • Acute Aquatic Hazard (Category 1), H400: Very toxic to aquatic life.[5]

  • Chronic Aquatic Hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.[5]

Precautionary Measures and Personal Protective Equipment (PPE)

The following diagram outlines the essential workflow for the safe handling of this compound, from receipt of the material to its disposal.

SuzukiCoupling cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Reactants This compound + Arylboronic Acid OxAdd Oxidative Addition (Ar-Pd(II)-Cl) Reactants->OxAdd Pd0 Pd(0)L_n Pd0->OxAdd Ar-Cl Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-Ar' Product 4-Arylquinolin-8-amine RedElim->Product

References

Application Notes & Protocols: 4-Chloroquinolin-8-amine as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-chloroquinolin-8-amine as a pivotal intermediate in the synthesis of pharmacologically active compounds. This document provides a detailed exploration of its synthesis, derivatization, and application in the discovery of novel therapeutic agents, with a particular focus on antiprotozoal drugs. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 8-aminoquinolines hold a unique and critical position, particularly in the fight against parasitic diseases. The prototypical 8-aminoquinoline, primaquine, remains an essential drug for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale, a capability not shared by most other antimalarials.[2] This unique biological activity has spurred extensive research into derivatives of the 8-aminoquinoline core, leading to the development of second-generation compounds like tafenoquine and sitamaquine, the latter of which has been investigated for the treatment of visceral leishmaniasis.[3][4]

This compound emerges as a highly valuable intermediate for the synthesis of these next-generation therapeutic agents. The presence of a chloro group at the 4-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse side chains that are crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties.[5] The 8-amino group, on the other hand, is a key pharmacophoric feature of this class of drugs, and it can also be further functionalized. This guide will provide detailed protocols for the synthesis of this compound and its subsequent elaboration into advanced drug-like molecules, supported by an understanding of their mechanism of action and structure-activity relationships.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound is most efficiently achieved through the reduction of a nitroquinoline precursor. This two-step process, starting from the commercially available 4-chloro-8-nitroquinoline, is a reliable and scalable method for producing the key intermediate.

Protocol 1: Synthesis of this compound

This protocol details the reduction of 4-chloro-8-nitroquinoline using iron powder in the presence of an ammonium chloride catalyst. This method is a classic and effective way to reduce aromatic nitro groups to amines.

Reaction Scheme:

Synthesis of this compound start 4-Chloro-8-nitroquinoline reagents Fe, NH4Cl Ethanol/Water, Reflux start->reagents product This compound reagents->product SNAr_Workflow Start This compound + Amine Nucleophile Reaction Solvent + Heat (e.g., neat, DMF, or EtOH) Start->Reaction Coupling Workup Aqueous Work-up & Extraction Reaction->Workup Isolation Purification Column Chromatography or Recrystallization Workup->Purification Purification Product 4-Alkylamino-8-aminoquinoline Derivative Purification->Product Final Product Sitamaquine_MoA Sitamaquine Sitamaquine Mitochondrion Leishmania Mitochondrion Sitamaquine->Mitochondrion Accumulation ComplexII Succinate Dehydrogenase (Complex II) Sitamaquine->ComplexII Inhibition ETC Electron Transport Chain ComplexII->ETC Disruption ATP ATP Synthesis ETC->ATP Inhibition ROS Reactive Oxygen Species (ROS) ETC->ROS Generation Apoptosis Apoptosis-like Cell Death ATP->Apoptosis Depletion leads to ROS->Apoptosis Oxidative Stress leads to

References

Application Notes and Protocols for Catalytic Reactions Involving 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloroquinolin-8-amine in Medicinal Chemistry

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, most notably in the treatment of malaria.[1][2] The introduction of substituents onto this privileged core allows for the fine-tuning of pharmacological properties, leading to the development of novel drug candidates with enhanced efficacy and reduced toxicity. This compound, in particular, serves as a versatile and strategically important building block. It possesses two distinct reactive centers: a nucleophilic 8-amino group and a 4-chloro substituent susceptible to a variety of catalytic cross-coupling reactions. This dual reactivity opens a gateway for programmed, site-selective functionalization, enabling the synthesis of diverse chemical libraries for drug discovery and development.[3][4]

This technical guide provides an in-depth exploration of key catalytic reactions involving this compound. We will delve into the mechanistic underpinnings of these transformations, offer detailed, field-proven protocols for their execution, and discuss the critical aspects of chemoselectivity that govern the reaction outcomes. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.

Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Position

The chlorine atom at the C4-position of the quinoline ring is activated towards palladium-catalyzed cross-coupling reactions, providing a robust handle for the introduction of carbon and nitrogen-based substituents.[5][6] The two most pivotal reactions in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A crucial consideration when working with this compound is the presence of the free 8-amino group. This group can potentially coordinate with the palladium catalyst, influencing its activity and selectivity.[7] While the protocols provided are based on established methods for similar chloroquinolines, for certain sensitive catalyst systems or to avoid potential side reactions, protection of the 8-amino group (e.g., as an amide) may be advisable.

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Aryl-8-aminoquinolines

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[8][9] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 4-position, which is a common strategy in modifying the biological activity of quinoline-based drugs.[5][10]

Causality of Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice as it is air-stable and releases the active Pd(0)L₂ species in solution.[11] For more challenging couplings, particularly with aryl chlorides, catalyst systems using bulky, electron-rich phosphine ligands like XPhos or SPhos in combination with a Pd(II) precatalyst like Pd(OAc)₂ are often more effective.[12]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species.[8] The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (like dioxane or DME) and water is commonly used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex [Ar-Pd(II)-X]L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Complex [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetalation Ar'B(OH)₂ Base Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product ArX This compound ArBOH2 Arylboronic Acid

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Reagent/ParameterValueMolar Eq.
This compound178.6 mg1.0 mmol (1.0 eq)
Phenylboronic Acid146.3 mg1.2 mmol (1.2 eq)
Pd(PPh₃)₄57.8 mg0.05 mmol (5 mol%)
K₂CO₃ (2M aq. solution)1.5 mL3.0 mmol (3.0 eq)
Solvent (Dioxane)10 mL-
Temperature90 °C-
Reaction Time12-24 h-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (178.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and Pd(PPh₃)₄ (57.8 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add dioxane (10 mL) followed by the aqueous K₂CO₃ solution (1.5 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenylquinolin-8-amine.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-4-aminoquinolin-8-amines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of C-N bonds, providing access to a wide range of arylamines.[12][13][14] Applying this reaction to this compound allows for the introduction of various primary and secondary amines at the 4-position. This is a key transformation for synthesizing derivatives with potential applications as kinase inhibitors and other therapeutic agents.[15]

Causality of Experimental Choices:

  • Catalyst/Ligand System: The choice of ligand is critical for the success of Buchwald-Hartwig amination.[16] Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are highly effective, particularly for coupling less reactive aryl chlorides.[12][17] They promote both the oxidative addition and the rate-limiting reductive elimination steps. Pd₂(dba)₃ is a common Pd(0) precursor.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[14] The base serves to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and to ensure the stability of the catalytic species.

Diagram: Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow Start Start: Assemble Reagents in Schlenk Flask under Inert Gas Reagents 1. This compound 2. Amine Coupling Partner 3. Pd Precatalyst (e.g., Pd₂(dba)₃) 4. Ligand (e.g., XPhos) 5. Base (e.g., NaOtBu) Start->Reagents Solvent Add Anhydrous Solvent (e.g., Toluene) Reagents->Solvent Reaction Heat Reaction Mixture (e.g., 100-110 °C) Solvent->Reaction Monitoring Monitor Progress by TLC / LC-MS Reaction->Monitoring Workup Work-up: Quench, Extract, Dry Monitoring->Workup Upon Completion Purify Purification: Column Chromatography Workup->Purify Product Final Product: N-Substituted 4-Aminoquinolin-8-amine Purify->Product

Caption: Stepwise workflow for a typical Buchwald-Hartwig amination experiment.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Reagent/ParameterValueMolar Eq.
This compound178.6 mg1.0 mmol (1.0 eq)
Morpholine104.5 µL1.2 mmol (1.2 eq)
Pd₂(dba)₃18.3 mg0.02 mmol (2 mol%)
XPhos28.6 mg0.06 mmol (6 mol%)
Sodium tert-butoxide (NaOtBu)134.5 mg1.4 mmol (1.4 eq)
Solvent (Toluene)10 mL-
Temperature110 °C-
Reaction Time12-24 h-

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add sodium tert-butoxide (134.5 mg, 1.4 mmol), XPhos (28.6 mg, 0.06 mmol), and Pd₂(dba)₃ (18.3 mg, 0.02 mmol) to a flame-dried Schlenk tube.

  • Add Substrates: Add this compound (178.6 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene (10 mL) followed by morpholine (104.5 µL, 1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford 4-(morpholino)quinolin-8-amine.

Part 2: The 8-Amino Group as a Directing Element in C-H Functionalization

While the C4-Cl bond provides a classical site for cross-coupling, the 8-amino group offers a modern and powerful alternative for functionalizing the quinoline core through C-H activation.[18][19] By forming a chelate with a transition metal catalyst, the 8-amino group can direct the catalyst to selectively activate and functionalize specific C-H bonds, typically at the C5 or C7 position.[17][20]

To be an effective directing group, the 8-amino functionality is almost always converted into an amide (e.g., a pivaloyl or acetyl amide).[18][21] This modification serves two purposes: it prevents unwanted side reactions of the free amine and forms a stable five- or six-membered metallacycle intermediate that facilitates the C-H activation step. The directing group can often be removed post-functionalization to reveal the free amine or a carboxylic acid derivative.[18][21]

Copper-Catalyzed C5-Sulfonylation Directed by an 8-Amide Group

This protocol illustrates the use of the 8-amido group to direct a copper-catalyzed sulfonylation to the C5 position. This transformation is valuable for introducing sulfonyl groups, which are important pharmacophores in many drug molecules.

Causality of Experimental Choices:

  • Substrate: The starting material is N-(4-chloroquinolin-8-yl)pivalamide. The pivaloyl group is a bulky protecting group that enhances the stability and directing ability of the amide.

  • Catalyst: Copper(I) iodide (CuI) is an inexpensive and effective catalyst for this type of C-H functionalization.[11]

  • Oxidant: An oxidant is often required in C-H activation cycles to regenerate the active catalytic species.

  • Solvent: A high-boiling, non-coordinating solvent like DCE (1,2-dichloroethane) is suitable for this transformation which often requires elevated temperatures.

Diagram: C-H Functionalization Directed by the 8-Amido Group

CH_Functionalization cluster_workflow Directed C-H Functionalization Workflow Start Start: this compound Protect 1. Protection/Derivatization (e.g., Acylation) N-(4-chloroquinolin-8-yl)amide Start->Protect Chelation 2. Chelation of Metal Catalyst (e.g., Cu(I), Pd(II)) Protect->Chelation Activation 3. Regioselective C-H Activation (e.g., at C5 or C7) Chelation->Activation Functionalization 4. Coupling with Reagent (e.g., R-SO₂Cl) Activation->Functionalization Deprotection 5. Removal of Directing Group (Optional) Functionalization->Deprotection

Caption: Conceptual workflow for C-H functionalization using the 8-amido group as a director.

Protocol 3: Directed C5-Sulfonylation of N-(4-chloroquinolin-8-yl)pivalamide

Reagent/ParameterValueMolar Eq.
N-(4-chloroquinolin-8-yl)pivalamide262.7 mg1.0 mmol (1.0 eq)
Benzenesulfonyl chloride152 µL1.2 mmol (1.2 eq)
CuI19.0 mg0.1 mmol (10 mol%)
K₂CO₃276.4 mg2.0 mmol (2.0 eq)
Solvent (DCE)10 mL-
Temperature120 °C-
Reaction Time24 h-

Step-by-Step Methodology:

  • Substrate Preparation: Synthesize N-(4-chloroquinolin-8-yl)pivalamide from this compound and pivaloyl chloride using a standard acylation procedure.

  • Reaction Setup: To an oven-dried sealed tube, add N-(4-chloroquinolin-8-yl)pivalamide (262.7 mg, 1.0 mmol), K₂CO₃ (276.4 mg, 2.0 mmol), and CuI (19.0 mg, 0.1 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen.

  • Solvent and Reagent Addition: Add 1,2-dichloroethane (DCE, 10 mL) followed by benzenesulfonyl chloride (152 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 120 °C in an oil bath with vigorous stirring for 24 hours.

  • Work-up: After cooling, dilute the reaction mixture with dichloromethane (20 mL) and filter through Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to yield the C5-sulfonylated product.

  • (Optional) Deprotection: The pivaloyl group can be removed under acidic or basic conditions to regenerate the free 8-amino group if desired.

Conclusion

This compound is a privileged scaffold that offers multiple avenues for synthetic diversification through modern catalytic methods. The C4-chloro position serves as a reliable handle for palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, allowing for the systematic introduction of aryl, heteroaryl, and amino substituents. Concurrently, the 8-amino group, when derivatized as an amide, acts as a powerful directing group for transition-metal-catalyzed C-H functionalization at other positions of the quinoline ring. Understanding the interplay between these reactive sites and the principles of chemoselectivity is paramount for the strategic design and synthesis of novel 8-aminoquinoline derivatives for applications in drug discovery and materials science. The protocols and insights provided herein serve as a robust foundation for researchers to explore the rich catalytic chemistry of this versatile building block.

References

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a quintessential "privileged structure" in medicinal chemistry. Its derivatives form the cornerstone of treatments for malaria, with chloroquine (CQ) and hydroxychloroquine (HCQ) being landmark examples first synthesized in 1934 and 1946, respectively.[1][2][3] Beyond their antimalarial efficacy, these molecules exhibit a remarkable range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2][4] The therapeutic versatility of 4-aminoquinolines stems from their chemical nature as weak bases, allowing them to accumulate in acidic cellular compartments like lysosomes, which is key to their mechanism of action in various diseases.[5][6]

This guide provides researchers, scientists, and drug development professionals with a detailed, in-depth overview of the principal synthetic strategies for accessing this vital class of compounds. We will move beyond simple procedural lists to explain the underlying chemical logic, offering field-proven insights into protocol selection and optimization. The methodologies covered range from the classical, workhorse reactions to modern, catalyzed approaches, providing a comprehensive toolkit for the synthesis of both established drugs and novel derivatives for discovery programs.

Part 1: The Workhorse Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 4-aminoquinoline derivatives is the nucleophilic aromatic substitution (SNAr) reaction. This strategy relies on a pre-formed quinoline core, where a suitable leaving group at the C-4 position is displaced by an amine nucleophile.

The Underlying Principle: Why SNAr Works

The quinoline ring system is electron-deficient, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. This inherent electronic property makes the C-4 carbon highly susceptible to attack by nucleophiles. When a good leaving group, typically a chloride atom, is present at this position, the SNAr reaction proceeds efficiently. The reaction follows a two-step addition-elimination mechanism, where the amine first attacks the C-4 carbon to form a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.[5][6]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_intermediate Step 2: Formation of Meisenheimer Complex cluster_end Step 3: Elimination & Product Formation Reactants 4-Chloroquinoline + Amine (R-NH2) Intermediate Tetrahedral Intermediate (Meisenheimer Complex) Reactants->Intermediate Addition Products 4-Aminoquinoline Product + HCl Intermediate->Products Elimination of Cl-

Figure 1: General workflow of the SNAr mechanism for 4-aminoquinoline synthesis.

Critical Starting Material: Synthesis of 4,7-Dichloroquinoline

The utility of the SNAr approach hinges on the availability of the key precursor, 4,7-dichloroquinoline. This intermediate is itself prepared via a multi-step sequence starting from m-chloroaniline.

Protocol 1: Synthesis of 4,7-Dichloroquinoline [7][8]

  • Condensation: React m-chloroaniline with diethyl 2-(ethoxymethylene)malonate. This forms the Schiff base, which is then subjected to thermal cyclization in a high-boiling solvent like Dowtherm A or diphenyl ether (typically heated to ~250 °C).[7][8][9] This step yields ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.

    • Expert Insight: The high temperature is crucial for the electrocyclic ring-closing reaction. Using an inert, high-boiling solvent is key to achieving high yields, a significant improvement over early solvent-free methods.[9]

  • Saponification: The resulting ester is saponified using aqueous sodium hydroxide. This converts the ethyl ester group into a carboxylic acid.

  • Decarboxylation: The saponified intermediate is acidified, and upon heating, it undergoes thermal decarboxylation to yield 7-chloro-4-quinolinol.[7]

  • Chlorination: The final and critical step is the conversion of the 4-hydroxyl group to a chloride. This is achieved by treating 7-chloro-4-quinolinol with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8] The reaction mixture is typically heated to 135–140 °C. After careful workup, 4,7-dichloroquinoline is obtained as a solid.

Protocol 2: General Procedure for SNAr using Conventional Heating

This protocol is broadly applicable for the reaction of 4,7-dichloroquinoline with various primary and secondary amines.

Materials:

  • 4,7-dichloroquinoline

  • Alkyl- or arylamine (2-3 equivalents)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), DMSO, or neat)

  • Base (e.g., K₂CO₃, Et₃N, or NaOH, if required)

  • Dichloromethane (DCM) for workup

  • Aqueous NaHCO₃, water, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure: [4][10]

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4,7-dichloroquinoline (1 equivalent) and the desired amine (2-3 equivalents).

  • If the amine is a solid or if a solvent is desired, add NMP or DMSO. For reactions with secondary amines or less nucleophilic aryl amines, a base such as K₂CO₃ or NaOH may be required to neutralize the HCl generated and drive the reaction to completion.[5] For primary amines, an excess of the amine itself can often serve as the base.[5][6]

  • Heat the reaction mixture with stirring. Reaction temperatures typically range from 120-180 °C.[4][5]

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reactions can take from 6 to 24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with dichloromethane.

  • Wash the organic layer successively with 5% aqueous NaHCO₃, water, and finally, brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Troubleshooting & Optimization: [11]

  • Over-alkylation: When using diamines, the mono-substituted product can react further. Using a large excess of the diamine can favor mono-substitution. Alternatively, one amine can be protected (e.g., with a Boc group), followed by deprotection after the SNAr reaction.

  • Hydrolysis: The C-4 position is susceptible to hydrolysis, forming the 4-hydroxy byproduct. Ensure anhydrous conditions, especially at high temperatures.

  • Poor Solubility: If starting materials or products have poor solubility, a co-solvent or a different high-boiling solvent may be necessary.

Protocol 3: Microwave-Assisted SNAr

Microwave-assisted organic synthesis (MAOS) offers a significant improvement over conventional heating, drastically reducing reaction times from hours to minutes and often improving yields.[12]

Procedure: [5][6]

  • In a microwave-safe reaction vessel, combine 4,7-dichloroquinoline (1 equiv.), the amine (1.5-2 equiv.), and a suitable solvent (DMSO is often effective).[5]

  • Add a base if necessary (as described in the conventional protocol).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction to 140-180 °C for 20-30 minutes.

  • After cooling, the workup and purification follow the same procedure as for the conventional heating method.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 6 - 24 hours20 - 30 minutes
Temperature 120 - 180 °C140 - 180 °C
Typical Yields Good to ExcellentExcellent (often higher)
Key Advantage Simple equipment setupRapid reaction, high efficiency

Part 2: Constructing the Quinoline Core

Instead of modifying a pre-existing quinoline, several classical name reactions build the heterocyclic system from acyclic precursors. These methods are invaluable when the required substituted anilines are more readily available than the corresponding quinolines.

Strategy 1: The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a powerful method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from anilines and β-ketoesters.[9][13][14] The resulting 4-hydroxy group can then be converted to the 4-chloro group as described previously, providing access to the key SNAr precursor.

The Underlying Principle: The reaction proceeds in two key stages:[9][15]

  • Condensation: The aniline reacts with the β-ketoester. At lower temperatures (kinetic control), the aniline attacks the more reactive keto group to form an enamine (a Schiff base intermediate), which is the pathway to the desired 4-hydroxyquinoline.

  • Thermal Cyclization: The enamine intermediate is heated to high temperatures (~250 °C), triggering an intramolecular electrocyclic reaction, followed by the elimination of ethanol to form the stable 4-hydroxyquinoline product.[9][13]

Conrad_Limpach Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Ketoester β-Ketoester Ketoester->Enamine Product4OH 4-Hydroxyquinoline Enamine->Product4OH Heat (~250°C) -EtOH Product4Cl 4-Chloroquinoline Product4OH->Product4Cl POCl₃

Figure 2: Synthetic pathway of the Conrad-Limpach reaction to a 4-chloroquinoline precursor.

Strategy 2: The Niementowski Quinoline Synthesis

A related classical method is the Niementowski synthesis, which involves the thermal condensation of an anthranilic acid with a ketone or aldehyde to produce γ-hydroxyquinoline derivatives.[16][17]

The Underlying Principle: The mechanism is thought to begin with the formation of a Schiff base between the anthranilic acid and the carbonyl compound, followed by an intramolecular condensation and dehydration to form the quinoline ring.[16] This one-step process provides direct access to the 4-hydroxyquinoline core, which can then be functionalized further. While versatile, it often requires high temperatures (120-200 °C).[16]

Part 3: Modern Approaches: Palladium-Catalyzed C-N Cross-Coupling

The advent of palladium-catalyzed cross-coupling reactions has revolutionized C-N bond formation. The Buchwald-Hartwig amination, in particular, has emerged as a powerful tool for synthesizing 4-aminoquinolines, especially when SNAr is challenging (e.g., with electron-rich or sterically hindered amines).[18]

The Underlying Principle: The Catalytic Cycle This reaction couples an aryl halide (like 4-chloroquinoline) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:[18][19]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloroquinoline, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine coordinates to the palladium center.

  • Deprotonation: The base removes a proton from the coordinated amine, forming an amido complex.

  • Reductive Elimination: This is the product-forming step. The C-N bond is formed as the 4-aminoquinoline product is released, regenerating the active Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos or SPhos) are highly effective as they promote the key oxidative addition and reductive elimination steps.[19][20]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (+ R-Cl) PdII_Complex L₂Pd(II)(R)(Cl) Pd0->PdII_Complex R-Cl OxAdd->PdII_Complex AmineCoord Amine Coordination (+ R'-NH₂) AmineComplex [L₂Pd(II)(R)(NH₂R')]+Cl⁻ PdII_Complex->AmineComplex R'-NH₂ AmineCoord->AmineComplex Deprotonation Deprotonation (- Base-H⁺Cl⁻) AmidoComplex L₂Pd(II)(R)(NHR') AmineComplex->AmidoComplex Base Deprotonation->AmidoComplex AmidoComplex->Pd0 R-NHR' RedElim Reductive Elimination RedElim->Pd0 Regenerates Catalyst Product Product R-NHR' RedElim->Product

Figure 3: The catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: Representative Buchwald-Hartwig Amination

Materials:

  • 4-Chloroquinoline derivative (1 equiv.)

  • Amine (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2 equiv.)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, phosphine ligand, and base.

  • Add the 4-chloroquinoline and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the mixture with stirring (typically 80-110 °C) until TLC analysis indicates consumption of the starting material.

  • Cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Synthetic StrategyAdvantagesDisadvantagesBest Suited For
SNAr Simple, robust, scalable, often uses inexpensive reagents.[4][5]Limited to nucleophilic amines; can require harsh conditions (high temp).Large-scale synthesis of derivatives from primary/secondary alkyl amines.
Conrad-Limpach Builds the quinoline core; good for structural diversity from various anilines.[9]Multi-step; requires very high temperatures for cyclization.Creating novel quinoline cores when substituted anilines are the starting point.
Buchwald-Hartwig Broad substrate scope (including difficult amines), mild conditions.[18][20]Requires expensive catalysts/ligands; sensitive to air and moisture.Coupling of less nucleophilic amines (e.g., anilines) or sterically hindered substrates.

Conclusion

The synthesis of 4-aminoquinoline derivatives is a mature yet continually evolving field. The classical SNAr reaction remains the most practical and widely used method for industrial-scale production and routine derivatization, particularly with the efficiency gains offered by microwave assistance. Core-building strategies like the Conrad-Limpach synthesis provide fundamental access to novel quinoline scaffolds. For challenging transformations and expanding the chemical space of accessible derivatives, modern palladium-catalyzed methods like the Buchwald-Hartwig amination offer unparalleled scope and functional group tolerance. A thorough understanding of these distinct yet complementary strategies empowers the medicinal chemist to select the optimal synthetic route, accelerating the discovery and development of next-generation therapeutics based on this remarkable scaffold.

References

The Synthetic Versatility of 4-Chloroquinolin-8-amine: A Guide to Practical Applications in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Bifunctional Building Block

4-Chloroquinolin-8-amine is a key heterocyclic intermediate possessing two distinct reactive sites: a nucleophilically susceptible chloro-substituent at the 4-position and a versatile amino group at the 8-position. This unique bifunctionality makes it a valuable scaffold in organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The quinoline core itself is a privileged structure, forming the backbone of numerous pharmaceuticals, including antimalarial and anticancer agents.[1][2] This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed experimental protocols and the scientific rationale behind the synthetic strategies.

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is primarily dictated by the chemoselective functionalization of its two key reactive centers. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic aromatic substitution (SNAr) , making the displacement of the chloride a facile process.[1] Concurrently, the 8-amino group can be derivatized or utilized as a directing group for C-H functionalization, although the latter often requires its conversion to an amide. Furthermore, the chloro-substituent provides a handle for various palladium-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3][4] The strategic manipulation of these reactive sites allows for the synthesis of a diverse array of substituted quinolines.

I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The displacement of the 4-chloro group by various nucleophiles is a cornerstone of the synthetic application of this compound. This SNAr reaction is a powerful tool for introducing a wide range of functionalities, including amines, ethers, and thioethers, which are prevalent in biologically active molecules.[5]

Application Note: Synthesis of 4-Aminoquinoline Derivatives

The reaction of this compound with primary or secondary amines is a direct route to 4,8-disubstituted quinolines. These products are of significant interest in drug discovery, particularly in the development of novel antimalarial and anticancer agents.[2][6] The reaction typically proceeds under thermal conditions, often in the presence of a base to neutralize the HCl generated.

Experimental Protocol: Synthesis of N,N-Diethyl-N'-(8-aminoquinolin-4-yl)ethane-1,2-diamine

This protocol details the synthesis of a 4-amino substituted quinoline derivative, a common structural motif in medicinal chemistry.

Materials:

  • This compound

  • N,N-Diethylethylenediamine

  • Ethanol (or a high-boiling point solvent like DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Nucleophile: Add N,N-Diethylethylenediamine (1.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common solvent for SNAr reactions with amines. For less reactive amines, a higher boiling point solvent like DMF may be necessary to drive the reaction to completion.

  • Stoichiometry: A slight excess of the amine nucleophile is used to ensure complete consumption of the starting material.

  • Work-up: The aqueous work-up removes any unreacted amine and inorganic byproducts.

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound & Amine Nucleophile reactants Dissolve in Solvent start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC heat->monitor cool Cool & Concentrate monitor->cool extract Aqueous Work-up cool->extract purify Column Chromatography extract->purify end End: 4,8-Disubstituted Quinoline purify->end

Caption: General workflow for SNAr at the C4-position.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are highly applicable to the functionalization of this compound. These methods allow for the formation of C-C and C-N bonds under relatively mild conditions with high functional group tolerance.

Application Note: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3] This reaction can be employed to introduce aryl or vinyl substituents at the 4-position of this compound, leading to the synthesis of complex polycyclic aromatic systems.

Experimental Protocol: Synthesis of 4-Phenylquinolin-8-amine

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or other reaction vessel suitable for inert atmosphere techniques

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is commonly used to form the active Pd(0) catalyst in situ. A wide range of more advanced and efficient ligands are also available.[7]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[8]

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, so the reaction is performed under an inert atmosphere to prevent catalyst deactivation.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: this compound & Boronic Acid reagents Add Catalyst, Ligand, & Base start->reagents inert Establish Inert Atmosphere reagents->inert heat Heat Reaction Mixture inert->heat monitor Monitor by TLC heat->monitor cool Cool & Dilute monitor->cool extract Aqueous Extraction cool->extract purify Column Chromatography extract->purify end End: 4-Arylquinolin-8-amine purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Application Note: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and amines.[4] This reaction is particularly useful when the desired C-N bond cannot be formed via a classical SNAr reaction due to the low reactivity of the amine.[9]

Experimental Protocol: Synthesis of N-Phenylquinolin-4,8-diamine

This protocol outlines the Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound

  • Aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A strong, non-nucleophilic base (e.g., Sodium tert-butoxide, Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01-0.05 eq), the phosphine ligand (0.012-0.06 eq), and the base (1.4 eq) to a Schlenk tube.

  • Addition of Reactants: Add this compound (1.0 eq), aniline (1.2 eq), and the anhydrous solvent.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with a suitable organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often required to facilitate the reductive elimination step and prevent catalyst decomposition.[7]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and generate the active aminating agent.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions.

III. Derivatization of the 8-Amino Group

The 8-amino group of this compound can be readily derivatized to introduce new functionalities or to modulate the electronic properties of the quinoline ring. Common derivatization reactions include acylation, sulfonylation, and alkylation.

Application Note: Synthesis of 8-Amidoquinolines

Acylation of the 8-amino group to form an amide is a common transformation. The resulting amide can serve as a directing group for C-H functionalization at the C7 position of the quinoline ring.

Experimental Protocol: Synthesis of N-(4-chloroquinolin-8-yl)acetamide

This protocol describes the acetylation of the 8-amino group.

Materials:

  • This compound

  • Acetic anhydride or acetyl chloride

  • A base (e.g., Pyridine, Triethylamine)

  • A suitable solvent (e.g., Dichloromethane, THF)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound in the solvent and cool the solution in an ice bath.

  • Addition of Reagents: Add the base, followed by the slow addition of the acylating agent.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer, dry, concentrate, and purify the product by recrystallization or chromatography.

Quantitative Data Summary

Reaction TypeStarting MaterialReagentsProductTypical Yield
SNAr This compoundAmine, Alcohol, or Thiol4-substituted-quinolin-8-amine60-95%
Suzuki Coupling This compoundArylboronic acid, Pd catalyst, Base4-Arylquinolin-8-amine50-90%
Buchwald-Hartwig This compoundAmine, Pd catalyst, Ligand, Base4-Aminoquinolin-8-amine derivative40-85%
Acylation This compoundAcyl chloride or anhydride, BaseN-(4-chloroquinolin-8-yl)amide80-98%

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its two distinct reactive sites allow for a wide range of selective transformations, providing access to a diverse array of complex quinoline derivatives. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers in their efforts to synthesize novel molecules with potential applications in drug discovery and materials science. The continued exploration of the reactivity of this scaffold will undoubtedly lead to the development of new and innovative synthetic methodologies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Chloroquinolin-8-amine. This molecule is a critical building block in medicinal chemistry, most notably as a precursor for the antimalarial drug primaquine.[1] Achieving a high yield and purity of this compound is essential for downstream applications. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your synthetic route and overcome common experimental hurdles.

Synthetic Pathways Overview

The synthesis of this compound typically begins with either 8-nitroquinoline or 8-aminoquinoline. The choice of starting material dictates the subsequent steps. The most common strategies involve the chlorination of a quinoline precursor.

A prevalent method involves the nitration of quinoline to yield a mixture of 5- and 8-nitroquinoline, which are then separated. The 8-nitroquinoline isomer is subsequently reduced to 8-aminoquinoline.[1] Alternatively, 8-aminoquinoline can be used as the starting material directly. The key transformation is the introduction of a chlorine atom at the 4-position.

Below is a diagram illustrating a common synthetic pathway.

Synthetic_Pathway cluster_0 Route from 8-Nitroquinoline cluster_1 Chlorination and Final Product 8-Nitroquinoline 8-Nitroquinoline Reduction Reduction 8-Nitroquinoline->Reduction e.g., Sn/HCl 8-Aminoquinoline 8-Aminoquinoline 4-Hydroxyquinolin-8-amine_precursor 4-Hydroxyquinoline derivative 8-Aminoquinoline->4-Hydroxyquinolin-8-amine_precursor Cyclization/ Functionalization Reduction->8-Aminoquinoline Chlorination Chlorination 4-Hydroxyquinolin-8-amine_precursor->Chlorination e.g., POCl3 This compound This compound Chlorination->this compound

Caption: General synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: Both 8-nitroquinoline and 8-aminoquinoline are common starting points. The choice often depends on commercial availability and cost. Synthesis starting from 8-nitroquinoline requires an additional reduction step to form 8-aminoquinoline.[1]

Q2: What are the typical yields I can expect?

A2: Yields can vary significantly depending on the specific protocol and reaction scale. With optimized conditions, yields for the chlorination step can be high, sometimes exceeding 80-90%.[2][3] However, multi-step syntheses will have lower overall yields.

Q3: What are the critical safety precautions for this synthesis?

A3: Phosphorus oxychloride (POCl₃), a common chlorinating agent, is highly corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Reactions involving POCl₃ should be quenched carefully, typically by slowly adding the reaction mixture to ice.

Q4: How can I confirm the identity of my final product?

A4: The structure of this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The molecular formula is C₉H₇ClN₂ and the molecular weight is approximately 178.62 g/mol .[4]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Product

Q: My reaction has resulted in a very low yield of this compound. What are the possible causes and how can I fix this?

A: Low yields are a common issue and can stem from several factors. Here's a breakdown of potential causes and solutions:

Potential Cause Explanation Recommended Solution
Inefficient Chlorination The chlorinating agent (e.g., POCl₃) may be old or decomposed. The reaction temperature might be too low, or the reaction time too short.Use a fresh, unopened bottle of the chlorinating agent. Ensure the reaction is heated to the appropriate temperature (reflux is common) and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2]
Incomplete Precursor Reaction If you are synthesizing a precursor like 4-hydroxy-8-aminoquinoline in situ, its formation may be incomplete, leading to a low concentration of the substrate for the chlorination step.Isolate and purify the precursor before proceeding to the chlorination step. This will ensure you are starting with pure material and can use accurate stoichiometry.
Side Reactions At high temperatures, quinoline derivatives can undergo polymerization or other side reactions. The presence of water can also lead to unwanted byproducts.Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Consider lowering the reaction temperature and extending the reaction time.
Difficult Work-up and Purification The product may be lost during the work-up and purification steps. For example, if the pH is not carefully controlled during extraction, the product may remain in the aqueous layer.During the work-up, carefully neutralize the reaction mixture by pouring it onto ice and then slowly adding a base (e.g., sodium bicarbonate solution) until the pH is neutral or slightly basic. Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.[5]
Issue 2: Formation of Impurities

Q: I have obtained my product, but it is contaminated with significant impurities. What are these impurities and how can I avoid them?

A: The nature of the impurities will depend on your specific synthetic route. Here are some common possibilities:

  • Unreacted Starting Material: If the reaction has not gone to completion, you will have leftover starting material.

    • Solution: Increase the reaction time or the amount of the excess reagent. Monitor the reaction by TLC to ensure all the starting material is consumed.

  • Di-chlorinated Products: In some cases, chlorination can occur at other positions on the quinoline ring, although the 4-position is generally the most reactive.

    • Solution: Careful control of the reaction temperature and stoichiometry of the chlorinating agent can minimize the formation of di-chlorinated species.

  • Hydrolysis Product: If the work-up is not performed carefully, the 4-chloro group can be hydrolyzed back to a 4-hydroxy group.

    • Solution: Keep the temperature low during the work-up and avoid prolonged exposure to strongly acidic or basic aqueous conditions.

Issue 3: Reaction Stalls and Does Not Go to Completion

Q: My reaction seems to have stopped before all the starting material has been consumed. What should I do?

A: A stalled reaction can be frustrating. Here's a logical workflow to troubleshoot this issue:

Troubleshooting_Stalled_Reaction Start Start Check_TLC Reaction Stalled? (Check TLC) Start->Check_TLC Reagent_Quality Check Reagent Quality (Fresh Reagents?) Check_TLC->Reagent_Quality Yes Increase_Temp_Time Increase Temp/ Reaction Time Check_TLC->Increase_Temp_Time Still Stalled Workup Proceed to Work-up Check_TLC->Workup Complete No_Change Still No Change? Check_TLC->No_Change Still Stalled Reaction_Conditions Verify Conditions (Temp, Stirring) Reagent_Quality->Reaction_Conditions Good Add_More_Reagent Add More Reagent (e.g., POCl3) Reaction_Conditions->Add_More_Reagent Correct Add_More_Reagent->Check_TLC Monitor Increase_Temp_Time->Check_TLC Monitor Re-evaluate Re-evaluate Route/ Purify Intermediates No_Change->Re-evaluate

Caption: A workflow for troubleshooting a stalled reaction.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of this compound from an appropriate 4-hydroxyquinoline precursor.

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.

Chlorination of 4-Hydroxy-8-aminoquinoline derivative
  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-hydroxyquinolin-8-amine precursor (1.0 eq).

  • Addition of Chlorinating Agent: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the flask in a fume hood.

  • Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford pure this compound.

References

Technical Support Center: Purification of 4-Chloroquinolin-8-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Chloroquinolin-8-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to achieve high purity of this important heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct, problem-and-solution format, grounded in established scientific principles and practical laboratory experience.

Part 1: Frequently Asked Questions (FAQs) - Setting Up for Success

This section covers the essential preparatory steps. A successful purification is often determined before the crude material is even loaded onto the column.

Question: What is the best stationary phase for purifying this compound?

Answer: For the vast majority of applications involving this compound, silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size is the industry standard and the recommended starting point.

  • The "Why": this compound is a moderately polar compound due to the presence of the aromatic amine (-NH₂) and the quinoline nitrogen.[1][2] Silica gel, a polar stationary phase, works on the principle of "normal-phase" chromatography. Polar compounds, like our target molecule, will have stronger interactions (adsorption) with the polar silica surface and thus move more slowly down the column, allowing for separation from less polar impurities.[3][4]

  • Expert Insight: While standard silica is acidic, the amine group on your compound makes it basic. Strong binding to the acidic silica can sometimes lead to "tailing" or streaking of your compound's band, resulting in poor separation and lower yields.[5][6] If you observe significant tailing during your initial Thin Layer Chromatography (TLC) trials, consider one of two options:

    • Deactivating the Silica: Pre-treat the silica gel or, more simply, add a small amount of a basic modifier like triethylamine (TEA) or ammonia (as a solution in methanol) to your mobile phase (typically 0.5-2% v/v).[6][7] This neutralizes the most acidic sites on the silica, leading to sharper bands and better separation.[7]

    • Alternative Stationary Phases: For very sensitive compounds or extremely difficult separations, neutral or basic alumina can be used, though developing a solvent system may require more effort.[5][8]

Question: How do I choose the optimal mobile phase (solvent system)?

Answer: The selection of the mobile phase is the most critical variable you will control. The goal is to find a solvent or solvent mixture that provides a target Retention Factor (Rf) of ~0.25-0.35 for this compound on a silica gel TLC plate.[6]

  • The "Why": An Rf in this range ensures that the compound interacts with the stationary phase sufficiently to allow for separation from impurities but elutes in a reasonable volume of solvent without excessive band broadening.[5]

    • Rf too low (<0.1): The compound is too strongly adsorbed to the silica. It will take an impractically large volume of solvent to elute, leading to very dilute fractions and a high chance of product loss. The mobile phase is not polar enough.[9]

    • Rf too high (>0.5): The compound has minimal interaction with the silica and will elute quickly, likely co-eluting with non-polar impurities and the solvent front. The mobile phase is too polar.[9]

  • Recommended Starting Systems: A mixture of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane) is standard.

    • Start with: 70:30 Hexanes:Ethyl Acetate.

    • To increase Rf (move the spot up): Increase the proportion of the more polar solvent (e.g., move to 50:50 Hexanes:Ethyl Acetate).

    • To decrease Rf (move the spot down): Decrease the proportion of the polar solvent (e.g., move to 85:15 Hexanes:Ethyl Acetate).

  • Protocol: Developing the Solvent System via TLC

    • Spot the Plate: On a silica TLC plate, draw a pencil baseline ~1 cm from the bottom. Spot the crude mixture, the starting material, and a "co-spot" (a spot with both crude and starting material) on the baseline.[9]

    • Develop: Place the plate in a sealed chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Let the solvent front migrate to about 1 cm from the top of the plate.[9]

    • Analyze & Optimize: Calculate the Rf for your product and impurities. Adjust the solvent polarity as described above until your target compound has an Rf of ~0.25-0.35 and is well-separated from major impurities.

Solvent Polarity Index Role in Mobile Phase
Hexane/Heptane0.1Non-polar base solvent
Dichloromethane (DCM)3.1Mid-polarity; good for dissolving crude material
Ethyl Acetate (EtOAc)4.4Common polar co-solvent
Acetone5.1More polar co-solvent
Methanol (MeOH)5.1Very polar; used sparingly to move highly polar compounds

Table 1: Properties of common chromatography solvents.

Part 2: Troubleshooting Guide - Addressing Common In-Lab Issues

This section is formatted to quickly diagnose and solve problems that arise during the purification process.

Problem: My compound is streaking or "tailing" on the TLC plate and the column.
  • Probable Cause 1: Compound Overload. You have spotted too much material on the TLC plate or loaded too much crude product onto the column.

    • Solution: Dilute your TLC sample further. For the column, a general rule is to load no more than 1g of crude material for every 25-50g of silica gel.

  • Probable Cause 2: Acid-Base Interaction. As discussed, the basic amine is interacting too strongly with acidic sites on the silica gel.[5][6]

    • Solution: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[6][7] This will compete for the acidic sites and allow your compound to travel as a more compact band.

  • Probable Cause 3: Insolubility. The compound is not fully soluble in the mobile phase, causing it to streak as it moves.

    • Solution: Try a different mobile phase combination. If your compound is poorly soluble in Hexane/EtOAc, consider a system using Dichloromethane as the base solvent (e.g., DCM/MeOH). For column loading, ensure your crude material is fully dissolved in a minimum amount of solvent before applying it to the silica. If solubility is very low, consider "dry loading".[11]

Experimental Workflow: Dry Loading a Sample

G A Dissolve crude product in a minimal amount of volatile solvent (e.g., DCM). B Add a small amount of silica gel (2-3x the mass of crude product) to the solution. A->B C Remove all solvent under reduced pressure (rotovap) until a fine, free-flowing powder is obtained. B->C D Carefully add the powder as an even layer on top of the packed chromatography column. C->D E Gently add a protective layer of sand on top of the sample powder before adding eluent. D->E

Caption: Dry loading workflow for poorly soluble compounds.

Problem: The separation is poor; my fractions are all mixed.
  • Probable Cause 1: Poorly Packed Column. Channels or cracks in the silica bed provide a shortcut for the sample, ruining the separation.

    • Solution: Re-pack the column. Use the "slurry packing" method for a homogenous bed. Ensure the column is perfectly vertical. Tap the column gently as the silica settles to dislodge air bubbles.

  • Probable Cause 2: Incorrect Solvent System. Your TLC results may have been misleading. The separation between your product and an impurity may not be sufficient for a bulk separation on a column.[5]

    • Solution: Re-develop your solvent system with TLC. Aim for a larger difference in Rf values (ΔRf) between your desired compound and the nearest impurities. A ΔRf of at least 0.2 is ideal for good separation. If an isocratic (single solvent mixture) system fails, a gradient elution may be necessary.

  • Probable Cause 3: Diffusion/Band Broadening. The column was run too slowly, or the sample band was too wide to begin with.

    • Solution: Apply the sample to the column in the most concentrated band possible.[11] Once loaded, run the column at a steady, consistent flow rate. For flash chromatography, this is typically achieved with gentle air pressure, aiming for a solvent drop rate of about 5-10 cm per minute down the column.[12]

Problem: My compound won't come off the column.
  • Probable Cause 1: Mobile Phase is Not Polar Enough. The eluting power of your solvent is insufficient to move the compound. This corresponds to an Rf value of 0 on your TLC plate.[9]

    • Solution: Gradually increase the polarity of your mobile phase. For a Hexane/EtOAc system, increase the percentage of EtOAc. If that is insufficient, a small amount of methanol (1-5%) can be added to the mobile phase to elute highly polar compounds.[5] Be methodical; a sudden, large increase in polarity can wash everything off the column at once.

  • Probable Cause 2: Compound Decomposition. The compound may be unstable on silica gel and has decomposed.[5]

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears or the original spot diminishes, it's likely decomposing.[5] In this case, switch to a less acidic stationary phase like deactivated silica, neutral alumina, or consider an alternative purification method like recrystallization.

Troubleshooting Decision Tree

G Start Poor Purification Result Problem What is the primary issue? Start->Problem Streaking Streaking / Tailing Problem->Streaking Streaking PoorSep Poor Separation Problem->PoorSep Mixed Fractions NoElution Compound Not Eluting Problem->NoElution No Elution Sol_Streak1 Reduce sample load OR Add TEA/NH4OH to eluent Streaking->Sol_Streak1 Sol_Streak2 Use 'Dry Loading' method Streaking->Sol_Streak2 Sol_Sep1 Re-pack column carefully (slurry method) PoorSep->Sol_Sep1 Sol_Sep2 Re-develop solvent system (aim for ΔRf > 0.2) PoorSep->Sol_Sep2 Sol_Elute1 Gradually increase mobile phase polarity NoElution->Sol_Elute1 Sol_Elute2 Check for decomposition on TLC plate NoElution->Sol_Elute2

Caption: A decision tree for troubleshooting common column issues.

Problem: I can't see my compound on the TLC plate after the column.
  • Probable Cause 1: The fractions are too dilute. The compound has eluted, but the concentration in any single fraction is too low to be seen by UV light.[5]

    • Solution: Combine several fractions in the expected elution range and concentrate them on a rotary evaporator. Re-spot the concentrated solution on a TLC plate.

  • Probable Cause 2: The compound is not UV-active or you are using the wrong wavelength. While quinolines are typically UV-active, it's a possibility.[9]

References

Common side reactions in the synthesis of 4-aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinolines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this critical scaffold. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental design and execution.

Troubleshooting Guide: Common Synthetic Routes

This section is dedicated to troubleshooting specific issues that may arise during the most common synthetic procedures for 4-aminoquinolines.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloroquinolines

This is one of the most direct and widely used methods for the synthesis of 4-aminoquinolines.[1][2] It involves the reaction of a 4-chloroquinoline derivative with a primary or secondary amine.

Question 1: My SNAr reaction is giving a low yield of the desired 4-aminoquinoline, and I'm observing a significant amount of starting material. What's going wrong?

Answer:

Low conversion in SNAr reactions for 4-aminoquinoline synthesis can stem from several factors:

  • Insufficient Nucleophilicity of the Amine: The reaction relies on the nucleophilic attack of the amine on the electron-deficient C4 position of the quinoline ring. If the amine is weakly nucleophilic (e.g., an aniline with electron-withdrawing groups), the reaction rate will be slow.

  • Inadequate Reaction Conditions: SNAr reactions on heteroaromatic systems often require significant thermal energy to overcome the activation barrier.[1] Conventional heating may require high temperatures and long reaction times.

  • Protonation of Aliphatic Amines: If you are using an acid catalyst to activate the quinoline ring, it can protonate aliphatic amines, rendering them non-nucleophilic. This approach is generally more suitable for less basic amines like anilines.[1][2]

Troubleshooting Steps:

StepRationaleRecommended Action
1. Enhance Reaction Conditions To increase the reaction rate and drive the equilibrium towards the product.Consider using microwave irradiation or ultrasound, which have been shown to significantly reduce reaction times and improve yields.[1][2][3] For conventional heating, ensure the temperature is optimal for the specific substrates.
2. Use a Suitable Base For reactions involving secondary amines or amine salts, a base is required to neutralize the generated HCl and regenerate the free amine.When using secondary amines, a base is necessary. For aryl or heteroarylamines, a stronger base like sodium hydroxide may be required.[2]
3. Re-evaluate Catalyst Choice For less reactive amines, a catalyst can be beneficial.While Brønsted or Lewis acids can be used for anilines, they are often unsuitable for alkylamines.[1][2] In such cases, focus on optimizing temperature and reaction time.

Question 2: I'm observing the formation of a dark, tarry byproduct that complicates purification. How can I minimize this?

Answer:

The formation of tarry byproducts is a common issue, especially in reactions requiring high temperatures.[4] These tars are often complex polymeric materials resulting from decomposition or side reactions of the starting materials or product.

Troubleshooting Steps:

StepRationaleRecommended Action
1. Optimize Reaction Temperature and Time Prolonged heating at high temperatures can lead to thermal decomposition.Monitor the reaction closely using TLC or LC-MS to determine the point of maximum product formation before significant byproduct accumulation occurs. Consider lowering the temperature and extending the reaction time.
2. Modified Work-up Procedure Tarry materials can sometimes co-precipitate with the desired product, leading to purification challenges.[4]If a precipitate forms during the work-up, it may contain the desired product. Isolate the precipitate and consider purification methods like Soxhlet extraction to separate the product from the insoluble tar.[4]
3. Use of Inert Atmosphere The presence of oxygen at high temperatures can promote oxidative side reactions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative decomposition.
Route 2: Conrad-Limpach and Gould-Jacobs Reactions

These are classical methods for constructing the quinoline ring system, typically yielding 4-hydroxyquinolines which can then be converted to 4-chloroquinolines for subsequent amination.[5][6]

Question 3: My Conrad-Limpach synthesis is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

The key to controlling regioselectivity in the Conrad-Limpach synthesis lies in the initial reaction between the aniline and the β-ketoester. The aniline can attack either the keto group or the ester group.[6] The reaction conditions, particularly temperature, play a crucial role in determining the outcome.

  • Kinetic vs. Thermodynamic Control: At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the aniline preferentially attacks the more reactive keto group, leading to the formation of a β-aminoacrylate intermediate. This intermediate then cyclizes upon heating to form the desired 4-hydroxyquinoline (Conrad-Limpach product).[6]

  • Knorr Product Formation: At higher temperatures, the reaction can favor attack at the ester group, leading to a β-ketoanilide intermediate, which upon cyclization yields the 2-hydroxyquinoline (Knorr product).[7]

Troubleshooting Steps:

StepRationaleRecommended Action
1. Control Condensation Temperature To favor the kinetic product (β-aminoacrylate).Perform the initial condensation of the aniline and β-ketoester at or below room temperature.
2. Stepwise Heating for Cyclization To ensure the formation of the desired intermediate before inducing cyclization.Isolate the β-aminoacrylate intermediate before heating to high temperatures for the cyclization step.

DOT Diagram: Conrad-Limpach vs. Knorr Selectivity

G cluster_0 Aniline + β-Ketoester cluster_1 Reaction Pathways cluster_2 Intermediates cluster_3 Cyclization Products Aniline Aniline Low_Temp Low Temperature (Kinetic Control) High_Temp High Temperature (Thermodynamic Control) beta_Ketoester β-Ketoester Aminoacrylate β-Aminoacrylate Low_Temp->Aminoacrylate Ketoanilide β-Ketoanilide High_Temp->Ketoanilide Product_4_OH 4-Hydroxyquinoline (Conrad-Limpach) Aminoacrylate->Product_4_OH Heat (~250 °C) Product_2_OH 2-Hydroxyquinoline (Knorr) Ketoanilide->Product_2_OH Acid-catalyzed Cyclization

Caption: Control of regioselectivity in the Conrad-Limpach reaction.

Question 4: The thermal cyclization step in my Gould-Jacobs reaction gives a low yield. What are the best practices for this step?

Answer:

The high-temperature (often >250 °C) thermal cyclization is a critical and often yield-limiting step in the Gould-Jacobs synthesis.[8] Low yields can be due to incomplete reaction or decomposition of the starting material or product.

Troubleshooting Steps:

StepRationaleRecommended Action
1. Use a High-Boiling, Inert Solvent To ensure a stable and uniform reaction temperature and to minimize side reactions.High-boiling solvents like Dowtherm A or mineral oil are often used to achieve the necessary high temperatures for cyclization.[6]
2. Consider Microwave-Assisted Synthesis To provide rapid and efficient heating, often leading to shorter reaction times and improved yields.Microwave-assisted Gould-Jacobs reactions have been shown to be effective, but require careful optimization of temperature and time to avoid degradation.[8]
3. Ensure Purity of the Intermediate Impurities in the anilidomethylenemalonate intermediate can lead to side reactions and lower yields during cyclization.Purify the intermediate before the high-temperature cyclization step.
Route 3: Buchwald-Hartwig Amination

A powerful and versatile method for C-N bond formation, the Buchwald-Hartwig amination can be applied to the synthesis of 4-aminoquinolines, especially for complex substrates.[9][10]

Question 5: I am observing hydrodehalogenation of my 4-chloroquinoline starting material in my Buchwald-Hartwig reaction. How can I prevent this?

Answer:

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations and proceeds via a β-hydride elimination pathway from the palladium-amide intermediate.[9] This side reaction competes with the desired reductive elimination to form the C-N bond.

Troubleshooting Steps:

StepRationaleRecommended Action
1. Ligand Selection The choice of phosphine ligand is critical in controlling the relative rates of reductive elimination and β-hydride elimination.Sterically hindered and electron-rich ligands often promote reductive elimination over β-hydride elimination. Consider screening different generations of Buchwald-Hartwig ligands.[11]
2. Base Selection The strength and nature of the base can influence the reaction pathway.Weaker bases or careful stoichiometric control of a strong base can sometimes suppress β-hydride elimination.
3. Temperature Optimization Lower reaction temperatures can sometimes favor the desired C-N bond formation.If the catalyst system is active enough, try running the reaction at a lower temperature.

DOT Diagram: Buchwald-Hartwig Catalytic Cycle and Side Reaction

G Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Complex Ar-Pd(II)(X)L_n OxAdd->PdII_Complex + Ar-X Amine_Coord Amine Coordination PdII_Complex->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation + HNR_2 Pd_Amide Ar-Pd(II)(NR_2)L_n Deprotonation->Pd_Amide Red_Elim Reductive Elimination (Desired Pathway) Pd_Amide->Red_Elim Beta_Hydride β-Hydride Elimination (Side Reaction) Pd_Amide->Beta_Hydride Product Ar-NR_2 (4-Aminoquinoline) Red_Elim->Product Product->Pd0 + Pd(0)L_n regenerated Side_Product Ar-H + Imine Beta_Hydride->Side_Product

Caption: Key pathways in the Buchwald-Hartwig amination.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for when synthesizing 4-aminoquinolines?

A1: Common impurities depend on the synthetic route but can include:

  • Unreacted starting materials: 4-chloroquinoline, aniline, or the corresponding amine.

  • Isomeric products: Such as 2-hydroxyquinolines in Conrad-Limpach/Knorr synthesis.[7]

  • Hydrodehalogenated products: In palladium-catalyzed reactions.[9]

  • Di-substituted products: If the amine has more than one reactive site.

  • Tarry polymers: From high-temperature reactions.[4]

Q2: How does the choice of solvent affect the synthesis of 4-aminoquinolines?

A2: The solvent plays a critical role in:

  • Solubility: Ensuring all reactants are in the same phase.

  • Reaction Temperature: High-boiling solvents like DMF, DMSO, or mineral oil are often necessary for classical thermal cyclizations.[2][6]

  • Reaction Pathway: The polarity of the solvent can influence the stability of intermediates and transition states, potentially affecting reaction rates and selectivity.

Q3: Are there any general tips for improving the purification of 4-aminoquinolines?

A3: Purification can be challenging due to the basic nature of the product and the potential for tar formation.

  • Column Chromatography: Silica gel chromatography is common, often using a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent tailing.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the aminoquinoline can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous phase, followed by extraction into an organic solvent.

References

Stability and degradation of 4-Chloroquinolin-8-amine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is based on established principles of organic chemistry, forced degradation studies, and data from structurally related quinoline derivatives. Specific experimental data for 4-Chloroquinolin-8-amine is limited in publicly available literature. Therefore, the degradation pathways and quantitative data presented are predictive and should be confirmed through experimental studies. This document is intended for research, scientific, and drug development professionals.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Understanding its stability and degradation profile under various conditions is crucial for developing robust formulations, ensuring accurate analytical measurements, and meeting regulatory requirements. This technical support center provides a comprehensive guide in a question-and-answer format to address specific issues researchers might encounter during their experiments, focusing on the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: Based on the reactivity of similar aromatic amines and chloro-substituted heterocycles, it is recommended to store this compound in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity should be minimized to prevent degradation. Inert atmosphere (e.g., argon or nitrogen) is advisable for long-term storage to prevent oxidation. Always refer to the supplier's safety data sheet (SDS) for specific storage recommendations.

Q2: What are the primary safety precautions when handling this compound?

A2: Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]

Forced Degradation Studies

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, or stress testing, involve intentionally subjecting a compound to harsh conditions to accelerate its degradation.[2] These studies are critical for:

  • Identifying potential degradation products.[2]

  • Elucidating degradation pathways.[2]

  • Assessing the intrinsic stability of the molecule.[3]

  • Developing and validating stability-indicating analytical methods that can separate the parent compound from its degradants.[4]

For this compound, this is essential for predicting its shelf-life and ensuring the safety and efficacy of any potential drug product.

Q4: What are the typical stress conditions applied in a forced degradation study for a compound like this compound?

A4: Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures.[5]

  • Oxidation: Treatment with an oxidizing agent, commonly hydrogen peroxide (e.g., 3% H₂O₂).[2]

  • Thermal Stress: Exposing the solid compound or a solution to high temperatures (e.g., 60-80°C).[5][6]

  • Photostability: Exposing the compound to controlled light sources that emit both UV and visible light, as per ICH Q1B guidelines.[7][8][9][10]

Troubleshooting Guides

Hydrolytic Degradation

Issue 1: Rapid degradation is observed under acidic conditions.

  • Plausible Cause: The quinoline nitrogen can be protonated under acidic conditions, making the 4-position more susceptible to nucleophilic attack by water (hydrolysis). This would lead to the replacement of the chloro group with a hydroxyl group, forming 4-hydroxyquinolin-8-amine. Aromatic amines can also exhibit instability in acidic media.[4][11]

  • Troubleshooting Steps:

    • Milder Conditions: Use a lower concentration of acid or a weaker acid.

    • Temperature Control: Perform the study at a lower temperature to slow down the reaction rate.

    • Time Points: Sample at earlier time points to capture the initial degradation profile.

Issue 2: Unexpected peaks appear in the chromatogram during basic hydrolysis.

  • Plausible Cause: While the 4-chloro group can be hydrolyzed under basic conditions to form 4-hydroxyquinolin-8-amine, other reactions may occur. The amino group could potentially undergo oxidative degradation if oxygen is present.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the experiment under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • Peak Identification: Use techniques like LC-MS to identify the mass of the unknown peaks and propose potential structures.

    • Control Experiments: Run a control sample without the base to rule out degradation from other factors.

Predicted Hydrolytic Degradation Pathway

This compound This compound 4-Hydroxyquinolin-8-amine 4-Hydroxyquinolin-8-amine This compound->4-Hydroxyquinolin-8-amine H2O / H+ or OH-

Caption: Predicted primary hydrolytic degradation product.

Oxidative Degradation

Issue 3: Multiple degradation products are formed under oxidative stress.

  • Plausible Cause: The 8-amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric products.[12][13] The quinoline ring itself can also be oxidized, particularly at electron-rich positions.

  • Troubleshooting Steps:

    • Controlled Oxidation: Use a lower concentration of the oxidizing agent (e.g., 1% H₂O₂ instead of 3%).

    • Alternative Oxidants: Consider using other oxidizing agents to explore different degradation pathways.

    • Antioxidants: In formulation development, the inclusion of antioxidants could be explored to improve stability.

Predicted Oxidative Degradation Pathways

cluster_oxidation Oxidative Degradation This compound This compound 4-Chloro-8-nitrosoquinoline 4-Chloro-8-nitrosoquinoline This compound->4-Chloro-8-nitrosoquinoline [O] Polymeric Products Polymeric Products This compound->Polymeric Products Oxidative Coupling 4-Chloro-8-nitroquinoline 4-Chloro-8-nitroquinoline 4-Chloro-8-nitrosoquinoline->4-Chloro-8-nitroquinoline [O]

Caption: Potential oxidative degradation products.

Photodegradation

Issue 4: The compound shows significant degradation upon exposure to light.

  • Plausible Cause: Chloro-substituted aromatic compounds and quinoline derivatives are often susceptible to photodegradation.[12] This can involve cleavage of the carbon-chlorine bond, leading to the formation of 8-aminoquinoline, or other complex photoreactions.

  • Troubleshooting Steps:

    • Light Protection: Store the compound in amber vials or wrap containers in aluminum foil.[7]

    • ICH Q1B Conditions: Ensure photostability testing is conducted according to ICH Q1B guidelines to obtain standardized and reproducible results.[7][8][9] This includes using a calibrated light source and monitoring both UV and visible light exposure.[10]

    • Formulation Strategies: For drug product development, consider using light-protective packaging.

Predicted Photodegradation Pathway

This compound This compound 8-Aminoquinoline 8-Aminoquinoline This compound->8-Aminoquinoline hv, C-Cl cleavage

Caption: A potential photodegradation pathway.

Thermal Degradation

Issue 5: No significant degradation is observed at elevated temperatures.

  • Plausible Cause: this compound may be thermally stable under the tested conditions.

  • Troubleshooting Steps:

    • Increase Temperature: If necessary, cautiously increase the temperature in increments, while monitoring for decomposition.

    • Longer Exposure: Extend the duration of the thermal stress test.

    • Solid vs. Solution: Test for thermal degradation in both the solid state and in solution, as stability can differ.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a general framework. Specific concentrations and conditions should be optimized. The goal is to achieve 5-20% degradation.[14]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.[6]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C and sample at the same time points. Neutralize samples before analysis.[6]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and sample over 24 hours.[6]

    • Thermal Degradation (Solution): Heat the stock solution at 80°C and sample at various time points.[6]

    • Thermal Degradation (Solid): Place the solid compound in a 80°C oven and sample at various time points. Dissolve in a suitable solvent for analysis.

    • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2] A control sample should be wrapped in aluminum foil.[7]

  • Sample Analysis: Analyze all stressed samples and controls using a validated stability-indicating HPLC method (see Protocol 2).

Forced Degradation Workflow

cluster_stress Apply Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, Solid & Solution) Start->Thermal Photo Photolysis (ICH Q1B) Start->Photo Analysis Analyze Samples by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End Identify Degradants & Assess Stability Analysis->End

Caption: General workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary.

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where this compound and its potential degradants have good absorbance (a full UV scan should be performed to determine the optimal wavelength). A photodiode array (PDA) detector is recommended for peak purity analysis.

  • Injection Volume: 10-20 µL

  • Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. Specificity is confirmed by demonstrating that the degradation products do not interfere with the quantification of the parent compound.

Data Summary

Table 1: Predicted Degradation Products of this compound

Stress ConditionPredicted Major Degradation ProductPotential Minor Degradation Products
Acid Hydrolysis 4-Hydroxyquinolin-8-amine-
Base Hydrolysis 4-Hydroxyquinolin-8-amineOxidative byproducts
Oxidation 4-Chloro-8-nitrosoquinoline, 4-Chloro-8-nitroquinoline, Polymeric productsRing-opened products
Photolysis 8-AminoquinolineComplex photoreaction products
Thermal Likely stable, but depends on conditions-

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinolin-8-amine Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4-Chloroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to common experimental challenges. 8-Aminoquinoline derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimalarial and anticancer properties.[1][2] However, the functionalization of the this compound scaffold presents unique challenges related to reactivity, selectivity, and reaction optimization. This document provides troubleshooting guides and frequently asked questions to help you navigate these complexities and achieve your synthetic goals efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary synthetic strategies for modifying this compound.

Q1: What are the primary methods for derivatizing the 8-amino group of this compound?

The 8-amino group is a versatile handle for derivatization, primarily through reactions typical for primary amines. The most common transformations include:

  • N-Acylation/Amide Formation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to form amides. This is often used to install directing groups or modulate the electronic properties of the quinoline ring.[3]

  • N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to produce sulfonamides. This is a common strategy for protecting the amine group.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.

Q2: What are the main strategies for substituting the 4-chloro group?

The chlorine atom at the C4 position of the quinoline ring is activated towards substitution due to the electron-withdrawing effect of the ring nitrogen.[4] The two dominant strategies for its replacement are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a direct displacement of the chloride by a nucleophile.[4] It is most effective with strong nucleophiles such as primary or secondary aliphatic amines, alkoxides, and thiolates. The reaction often requires heat and may be accelerated using microwave irradiation.[4][5]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is the most prominent method in this class for forming C-N bonds.[6] This approach is exceptionally versatile, allowing for the coupling of a wide range of amines, including less nucleophilic anilines and heterocycles, under relatively mild conditions.[7] Other Pd-catalyzed reactions like the Suzuki-Miyaura coupling can be used to form C-C bonds if the amine is appropriately protected.

Q3: When should I choose a Palladium-catalyzed Buchwald-Hartwig amination over a classical SNAr reaction for C-N bond formation at the C4 position?

The choice depends on the nucleophilicity of the amine and the desired reaction conditions.

  • Choose SNAr when using strong, unhindered nucleophiles like primary and secondary alkylamines. SNAr is often simpler, avoids costly catalysts and ligands, and can be very efficient.[4][5] However, it may require harsh conditions (high temperatures) and often fails with less nucleophilic partners like anilines or amides.[5]

  • Choose Buchwald-Hartwig Amination for a broader substrate scope, especially with weakly nucleophilic or sterically hindered amines (e.g., anilines, secondary amines, amides).[7][8] This method generally proceeds under milder conditions, offering better functional group tolerance. While it requires careful optimization of the catalyst, ligand, and base, its versatility often makes it the superior choice for complex molecule synthesis.[8][9]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a question-and-answer format.

Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig reaction of this compound with an aniline is giving a low yield (<10%). I'm using Pd₂(dba)₃, BINAP, and NaOtBu in toluene at 100 °C. What are the common causes and how can I fix this?

Low yields in Buchwald-Hartwig aminations are common when conditions are not fully optimized. The issue can typically be traced to one of four areas: the catalytic system, the base, the reaction conditions, or the reagents' quality.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity:

    • Palladium Precursor: Ensure your palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is fresh. Older precursors can be less active. Consider using a pre-formed palladium-ligand complex (precatalyst) which often shows higher activity and reproducibility.[10]

    • Ligand Choice: BINAP is a classic ligand but may not be optimal. For electron-deficient heteroaryl chlorides like 4-chloroquinoline, bulky, electron-rich phosphine ligands are often more effective.[11][12] Consider switching to ligands like XPhos, DavePhos, or Xantphos, as they can accelerate the reductive elimination step, which is often rate-limiting.[9][13] DavePhos, for instance, has been shown to be effective in the amination of dichloroquinolines, particularly with hindered amines.[11][12]

    • Catalyst Poisoning: Ensure all glassware is scrupulously clean and that solvents and reagents are anhydrous and free of impurities that could poison the catalyst.[14]

  • Incorrect Base Selection:

    • Base Strength: Sodium tert-butoxide (NaOtBu) is a strong base, which is usually effective. However, if your substrate has base-sensitive functional groups, it can cause decomposition. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be viable alternatives, though they may require higher temperatures or different ligand systems.[8]

    • Solubility: Ensure the base is sufficiently soluble in the reaction medium. Using a different solvent or a more soluble base (e.g., LHMDS) can sometimes help.

  • Suboptimal Reaction Conditions:

    • Temperature: While 100 °C is a good starting point, some reactions require higher or lower temperatures for optimal performance. Gradually increase the temperature, but monitor for substrate or product decomposition.[14]

    • Solvent: Toluene is a common choice. However, polar aprotic solvents like dioxane or DME can sometimes improve reaction rates and yields by better solvating the catalytic intermediates.[8]

    • Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents have been properly degassed.[10]

G start Low Yield in Buchwald-Hartwig Reaction catalyst 1. Evaluate Catalyst System start->catalyst ligand Switch to bulky monodentate ligand? (e.g., XPhos, DavePhos) catalyst->ligand Is ligand optimal? base 2. Re-evaluate Base base_strength Try a weaker base? (e.g., Cs₂CO₃, K₃PO₄) base->base_strength conditions 3. Optimize Conditions solvent Change solvent? (e.g., Dioxane, DME) conditions->solvent reagents 4. Check Reagent Quality purity Are reagents anhydrous & pure? reagents->purity success Yield Improved ligand->success Yes precatalyst Use a pre-formed catalyst? ligand->precatalyst No precatalyst->base No precatalyst->success Yes base_strength->conditions No base_strength->success Yes solvent->reagents No solvent->success Yes purity->success Yes

A decision-making workflow for troubleshooting low yields.
Problem 2: Unwanted Side Reactions

Q: During my SNAr reaction, I'm observing a significant amount of a side product that appears to be 8-aminoquinoline (hydrodehalogenation). How can I suppress this?

Hydrodehalogenation (replacement of the chloro group with hydrogen) is a common side reaction, particularly under harsh conditions or in the presence of trace water or other proton sources.

Strategies to Minimize Hydrodehalogenation:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water can serve as a proton source for the hydrodehalogenation pathway.

  • Control Temperature: Excessively high temperatures can promote decomposition and side reactions. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Choice of Base: If a base is used (e.g., in reactions with amine hydrochlorides), a non-nucleophilic, sterically hindered base is preferable. In some cases, the amine reagent itself can act as the base and HCl scavenger. Using an external inorganic base like K₂CO₃ can sometimes be cleaner than organic amines like triethylamine.[5]

  • Microwave Synthesis: Microwave-assisted synthesis can often reduce reaction times from hours to minutes.[5] This rapid heating can minimize the formation of thermal decomposition byproducts.[4]

Problem 3: Poor Regioselectivity

Q: I want to perform a C-H functionalization on the benzene portion of the quinoline ring, but the reaction keeps occurring at the C4 position. How do I direct the reaction away from the chloro-group?

The C4 position is highly activated for nucleophilic attack, making it the default reactive site for many reagents.[14] To achieve regioselectivity at other positions (e.g., C5 or C7), you must either change the reaction type or strategically block the more reactive sites.

Methods for Controlling Regioselectivity:

  • Switch to C-H Activation Chemistry: For functionalizing the benzene ring, transition-metal-catalyzed C-H activation is the preferred strategy.[15] This often requires a directing group. The existing 8-amino group can itself act as a directing group, facilitating functionalization at specific positions.[14]

  • Protecting Groups: If the desired reaction is incompatible with the 8-amino group, it should be protected (e.g., as an amide or sulfonamide).

  • Reaction Type: Electrophilic aromatic substitution will typically occur on the benzene ring (positions C5 and C8), whereas nucleophilic substitution is favored at C2 and C4.[14] Choose your reagents and reaction type based on the desired position of functionalization.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination at the C4-Position

This protocol provides a robust starting point for coupling various amines with this compound.

Materials:

  • This compound (1.0 eq)

  • Amine coupling partner (1.2 eq)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide or Cesium Carbonate, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox, add the this compound, amine coupling partner, base, and palladium precatalyst (or Pd source and ligand) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add the anhydrous, degassed solvent to the vial.

  • Heating: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath or heating block (typically 80-120 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: General Procedure for Microwave-Assisted SNAr with an Amine

This protocol is suitable for reacting this compound with nucleophilic alkylamines.[4]

Materials:

  • This compound (1.0 eq)

  • Alkylamine (1.5-2.0 eq)

  • Solvent (e.g., Ethanol, DMSO, or NMP)

  • Base (optional, e.g., K₂CO₃ or Et₃N, 1.5 eq, may be needed for secondary amines or amine salts)[5]

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound and the solvent. Add the alkylamine and base (if required).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction to the target temperature (e.g., 140-180 °C) for a set time (e.g., 20-40 minutes).[5]

  • Work-up: After the reaction is complete, cool the vial to room temperature. The product may be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: If necessary, purify the crude product by recrystallization or flash column chromatography.

Section 4: Data Tables for Optimization

Table 1: Comparison of Common Catalyst/Ligand Systems for Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides
Catalyst/Ligand SystemTypical SubstratesAdvantagesConsiderations
Pd₂(dba)₃ / BINAP Aryl bromides, activated aryl chloridesWell-established, commercially available.[11][12]Often sluggish for unactivated or heteroaryl chlorides.
Pd(OAc)₂ / XPhos Broad scope, including heteroaryl chloridesHigh activity, good for sterically hindered substrates.[14]Air-sensitive ligand, requires inert atmosphere handling.
Pd₂(dba)₃ / DavePhos Heteroaryl chlorides, hindered aminesExcellent for challenging substrates, good yields reported for dichloroquinolines.[11][13]Cost can be a factor.
Pd(OAc)₂ / Xantphos Substrates with potential for chelationWide bite angle can prevent side reactions.May not be as active as monodentate ligands for all substrates.
Table 2: Influence of Base and Solvent on Buchwald-Hartwig Amination
BaseSolventCharacteristics
NaOtBu / KOtBu Toluene, Dioxane, THFStrong Bases. Most common and highly active. Can have limited functional group tolerance.[8]
LHMDS / KHMDS Toluene, THFStrong, Non-nucleophilic Bases. Soluble in organic solvents. Good alternative to alkoxides.
Cs₂CO₃ Dioxane, TolueneMild Base. Excellent functional group tolerance. Often requires higher temperatures.[8]
K₃PO₄ / K₂CO₃ Dioxane, DMF, NMPMild Bases. Good for sensitive substrates. K₃PO₄ is often more effective than K₂CO₃.[5][8]

References

Technical Support Center: Reactions Involving 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic reactions involving 4-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic scaffold. As a privileged structure in medicinal chemistry, the successful functionalization of the 4-chloroquinoline nucleus is often a critical step in the synthesis of bioactive molecules.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and unexpected outcomes. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the issue.

Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction with an amine is sluggish or stalls completely. What's going wrong?

Answer:

This is a common issue that typically points to one of three areas: insufficient nucleophilicity of the amine, suboptimal reaction conditions, or deactivation of the starting material. The C4-position of the quinoline ring is electron-deficient due to the electron-withdrawing effect of the ring nitrogen, which facilitates nucleophilic attack.[1] However, the reaction still requires careful optimization.

Causality & Solution Workflow:

  • Assess Nucleophilicity and Basicity:

    • The Problem: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) will react slowly. Furthermore, as the reaction proceeds, HCl is generated, which can protonate your starting amine, effectively removing it from the reaction as a non-nucleophilic ammonium salt.

    • The Solution: Incorporate a non-nucleophilic base to scavenge the generated acid. A tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a standard choice. For very weak nucleophiles, a stronger base like potassium carbonate (K₂CO₃) or sodium tert-butoxide (NaOtBu) may be necessary to deprotonate the amine in situ, increasing its nucleophilicity.[2][3]

  • Optimize Reaction Conditions (Temperature & Solvent):

    • The Problem: SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to low conversion rates. The solvent also plays a crucial role in solvating the intermediate (Meisenheimer complex) and reactants.

    • The Solution: Increase the reaction temperature. Reactions that are slow at room temperature can often be driven to completion by heating. Microwave-assisted synthesis is an excellent alternative for rapidly screening conditions and can significantly shorten reaction times from hours to minutes.[1][3] Common solvents include NMP, DMSO, DMF, or alcohols like isopropanol or n-butanol, which have high boiling points suitable for these reactions.[2][3]

  • Check Starting Material Integrity:

    • The Problem: 4-Chloroquinolines can undergo hydrolysis to the corresponding 4-hydroxyquinoline, especially in the presence of moisture and base.[4] This byproduct is unreactive under SNAr conditions and will reduce your yield.

    • The Solution: Ensure your starting 4-chloroquinoline is pure and your reagents and solvents are anhydrous. You can check for the presence of 4-hydroxyquinoline by LC-MS or ¹H NMR spectroscopy.

Troubleshooting Workflow for Sluggish SNAr Reactions

Caption: Decision tree for troubleshooting SNAr reactions.

Question 2: I'm attempting a Buchwald-Hartwig amination on a 4-chloroquinoline, but I'm getting low yield and my catalyst appears to have died. How can I fix this?

Answer:

Catalyst deactivation is the most significant challenge when performing palladium-catalyzed cross-coupling reactions on nitrogen-containing heterocycles like quinolines.[5] The lone pair of electrons on the quinoline nitrogen can act as a ligand, strongly coordinating to the palladium center and poisoning the catalyst by blocking sites needed for the catalytic cycle.[5]

Key Factors and Solutions:

  • Ligand Selection is Critical:

    • The Problem: Standard phosphine ligands may not be sufficient to prevent catalyst poisoning or facilitate the challenging oxidative addition of the aryl chloride.

    • The Solution: Employ bulky, electron-rich biarylphosphine ligands (Buchwald ligands). These ligands are designed to promote the formation of a monoligated, highly reactive Pd(0) species, accelerate the rate-limiting oxidative addition, and sterically hinder the quinoline nitrogen from coordinating to the palladium center. For aryl chlorides, ligands like XPhos, SPhos, or RuPhos are often excellent choices.[6][7]

  • Choice of Base and Solvent:

    • The Problem: The base not only facilitates the deprotonation of the amine but also influences the catalyst's stability and activity. Some bases can interact unfavorably with the catalyst or starting materials.

    • The Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[8] Anhydrous, degassed solvents like toluene or dioxane are standard. It is crucial to rigorously exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Use a Pre-catalyst:

    • The Problem: Using sources like Pd(OAc)₂ or Pd₂(dba)₃ requires an in situ reduction to the active Pd(0) species, which can be inefficient and lead to the formation of inactive palladium black.[6]

    • The Solution: Use modern, air-stable pre-catalysts (e.g., XPhos Pd G3). These complexes contain the ligand and a stabilized Pd(II) source that reliably generates the active Pd(0) catalyst under the reaction conditions, leading to more reproducible results.[9]

Protocol: Optimized Buchwald-Hartwig Amination of 4-Chloroquinoline

  • Setup: To an oven-dried Schlenk flask, add the 4-chloroquinoline (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the appropriate Buchwald ligand (e.g., XPhos, 2-4 mol %).

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol %) and anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[10] The reaction should be complete within 2-24 hours.

  • Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with an organic solvent like ethyl acetate.

Question 3: My reaction is producing a significant amount of 4-hydroxyquinoline as a byproduct. What is causing this hydrolysis?

Answer:

The formation of 4-hydroxyquinoline is a result of the hydrolysis of the C-Cl bond. This is a competing SNAr reaction where water or hydroxide acts as the nucleophile.

Causes and Prevention Strategies:

  • Wet Solvents/Reagents: This is the most common cause. Water present in your solvent or as an impurity in your reagents (especially hygroscopic bases) will readily react.

    • Prevention: Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent. Ensure your amine and base are dry.

  • Reaction with Hydroxide Bases: Using strong hydroxide bases (e.g., NaOH, KOH) at elevated temperatures will favor the hydrolysis pathway.

    • Prevention: If possible, switch to non-hydroxide bases like potassium carbonate (K₂CO₃) or organic bases like DBU or DIPEA.

  • Extended Reaction Times at High Temperatures: Even with minimal water, prolonged heating can promote hydrolysis.

    • Prevention: Monitor your reaction closely and stop it as soon as the starting material is consumed. If the primary reaction is slow, consider microwave heating to reduce the overall heating time.[3]

ParameterCondition Favoring HydrolysisRecommended Condition
Solvent/Reagents Use of non-anhydrous materialsUse freshly distilled/dried solvents and reagents
Base Strong hydroxide bases (NaOH, KOH)Carbonate bases (K₂CO₃, Cs₂CO₃) or organic bases (Et₃N)
Temperature/Time Prolonged heating (> 24h) at >100 °CMonitor reaction and work up upon completion; use microwave if possible

Table 1. Conditions to Minimize Hydrolysis of 4-Chloroquinoline.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Is it necessary to protect the quinoline nitrogen during these reactions?

    • A1: Generally, for SNAr reactions at the 4-position, protection is not necessary. The electron-withdrawing nature of the ring system deactivates the nitrogen towards many reagents. However, for reactions involving very strong bases or organometallics that could interact with the nitrogen (e.g., directed ortho-metalation), protection as an N-oxide or with groups like Boc or benzyl might be considered.[11][12]

  • Q2: My 4-chloroquinoline derivative has poor solubility. What solvents can I use?

    • A2: This is a common issue.[13] Polar aprotic solvents like DMF, DMSO, NMP, and dioxane are excellent choices for dissolving quinoline derivatives and are suitable for many reaction types. For purification by column chromatography, you may need to use solvent systems with a polar modifier like methanol or a small amount of triethylamine in dichloromethane or ethyl acetate to prevent streaking on silica gel.

  • Q3: What are the best analytical methods to monitor the progress of my reaction?

    • A3: Thin-Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis and accurate monitoring, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[10][14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the products are sufficiently volatile and thermally stable.[15]

  • Q4: Can I use 4-bromo or 4-iodoquinoline instead of 4-chloroquinoline?

    • A4: Yes. For palladium-catalyzed cross-coupling reactions, the reactivity order is generally I > Br > OTf >> Cl.[8] Using a 4-bromo or 4-iodo derivative will result in a much faster oxidative addition step, often allowing for milder reaction conditions and lower catalyst loadings. However, 4-chloroquinolines are typically more commercially available and cost-effective. For SNAr reactions, the difference in reactivity between the halides is less pronounced.

SNAr Mechanism on 4-Chloroquinoline

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Loss of Leaving Group Reactants 4-Chloroquinoline + Nu:⁻ TransitionState1 [Transition State]‡ Reactants->TransitionState1 Slow Intermediate Meisenheimer Complex (stabilized by resonance) TransitionState1->Intermediate Intermediate_copy Meisenheimer Complex TransitionState2 [Transition State]‡ Intermediate_copy->TransitionState2 Fast Products 4-Substituted Quinoline + Cl⁻ TransitionState2->Products

Caption: General mechanism for SNAr on 4-chloroquinolines.

References

Technical Support Center: Synthesis of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloroquinolin-8-amine is a critical building block in medicinal chemistry and drug development, serving as a key precursor for a range of pharmacologically active molecules, most notably antimalarial agents like primaquine. Achieving high purity in its synthesis is paramount, as even trace impurities can lead to downstream reaction failures, complex purification challenges, and potentially impact the biological activity and safety profile of the final active pharmaceutical ingredient (API).

This guide provides researchers, scientists, and process chemists with a comprehensive troubleshooting resource for the synthesis of this compound. It is designed in a practical question-and-answer format to directly address common challenges and offers field-proven insights to prevent impurity formation, optimize reaction conditions, and ensure a robust and reproducible synthetic process.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis. A generalized synthetic pathway is often a multi-step process involving the formation of the quinoline core, followed by functional group manipulations. Impurities can arise at any stage.

Question 1: My reaction mixture has turned into a dark, intractable tar, and the yield of the quinoline core is extremely low. What is happening?

Probable Cause: This is a classic issue in quinoline syntheses that employ harsh acidic and high-temperature conditions, such as the Skraup or Doebner-von Miller reactions.[1][2] The primary cause is the acid-catalyzed polymerization of α,β-unsaturated carbonyl compounds (like acrolein, formed in-situ from glycerol in the Skraup synthesis).[1][3] These conditions can lead to uncontrolled side reactions and the formation of high-molecular-weight polymeric materials, appearing as tar.

Solution & Prevention Strategy:

  • Moderation of Reaction Conditions: Avoid excessively high temperatures. Maintain strict temperature control throughout the reaction. The addition of a moderator, such as a mild oxidizing agent, can sometimes control the exothermicity of the reaction.[2]

  • Control of Acrolein Formation: In a Skraup-type synthesis, the dehydration of glycerol to acrolein is a critical step. The presence of a dehydrating agent like boric acid can sometimes help to control the rate of this formation, reducing polymerization.[4]

  • Alternative Synthetic Routes: Consider milder, modern synthetic methods for quinoline ring formation. The Friedländer or Combes syntheses, for example, often proceed under less harsh conditions and can offer a cleaner reaction profile, though they require different starting materials.[1][3]

Question 2: I am observing significant amounts of a di-chlorinated or regioisomeric chloro-impurity in my final product after the chlorination step. How can I improve selectivity?

Probable Cause: The direct chlorination of an 8-aminoquinoline or 8-hydroxyquinoline precursor can be difficult to control. The quinoline ring is activated towards electrophilic substitution, and common chlorinating agents (like SOCl₂, POCl₃, or NCS) can react at multiple positions if the conditions are not optimized. The 8-amino group is a strong activating group, which can direct chlorination to other positions on the benzene portion of the quinoline ring (e.g., positions 5 or 7).

Solution & Prevention Strategy:

  • Use of a Protecting Group: Protect the 8-amino group before chlorination. An acetyl or tosyl group can modulate the directing effect of the amine and prevent side reactions. The protecting group can be removed in a subsequent step.

  • Strategic Synthesis Design: A more robust strategy is to introduce the chlorine atom before the amine. A common route involves the cyclization to form a 4-hydroxyquinolin-8-nitro intermediate. The hydroxyl group can then be converted to the 4-chloro group using a standard agent like POCl₃. This reaction is generally clean and high-yielding. The final step is the reduction of the 8-nitro group to the desired 8-amine.

  • Precise Stoichiometry and Temperature Control: Ensure the slow, dropwise addition of the chlorinating agent at a controlled low temperature to minimize over-reaction. Use the minimum effective stoichiometry of the chlorinating agent.

Question 3: My final product is contaminated with the unreacted 4-hydroxyquinolin-8-amine precursor. How do I drive the chlorination reaction to completion?

Probable Cause: Incomplete conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is often due to insufficient reactivity of the chlorinating agent, deactivation by side reactions, or suboptimal reaction conditions. Water contamination is a major culprit, as it readily quenches reagents like POCl₃ and SOCl₂.

Solution & Prevention Strategy:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the starting material is thoroughly dried before the reaction. Use anhydrous solvents.

  • Reagent Purity and Excess: Use a fresh, high-purity bottle of the chlorinating agent (e.g., POCl₃). A slight excess (1.5-3.0 equivalents) is often necessary to ensure the reaction goes to completion.

  • Use of a Catalyst/Additive: In some cases, adding a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF) can accelerate the reaction with POCl₃.

  • Temperature and Reaction Time: While low temperatures are key for addition, a period of heating or reflux is typically required to drive the substitution to completion. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material before work-up.

Question 4: The reduction of my 4-chloro-8-nitroquinoline intermediate is sluggish, and I'm seeing dehalogenation byproducts. What's the best way to perform this reduction?

Probable Cause: Catalytic hydrogenation (e.g., with Pd/C and H₂) is a common method for nitro group reduction. However, the palladium catalyst can also catalyze the hydrodechlorination of the 4-chloro group, leading to 8-aminoquinoline as a significant impurity.[5] Metal/acid reductions (e.g., Sn/HCl, Fe/HCl) can also be aggressive and may lead to other side products.

Solution & Prevention Strategy:

  • Controlled Catalytic Hydrogenation: If using Pd/C, carefully control the hydrogen pressure (1-3 atm is often sufficient) and monitor the reaction closely.[5] Sometimes, adding a catalyst poison (like quinoline or sulfur compounds) in trace amounts can selectively inhibit dehalogenation without stopping the nitro reduction, but this requires careful optimization.

  • Metal/Acid Reduction: A widely used and often cleaner method is reduction with iron powder in the presence of a weak acid like acetic acid or a salt like ammonium chloride in an alcohol/water solvent system.[5] This method is generally selective for the nitro group and avoids dehalogenation.

  • Alternative Reducing Agents: Sodium dithionite (Na₂S₂O₄) is another mild and effective reagent for the selective reduction of nitro groups in the presence of sensitive functionalities.

Visual Workflow for Troubleshooting

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

G start Synthesis Issue Encountered tar Problem: Tar Formation / Low Yield in Cyclization Step start->tar impurity Problem: Chloro-Impurity (Di-chloro / Isomer) start->impurity incomplete Problem: Incomplete Chlorination (Starting Material Remains) start->incomplete reduction Problem: Reduction Issues (Dehalogenation / Sluggish) start->reduction cause1 Cause: - Harsh Conditions (Acid/Temp) - Polymerization tar->cause1 cause2 Cause: - Poor Regioselectivity - Over-activation by -NH2 group impurity->cause2 cause3 Cause: - Water Contamination - Insufficient Reagent/Time incomplete->cause3 cause4 Cause: - Aggressive Catalyst (e.g., Pd/C) - Harsh Acid Conditions reduction->cause4 sol1 Solution: 1. Moderate Temp/Conditions 2. Use Milder Synthesis Route (e.g., Friedländer) cause1->sol1 sol2 Solution: 1. Protect 8-amino group 2. Synthesize 4-chloro-8-nitro intermediate first cause2->sol2 sol3 Solution: 1. Ensure Anhydrous Conditions 2. Use Fresh Reagent in Excess 3. Monitor to Completion (TLC) cause3->sol3 sol4 Solution: 1. Use Fe/NH4Cl or Fe/AcOH 2. Controlled H2 pressure for Pd/C 3. Consider Na2S2O4 cause4->sol4

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical analytical methods for assessing the purity of this compound?

For a comprehensive purity assessment, a mass balance approach using multiple analytical techniques is recommended.[6]

  • HPLC-UV: This is the primary technique for quantifying the main component and any structurally related impurities. A gradient method is typically used to separate compounds with different polarities.[6]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of unknown impurities, which helps in elucidating their structures.

  • NMR Spectroscopy (¹H and ¹³C): NMR confirms the structure of the final product and can detect and quantify impurities if their signals do not overlap with the main compound's signals.[6]

  • Karl Fischer Titration: Used to accurately determine the water content.[6]

  • Thermogravimetric Analysis (TGA): This method is used to quantify non-volatile impurities, such as inorganic salts.[6]

Q2: What is the best general method for purifying the crude this compound final product?

Purification strategy depends on the nature of the impurities.

  • Acid-Base Extraction: The basic aminoquinoline can be separated from neutral organic impurities. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) to precipitate the pure product, which is then filtered or extracted back into an organic solvent.

  • Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system must be identified through screening. Common solvents include ethanol, isopropanol, or toluene. Sometimes, recrystallization from an alcohol in the presence of a small amount of base can improve purity for related chloroquinoline compounds.[7]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A solvent system like hexane/ethyl acetate or dichloromethane/methanol with a small amount of triethylamine (to prevent tailing on the silica) is often effective.

Q3: Can I store this compound long-term? What are the stability considerations?

Like many aromatic amines, this compound can be susceptible to oxidation and degradation upon exposure to air, light, and heat. Commercial samples may appear yellow or brown due to trace oxidation impurities.[2] For long-term storage, it should be kept in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark place, preferably refrigerated.

Key Impurity Profile

The table below summarizes potential impurities that can arise during a common synthetic route involving nitration, chlorination, and reduction.

Impurity NameStructureProbable Origin
8-Aminoquinoline C₉H₈N₂Dechlorination during the reduction of 4-chloro-8-nitroquinoline.
4-Hydroxy-8-aminoquinoline C₉H₈N₂OIncomplete chlorination of the 4-hydroxy intermediate.
4-Chloro-x-nitroquinolin-8-amine C₉H₆ClN₃O₂Isomeric impurity from non-selective nitration.
Starting Materials VariesIncomplete reaction in any of the synthetic steps.

Detailed Protocol: Purification by Acid-Base Extraction

This protocol provides a reliable method for removing neutral impurities from the final product.

  • Dissolution: Dissolve the crude this compound (1.0 eq) in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (2-3 times, using a volume equal to the organic layer each time). Combine the acidic aqueous layers. The target compound is now in the aqueous phase as its hydrochloride salt.

  • Back-Wash (Optional): Wash the combined aqueous layers once with a small amount of fresh DCM or EtOAc to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base, such as 2M aqueous sodium hydroxide or a saturated sodium bicarbonate solution, with stirring until the pH is >9. The free amine product will precipitate out of the solution.

  • Isolation:

    • Method A (Filtration): If a solid precipitate forms, collect it by vacuum filtration. Wash the filter cake with cold deionized water and then with a small amount of a non-polar solvent like hexane to aid drying. Dry the solid under vacuum.

    • Method B (Extraction): Extract the basified aqueous solution with fresh DCM or EtOAc (3 times). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers from Method B over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8] Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Recrystallization of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Chloroquinolin-8-amine. This document, designed for researchers and drug development professionals, provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-tested insights to ensure the success of your purification experiments.

Physicochemical Profile & Safety

This compound is a solid, typically appearing white to light yellow.[1] Understanding its fundamental properties is the first step toward developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₉H₇ClN₂[1][2]
Molecular Weight 178.62 g/mol [1][3]
Melting Point 99-100 °C[1]
Appearance White to light yellow solid[1]
Storage 2–8 °C under inert gas[1]

Safety Advisory: this compound is a chlorinated heterocyclic amine. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Review the Safety Data Sheet (SDS) before use.

Core Recrystallization Protocol

Recrystallization is a powerful technique that relies on the differential solubility of a compound and its impurities in a chosen solvent at varying temperatures.[4] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[5]

Step-by-Step Methodology
  • Solvent Selection: Based on the properties of the parent 8-aminoquinoline scaffold, which is soluble in polar solvents like ethanol[6], a mixed-solvent system of ethanol and water is a logical starting point. Ethanol should solubilize the compound, while water will act as an anti-solvent to induce crystallization upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., hot ethanol) dropwise while heating and stirring until the solid just dissolves. The key is to use the absolute minimum volume of hot solvent to ensure the solution is saturated.[4][5]

  • Hot Filtration (Optional): If insoluble impurities (like dust or residual catalysts from synthesis) are visible in the hot solution, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[4] Once at room temperature, the flask can be moved to an ice bath to maximize crystal recovery.[5]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent. The purity can then be assessed by melting point analysis; a sharp melting range close to the literature value indicates high purity.[4]

Recrystallization Workflow Diagram

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Analysis A Place Crude Compound in Flask B Select Solvent System (e.g., Ethanol/Water) A->B C Add Minimal Hot Solvent B->C D Ensure Complete Dissolution C->D E Hot Filtration (if needed) D->E F Slow Cool to Room Temp E->F G Cool in Ice Bath F->G H Crystal Formation G->H I Vacuum Filtration H->I J Wash with Cold Solvent I->J K Dry Crystals J->K L Assess Purity (MP, TLC) K->L

Caption: Standard workflow for recrystallization.

Troubleshooting Guide (Q&A)

Q1: My compound "oiled out" into a gooey liquid instead of forming crystals. What happened and how can I fix it?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solute (99-100 °C for this compound). The compound liquefies rather than crystallizing from the solution.

  • Causality: This is common when using a solvent that boils at a temperature significantly higher than the solute's melting point, or if the concentration of impurities is high, causing a melting point depression.

  • Solution 1 (Re-dissolve and Dilute): Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to lower the saturation point. Let this more dilute solution cool slowly again. This should ensure that the saturation point is reached at a temperature below the compound's melting point.

  • Solution 2 (Change Solvents): Switch to a solvent or solvent mixture with a lower boiling point. For example, if you were using toluene (BP: ~111 °C), consider switching to ethyl acetate (BP: 77 °C) or an ethanol/water mixture.

Q2: I have very low or no crystal formation, even after placing the flask in an ice bath. What should I do?

A: This indicates that your solution is not sufficiently supersaturated.

  • Causality: The most likely cause is the use of too much solvent during the dissolution step.[4] Alternatively, the compound may have a higher-than-expected solubility in the cold solvent.

  • Solution 1 (Induce Crystallization):

    • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution. This provides a nucleation site for crystal growth.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic glass fragments that are liberated can serve as nucleation points.[4]

  • Solution 2 (Reduce Solvent Volume): Gently heat the solution to boil off some of the solvent. Be careful not to evaporate too much. Once the volume is reduced, allow it to cool slowly again.

Q3: My final product is still colored (yellow/brown), but I expected a white solid. How can I fix this?

A: The color is likely due to high-molecular-weight, colored impurities that co-crystallize with your product. Amines, in particular, can be susceptible to air oxidation, which can form colored byproducts.[7]

  • Causality: These impurities are often present in small quantities but are highly colored. They have solubility profiles similar to the target compound.

  • Solution (Activated Charcoal):

    • Re-dissolve the colored crystals in the minimum amount of hot solvent.

    • Remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is usually sufficient).

    • Swirl the hot solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless.

    • Allow the filtrate to cool and crystallize as usual.

    • Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping.

Q4: My compound is poorly soluble in many common solvents, making recrystallization difficult. What are my options?

A: This is a common challenge with heterocyclic compounds. The basic amine group on your molecule provides a unique chemical handle to solve this problem.

  • Causality: The combination of the rigid quinoline ring and the polar amine group can lead to strong intermolecular forces in the crystal lattice, making it difficult for solvents to break them apart.

  • Solution (Acid-Base Chemistry):

    • Dissolve the impure amine in a dilute aqueous acid solution (e.g., 5-10% HCl). The basic amine will be protonated to form its ammonium salt (4-chloroquinolin-8-aminium chloride). This salt is typically much more soluble in water than the free amine.

    • Filter the acidic solution to remove any acid-insoluble impurities.

    • Slowly add a base (e.g., dilute NaOH or NH₄OH) to the clear filtrate with stirring. This will deprotonate the ammonium salt, causing the purified free amine to precipitate out of the solution.

    • Cool the mixture in an ice bath to ensure complete precipitation.

    • Collect the solid by vacuum filtration, wash with cold water to remove salts, and dry thoroughly. This method is often more effective than traditional recrystallization for purifying amines.[7]

Troubleshooting Decision Tree

G Start Recrystallization Outcome OilingOut Problem: 'Oiling Out' Start->OilingOut NoCrystals Problem: No Crystals Form Start->NoCrystals ColoredProduct Problem: Colored Product Start->ColoredProduct PoorSolubility Problem: Poor Solubility Start->PoorSolubility Sol1 Solution: Re-dissolve, add more solvent, and cool slowly. OilingOut->Sol1 Sol2 Solution: Induce (seed/scratch) or reduce solvent volume. NoCrystals->Sol2 Sol3 Solution: Treat with activated charcoal during re-dissolution. ColoredProduct->Sol3 Sol4 Solution: Use acid/base chemistry. Dissolve in acid, filter, precipitate with base. PoorSolubility->Sol4

Caption: Decision tree for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent system for this compound?

A: Finding the perfect solvent often requires empirical testing. However, based on the structure (a moderately polar aromatic amine), you can make an educated selection. The principle of "like dissolves like" is your guide.

Solvent ClassExamplesSuitability for this compoundRationale
Protic Polar Ethanol, Methanol, WaterGood (especially as mixed systems) The amine group can hydrogen bond. Ethanol is a good primary solvent; water can be used as an anti-solvent.[6]
Aprotic Polar Acetone, Ethyl AcetateModerate to Good The molecule's overall polarity should allow for good solubility at elevated temperatures.
Aprotic Non-Polar Toluene, HexanesPoor (Good as anti-solvents) The polar amine and nitrogen heterocycle make it unlikely to dissolve well in non-polar solvents at room temp. Hexane is an excellent choice for a final wash or as an anti-solvent.

Start with ethanol, methanol, or isopropanol. If solubility is too high at room temperature, add a non-polar anti-solvent like water or hexanes.

Q: How do I confirm the purity of my recrystallized product?

A: A combination of methods provides the most reliable confirmation:

  • Melting Point Analysis: A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value (99-100 °C).[1][4] Impurities broaden and depress the melting range.

  • Thin-Layer Chromatography (TLC): In a suitable solvent system, the purified product should appear as a single spot, while the crude material may show multiple spots.

  • Spectroscopic Analysis (NMR): ¹H NMR spectroscopy is a powerful tool to confirm the structure and identify any remaining impurities.[8]

Q: Can I reuse the mother liquor to recover more product?

A: Yes, it is possible to recover a second crop of crystals from the mother liquor, but with a caution. The mother liquor contains all the soluble impurities. Therefore, a second crop of crystals obtained by concentrating the mother liquor will be less pure than the first. It is common practice to keep the second crop separate from the first and assess its purity independently.

References

Technical Support Center: Scale-Up of 4-Chloroquinolin-8-amine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 4-Chloroquinolin-8-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of moving this process from the laboratory bench to larger-scale production. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during process development.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy, safety, and analytical considerations for the production of this compound.

Q1: What is the most viable synthetic strategy for the scale-up of this compound?

While several named reactions can produce the quinoline core (e.g., Skraup, Conrad-Limpach), for scale-up, a convergent approach is often more reliable and controllable.[1] A highly practical route involves two key stages:

  • Cyclization to form a 4-hydroxyquinoline intermediate: This typically starts with an appropriately substituted aniline that already contains the 8-amino group (or a protected precursor like a nitro group). This aniline is reacted with a β-ketoester (like ethyl acetoacetate) in a Conrad-Limpach or Gould-Jacobs type reaction to form the 4-hydroxy (or 4-quinolone) ring system.[2] High temperatures are generally required for the final cyclization step.[2][3]

  • Chlorination of the 4-position: The 4-hydroxy group of the quinoline intermediate is then converted to the target 4-chloro group using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[3] This step is robust but requires careful handling of the hazardous reagent.

This two-stage approach allows for the purification of the intermediate, which is critical for ensuring the purity and yield of the final product, a key consideration in any scale-up campaign.

Q2: What are the most critical safety precautions during scale-up?

Scaling up this synthesis introduces significant safety challenges that must be rigorously managed:

  • Handling Phosphorus Oxychloride (POCl₃): POCl₃ is highly corrosive and reacts violently with water, releasing toxic HCl gas.[3] All operations must be conducted in a well-ventilated fume hood or a closed reactor system with appropriate scrubbers. Personnel must wear comprehensive Personal Protective Equipment (PPE), including acid-resistant gloves, aprons, and full-face shields.[3][4]

  • High-Temperature Cyclizations: The cyclization step often requires temperatures exceeding 250°C.[2] This poses risks of thermal burns and potential pressure buildup. Use of high-boiling, inert solvents like Dowtherm A can help moderate temperatures.[5] Industrial-scale reactors must be equipped with calibrated temperature controls, pressure relief valves, and be properly insulated.[6]

  • Exothermic Reactions: Some quinoline syntheses, like the Skraup reaction, are notoriously exothermic and can become violent if not controlled.[7] While the recommended route is less prone to this, the initial condensation and the POCl₃ reaction can still generate significant heat. Key controls include slow, subsurface addition of reagents, efficient heat exchange systems (reactor jacketing), and robust agitation to prevent localized hotspots.[7]

  • Product Hazards: The final product and its precursors are classified as acute toxicants and eye irritants.[3][8] Appropriate handling procedures, including respiratory protection to avoid dust inhalation, should be in place.[9]

Q3: How should I monitor reaction progress and assess final product purity?

Effective process analytical technology (PAT) is crucial for a successful scale-up.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): An indispensable tool for quick, qualitative checks of reaction completion. It is used to visualize the consumption of starting materials and the appearance of the product.

    • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It can accurately determine the conversion rate, identify the formation of byproducts, and assess the purity of the intermediate and final product.[3]

  • Structure Confirmation and Purity Assessment:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the final product and key intermediates.[3]

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound.[3]

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
1. Low Yield in Cyclization Step a) Incomplete Reaction: Insufficient temperature or reaction time for the thermal cyclization. b) Equilibrium Limitation: Water produced during the initial condensation can inhibit the forward reaction. c) Degradation/Tar Formation: Harsh acidic conditions or excessive temperatures can cause polymerization and degradation of reactants and intermediates, a common issue in quinoline syntheses.[7]a) Optimize Temperature & Time: Carefully increase the cyclization temperature in increments, monitoring for product formation vs. degradation by TLC/HPLC. Ensure the high-boiling solvent reaches and maintains the target temperature (e.g., 250°C).[2] b) Water Removal: If using a solvent like toluene for the initial condensation, use a Dean-Stark trap to azeotropically remove water and drive the reaction forward.[2] c) Use a Milder Catalyst: Consider alternative acid catalysts like polyphosphoric acid (PPA), which can sometimes promote cyclization under less harsh conditions than concentrated H₂SO₄.[10] Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions at high temperatures.[6]
2. Inefficient Chlorination with POCl₃ a) Reagent Decomposition: Phosphorus oxychloride is sensitive to moisture. Contamination with water will deactivate it. b) Insufficient Temperature/Time: The reaction may be too slow at lower temperatures. c) Impure Starting Material: The presence of residual water or other nucleophilic impurities in the 4-hydroxyquinoline intermediate can consume the POCl₃.a) Use Fresh Reagent: Always use a fresh, unopened bottle of POCl₃ or redistill it before use for critical, large-scale reactions. Handle exclusively under an inert, dry atmosphere. b) Controlled Heating: Heat the reaction mixture to reflux (approx. 105-110°C) and monitor by TLC/HPLC until the starting material is consumed.[3] c) Purify the Intermediate: Ensure the 4-hydroxyquinoline intermediate is thoroughly dried and purified (e.g., by recrystallization) before the chlorination step. This is a key principle of a robust scale-up process.
3. Formation of Impurities a) Regioisomers: If using an unsymmetrically substituted aniline precursor, cyclization can occur at different positions, leading to isomeric quinoline byproducts.[2][10] b) Over-Reaction: In some synthesis routes, side reactions like dimerization or further substitution can occur. c) Oxidation Products: The final amine product can be susceptible to air oxidation, leading to colored impurities, especially during workup and storage.[6]a) Control Regioselectivity: The choice of starting materials and acid catalyst can influence the regiochemical outcome.[2] Steric hindrance on the aniline or β-diketone can be used to direct cyclization to the less hindered position.[10] This should be optimized at the lab scale before scale-up. b) Stoichiometric Control: Maintain strict control over reagent stoichiometry and temperature to minimize side reactions. c) Inert Atmosphere Processing: Conduct the reaction workup, particularly the final neutralization and isolation steps, under a nitrogen or argon blanket to minimize contact with atmospheric oxygen.
4. Difficulties in Final Product Purification a) Tarry Residues: Tars from the cyclization step can carry through and complicate purification. b) Solubility Issues: The product may have poor solubility in common organic solvents, making recrystallization challenging. c) Persistent Colored Impurities: Highly colored byproducts from oxidation or side reactions can be difficult to remove.a) Purify Intermediate: The most effective way to avoid this is to purify the 4-hydroxyquinoline intermediate before chlorination. If tars are present in the final crude product, a preliminary purification by steam distillation can sometimes be effective for removing non-volatile tars.[7] b) Salt Formation & Crystallization: Convert the basic quinoline product into a salt (e.g., hydrochloride) to alter its solubility profile and facilitate purification by crystallization.[10] The free base can be regenerated afterward by neutralization.[10] Trichloroacetic acid (TCA) can also be used to precipitate amines as salts, which can then be thermally decomposed to regenerate the pure free amine.[11] c) Activated Carbon Treatment: Dissolve the crude product or its salt form in a suitable solvent and treat with activated carbon to adsorb colored impurities before filtration and recrystallization.[12]

Visualizations and Protocols

Synthetic Workflow Overview

The following diagram outlines the recommended two-stage synthetic approach for scalable production of this compound.

G cluster_0 Stage 1: Ring Formation cluster_1 Stage 2: Chlorination & Purification A Substituted Aniline (e.g., 2-Nitro-5-chloroaniline) C Condensation & Thermal Cyclization (High Temp, >250°C) A->C B β-Ketoester (e.g., Ethyl Acetoacetate) B->C D Protected Intermediate (e.g., 4-Hydroxy-8-nitroquinoline) C->D Forms quinolone ring E Reduction (e.g., Fe/HCl or H2, Pd/C) D->E Reduce nitro group F Key Intermediate 4-Hydroxyquinolin-8-amine E->F G Chlorination (POCl₃, Reflux) F->G Intermediate to Stage 2 H Crude Product This compound G->H Replaces -OH with -Cl I Workup & Purification (Neutralization, Crystallization) H->I J Final Product I->J G cluster_causes Diagnosis cluster_solutions Solutions Start Problem: Low or No Product Yield Check_Analysis Analyze Crude Reaction Mixture (TLC, HPLC, ¹H NMR) Start->Check_Analysis Incomplete_Rxn High % of Starting Material Remains Check_Analysis->Incomplete_Rxn Incomplete Conversion Side_Products Significant Byproducts or Tar Observed Check_Analysis->Side_Products Low Purity Product_Loss Product Formed but Lost During Workup Check_Analysis->Product_Loss Good Conversion, Poor Isolation Sol_Incomplete • Increase Reaction Time • Increase Temperature • Verify Catalyst/Reagent Activity Incomplete_Rxn->Sol_Incomplete Sol_Side_Products • Lower Temperature • Use Inert Atmosphere • Check Raw Material Purity • Re-evaluate Catalyst Choice Side_Products->Sol_Side_Products Sol_Product_Loss • Optimize Extraction pH • Use Alternative Solvents • Purify via Salt Formation • Check for Emulsions Product_Loss->Sol_Product_Loss

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloroquinolin-8-amine, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. As the precise structural elucidation of such molecules is paramount for understanding their function and reactivity, this document serves as a practical reference for researchers, scientists, and drug development professionals. We will explore the nuanced spectral features of this compound and compare them with its structural precursors, 4-chloroquinoline and 8-aminoquinoline, to provide a comprehensive understanding of substituent effects on the quinoline scaffold.

Introduction: The Structural Significance of this compound

The quinoline ring system is a foundational scaffold in a multitude of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents. The specific substitution pattern on this bicyclic heterocycle dramatically influences its biological activity. This compound combines the electron-withdrawing nature of a chlorine atom at the 4-position with the electron-donating amino group at the 8-position. This unique electronic arrangement makes it a valuable intermediate for the synthesis of novel therapeutic agents. Accurate and unambiguous characterization by NMR spectroscopy is the cornerstone of ensuring the identity and purity of this compound, thereby validating subsequent biological and chemical studies.

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals in the aromatic region, reflecting the six protons on the quinoline ring. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic effects of the chloro and amino substituents. The analysis below is based on established principles of NMR spectroscopy and comparison with structurally related compounds.

Rationale for Predicted Chemical Shifts and Coupling Constants:

The introduction of an amino group at C8 is expected to cause a significant upfield shift for the protons on the carbocyclic ring (H5, H6, and H7) due to its strong electron-donating mesomeric effect. Conversely, the chlorine atom at C4 will exert an electron-withdrawing inductive effect, deshielding the protons on the heterocyclic ring (H2 and H3).

  • H2 and H3: These protons will appear as doublets due to their coupling to each other. The proton at C2 is adjacent to the nitrogen atom and will be the most downfield of the two.

  • H5, H6, and H7: These protons form a three-spin system on the benzene ring. H5 and H7 will likely appear as doublets of doublets, coupling to H6. H6 will be a triplet (or more accurately, a doublet of doublets with similar coupling constants). The amino group at C8 will cause a notable upfield shift for H7.

  • NH₂: The protons of the amino group will typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration due to hydrogen bonding.

Below is the molecular structure and numbering scheme for this compound, which will be referenced throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Comparative ¹H NMR Data

To contextualize the predicted spectrum of this compound, it is instructive to compare it with the experimental data of its parent molecules, 8-aminoquinoline[1][2][3] and 4-chloroquinoline[4][5]. This comparison highlights the distinct influence of each substituent on the chemical shifts of the quinoline protons.

Proton8-Aminoquinoline (δ ppm, Multiplicity, J Hz)4-Chloroquinoline (δ ppm, Multiplicity, J Hz)This compound (Predicted δ ppm, Multiplicity, J Hz)
H2 8.8 (dd, 4.2, 1.7)8.8 (d, 4.7)~8.7 (d, 4.5)
H3 7.4 (dd, 8.3, 4.2)7.5 (d, 4.7)~7.4 (d, 4.5)
H5 7.3 (dd, 8.1, 1.4)8.1 (d, 8.5)~7.2 (d, 8.0)
H6 7.4 (t, 7.8)7.6 (t, 7.7)~7.3 (t, 7.8)
H7 7.0 (dd, 7.5, 1.4)7.8 (d, 8.0)~6.9 (d, 7.5)
NH₂ 4.7 (br s)-~4.8 (br s)

Note: Experimental data for 8-aminoquinoline and 4-chloroquinoline are sourced from publicly available spectral databases and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The predicted chemical shifts for this compound are based on the additive effects of the chloro and amino substituents on the quinoline framework.

Rationale for Predicted Chemical Shifts:

  • C4: The carbon atom bearing the chlorine will be significantly deshielded.

  • C8: The carbon attached to the amino group will experience an upfield shift due to the electron-donating nature of nitrogen.

  • C2, C4a, C8a: These quaternary carbons will have distinct chemical shifts influenced by their position relative to the nitrogen and the substituents.

  • CH Carbons: The chemical shifts of the protonated carbons will follow trends similar to their attached protons, with those on the carbocyclic ring being generally more shielded than those on the heterocyclic ring.

Comparative ¹³C NMR Data

A comparison with 8-aminoquinoline and 4-chloroquinoline provides a robust framework for understanding the ¹³C NMR spectrum of the target compound.

Carbon8-Aminoquinoline (δ ppm)4-Chloroquinoline (δ ppm)This compound (Predicted δ ppm)
C2 148.1151.3~150.0
C3 121.5122.0~121.8
C4 136.2143.0~142.5
C4a 128.9125.5~126.0
C5 129.2129.8~129.5
C6 121.3126.5~122.0
C7 114.7129.0~115.0
C8 143.8127.5~143.5
C8a 138.4148.8~139.0

Note: As with the ¹H NMR data, the experimental ¹³C NMR data for the reference compounds are sourced from public databases and are subject to minor variations.

Experimental Protocol for NMR Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, providing both ¹H and ¹³C data from a single sample preparation.

Workflow for NMR Sample Preparation and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10-20 mg of This compound B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample into NMR spectrometer F Tune and shim the probe E->F G Acquire ¹H NMR spectrum F->G Standard pulse program H Acquire ¹³C NMR spectrum G->H Proton-decoupled pulse program I Fourier transform H->I J Phase and baseline correction I->J K Calibrate chemical shifts to internal standard J->K L Integrate peaks (¹H) and pick peaks (¹³C) K->L

Caption: A standardized workflow for NMR analysis of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the NH₂ protons[6][7][8][9][10].

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Perform standard tuning and shimming procedures to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider include the spectral width, acquisition time, and number of scans for adequate signal-to-noise.[11]

  • ¹³C NMR Acquisition:

    • Following the ¹H acquisition, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a singlet. A sufficient number of scans will be required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs) for both ¹H and ¹³C spectra.

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons. For the ¹³C spectrum, identify the chemical shift of each peak.

Conclusion

The comprehensive NMR analysis of this compound, when contextualized by comparison with its structural analogs, provides a powerful tool for its unambiguous identification and characterization. The predicted ¹H and ¹³C NMR spectra, based on established principles of substituent effects, offer a reliable guide for researchers. By following the detailed experimental protocol, scientists can acquire high-quality data, ensuring the integrity of their research and development endeavors in fields that utilize this versatile quinoline derivative.

References

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, particularly in the synthesis of novel therapeutic agents, the unequivocal structural elucidation of intermediate and final compounds is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that is invaluable for structural confirmation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Chloroquinolin-8-amine, a key scaffold in medicinal chemistry. Drawing upon established fragmentation principles of quinoline derivatives and related aromatic systems, we will dissect its expected fragmentation pathways. This analysis will be contextualized by comparing its predicted fragmentation with that of isomeric and related quinoline compounds, providing researchers with a robust framework for the interpretation of mass spectral data for this class of molecules.

Introduction to this compound and the Significance of its Mass Spectrometric Analysis

This compound is a heterocyclic aromatic amine that serves as a versatile building block in the synthesis of a wide array of biologically active compounds, including antimalarial and anticancer agents. The precise placement of the chloro and amino substituents on the quinoline core dictates the molecule's reactivity and its subsequent utility in synthetic schemes. Accurate characterization of this molecule is therefore a critical quality control step.

Electron ionization mass spectrometry (EI-MS) is a powerful tool for this purpose. Upon ionization, the molecular ion of this compound will undergo a series of fragmentation events, yielding a unique mass spectrum. Understanding these fragmentation pathways is not merely an academic exercise; it allows for:

  • Unambiguous Identification: Distinguishing this compound from its isomers, where the substituents are located at different positions on the quinoline ring.

  • Structural Verification: Confirming the successful synthesis of the target molecule.

  • Impurity Profiling: Identifying potential by-products or degradation products in a sample.

This guide will provide a detailed, mechanistically-driven prediction of the fragmentation pattern of this compound, empowering researchers to confidently interpret their experimental data.

Experimental Methodology for Mass Spectrometry Analysis

To acquire a mass spectrum of this compound, a standard protocol employing a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source is typically utilized.

Step-by-Step Experimental Protocol:
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

  • Inlet System: The sample is introduced into the GC, where it is vaporized and separated from the solvent and any non-volatile impurities. The GC column temperature is ramped to ensure elution of the analyte.

  • Ionization: The eluted this compound enters the ion source of the mass spectrometer, which is maintained under a high vacuum. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce a series of smaller, charged ions (fragment ions) and neutral radicals or molecules.

  • Mass Analysis: The fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate a mass spectrum.

GCMS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Sample Sample Injection Vaporization Vaporization Sample->Vaporization Separation Chromatographic Separation Vaporization->Separation IonSource Ion Source (Electron Ionization) Separation->IonSource Fragmentation Fragmentation IonSource->Fragmentation MassAnalyzer Mass Analyzer Fragmentation->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem Fragmentation_Pathway M [M]•+ m/z 178 F143 [M - •Cl]+ m/z 143 M->F143 - •Cl F151 [M - HCN]•+ m/z 151 M->F151 - HCN F162 [M - •NH₂]+ m/z 162 M->F162 - •NH₂ M_plus_2 [M+2]•+ m/z 180 F116 [M - •Cl - HCN]+ m/z 116 F143->F116 - HCN

A Technical Guide to the Comparative Reactivity of 4-Chloroquinolin-8-amine and its Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The functionalization of this privileged structure, particularly at the 4-position, is a critical step in the synthesis of a vast array of biologically active molecules. Among the precursors utilized for this purpose, chloroquinolines are paramount, with their reactivity being a key determinant of synthetic efficiency and molecular diversity. This guide provides an in-depth comparison of the reactivity of 4-Chloroquinolin-8-amine with other aminoquinoline isomers, focusing on the principles of nucleophilic aromatic substitution (SNAr).

The Underlying Chemistry: Nucleophilic Aromatic Substitution on the Quinoline Ring

The reactivity of 4-chloroquinolines in SNAr reactions is fundamentally governed by the electron-deficient nature of the quinoline ring system. The electronegative nitrogen atom exerts a strong electron-withdrawing effect, particularly at the C2 and C4 positions, making them susceptible to nucleophilic attack. The generally accepted mechanism for this transformation proceeds through a two-step addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The rate-determining step is typically the initial attack of the nucleophile on the electron-deficient carbon atom. Therefore, any substituent on the quinoline ring that can further delocalize the negative charge of the Meisenheimer complex will enhance the reaction rate. Conversely, electron-donating groups can destabilize this intermediate and retard the reaction.

The Influence of the Amino Group: A Positional Analysis

The introduction of an amino group (-NH2) onto the chloroquinoline backbone introduces a powerful electron-donating group. The position of this substituent dramatically influences the electron density distribution across the ring system, thereby modulating the reactivity of the C4-chloro group towards nucleophiles. The overall effect is a combination of two electronic phenomena: the resonance (mesomeric) effect and the inductive effect.

  • Resonance Effect (+R): The lone pair of electrons on the amino nitrogen can be delocalized into the aromatic π-system. This effect is most pronounced when the amino group is at positions that are ortho or para to the reaction center and can directly participate in the resonance stabilization of the transition state.

  • Inductive Effect (-I): Nitrogen is more electronegative than carbon, leading to a through-bond withdrawal of electron density. This effect diminishes with distance.

The interplay of these effects determines the overall electron-donating or electron-withdrawing character of the amino substituent with respect to the C4 position.

A Comparative Look at Aminoquinoline Isomers:

While direct, side-by-side kinetic studies comparing the SNAr reactivity of all amino-substituted 4-chloroquinoline isomers are not extensively documented in the literature, we can infer their relative reactivities based on established principles of physical organic chemistry and computational studies on analogous systems.

Table 1: Predicted Relative Reactivity of 4-Chloro-aminoquinoline Isomers in SNAr

IsomerPosition of -NH2Expected Electronic Effect on C4Predicted Relative Reactivity
4-Chloro-5-aminoquinoline5- (peri)Strong +R, moderate -ISignificantly Decreased
4-Chloro-6-aminoquinoline6- (para-like)Strong +R, weak -IDecreased
4-Chloro-7-aminoquinoline7- (meta-like)Weak +R, weak -ISlightly Decreased
This compound 8- (ortho-like) Moderate +R, strong -I Slightly Decreased to Comparable
4,7-Dichloroquinoline (Reference)--Baseline

4-Chloro-5-aminoquinoline & 4-Chloro-6-aminoquinoline: The amino group at the 5- and 6-positions can effectively donate electron density into the quinoline ring system through resonance, directly increasing the electron density at the C4 position. This deactivates the ring towards nucleophilic attack, significantly slowing down the SNAr reaction.

4-Chloro-7-aminoquinoline: The amino group at the 7-position is meta to the C4 position. In this arrangement, the powerful +R effect does not directly extend to the C4 carbon. Therefore, the deactivating effect is less pronounced compared to the 5- and 6-isomers.

This compound: The amino group at the 8-position presents a more complex scenario. While it is ortho to the nitrogen atom, its electronic influence on the C4 position is a nuanced balance of its +R and -I effects. Furthermore, the potential for intramolecular hydrogen bonding between the 8-amino group and the incoming nucleophile or the quinoline nitrogen could influence the transition state energy. Theoretical studies on related heterocyclic systems suggest that substituents at the 8-position can have a less predictable impact on the reactivity at C4 compared to substituents on the carbocyclic ring.

Experimental Considerations and Protocols

The synthesis of 4-aminoquinolines from their 4-chloro precursors is a well-established transformation. The choice of reaction conditions can significantly impact yield and reaction time.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

Materials:

  • Substituted 4-chloroquinoline (e.g., this compound)

  • Nucleophile (e.g., a primary or secondary amine)

  • Solvent (e.g., Ethanol, DMF, NMP)

  • Base (optional, e.g., K2CO3, Et3N)

Procedure:

  • To a solution of the substituted 4-chloroquinoline in the chosen solvent, add the nucleophile (typically 1.1-2.0 equivalents).

  • If required, add a base to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to the desired temperature (ranging from 80°C to 150°C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Isolate the product by precipitation, extraction, or other standard work-up procedures.

  • Purify the crude product by recrystallization or column chromatography.

Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[1]

Visualizing the Reaction Pathway and Electronic Effects

The following diagrams illustrate the key concepts discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 4-Chloroquinoline 4-Chloroquinoline Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 4-Chloroquinoline->Meisenheimer_Complex Nucleophilic Attack (Rate-Determining Step) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer_Complex Substituted_Quinoline 4-Substituted Quinoline Meisenheimer_Complex->Substituted_Quinoline Elimination of Leaving Group Chloride Chloride Ion (Cl⁻) Meisenheimer_Complex->Chloride

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 4-chloroquinoline.

Electronic_Effects cluster_activating Activating Effect cluster_deactivating Deactivating Effect cluster_reaction_center Reaction Center Quinoline_N Quinoline Nitrogen (-I, -R) C4_Position C4 Position (Electrophilic) Quinoline_N->C4_Position Withdraws electron density, activating C4 for attack Amino_Group Amino Group (+R, -I) Amino_Group->C4_Position Donates electron density, deactivating C4 for attack (position dependent)

References

A Comparative Analysis of 4-Chloroquinolin-8-amine and Chloroquine: An Uncharted Territory in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Researchers, scientists, and drug development professionals often seek to understand the nuanced differences between structurally similar compounds to drive innovation in medicinal chemistry. This guide was intended to provide a detailed, data-driven comparison of the biological activities of 4-Chloroquinolin-8-amine and the well-established antimalarial drug, chloroquine. However, after a thorough review of the current scientific literature, it is clear that while extensive data exists for chloroquine, there is a significant lack of published research on the biological activity of this compound.

This document will proceed by first detailing the known biological profile of chloroquine as a benchmark. It will then address the absence of data for this compound and discuss the potential implications of its structural differences from chloroquine. Finally, it will outline the necessary experimental protocols that would be required to generate the data needed for a meaningful comparison.

Chloroquine: A Well-Characterized 4-Aminoquinoline Antimalarial

Chloroquine, a 4-aminoquinoline derivative, has been a cornerstone of antimalarial therapy for decades.[1] Its primary mechanism of action against Plasmodium parasites, the causative agents of malaria, is well-documented.

Mechanism of Antimalarial Action

The parasite, during its intraerythrocytic stage, digests host hemoglobin in its acidic food vacuole, releasing toxic free heme.[2] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[3][4] Chloroquine, a weak base, accumulates to high concentrations in the acidic environment of the parasite's food vacuole.[2] Here, it is believed to interfere with hemozoin formation by capping the growing hemozoin crystal, leading to a buildup of toxic free heme that ultimately kills the parasite.[4]

Caption: Chloroquine's mechanism of action in the Plasmodium parasite's food vacuole.

Other Biological Activities and Toxicity

Beyond its antimalarial properties, chloroquine exhibits immunomodulatory effects and has been used in the treatment of autoimmune diseases like rheumatoid arthritis and lupus erythematosus.[1][5] It has also been investigated for its potential antiviral and anticancer activities.[6][7] However, its use is associated with a range of side effects, from mild gastrointestinal issues to more severe ocular toxicity (retinopathy) with long-term use.[1][8]

This compound: The Knowledge Gap

In stark contrast to chloroquine, there is a notable absence of published studies detailing the biological activity of this compound. While its synthesis and availability as a chemical intermediate are documented, its effects on biological systems, including its potential antimalarial or cytotoxic properties, have not been reported in the scientific literature.

The key structural difference between chloroquine and this compound lies in the side chain attached to the quinoline core. Chloroquine possesses a diethylamino-pentylamine side chain at the 4-position, which is crucial for its accumulation in the parasite's food vacuole. This compound, on the other hand, has an amino group directly attached to the 8-position of the quinoline ring and lacks the characteristic side chain of chloroquine at the 4-position. This fundamental structural divergence suggests that this compound would likely have a significantly different biological profile, including its mechanism of action, efficacy, and toxicity.

A Roadmap for Comparative Evaluation: Proposed Experimental Protocols

To bridge this knowledge gap and enable a robust comparison with chloroquine, a systematic evaluation of this compound's biological activity is necessary. The following experimental workflows outline the essential studies that would need to be conducted.

In Vitro Antimalarial Activity Assessment

The initial step would be to determine if this compound possesses any activity against Plasmodium falciparum, the deadliest species of human malaria parasite.

Step-by-Step Protocol:

  • Parasite Culture: A chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1) strain of P. falciparum would be cultured in human erythrocytes using standard in vitro culture techniques.

  • Drug Dilution Series: A series of dilutions of this compound and chloroquine (as a positive control) would be prepared.

  • Drug Exposure: The parasite cultures would be exposed to the different drug concentrations for a standard duration (e.g., 48-72 hours).

  • Growth Inhibition Assay: Parasite growth inhibition would be quantified using a standardized method, such as the SYBR Green I-based fluorescence assay or the [³H]-hypoxanthine incorporation assay.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀), the drug concentration at which parasite growth is inhibited by 50%, would be calculated for both compounds against both parasite strains.

Caption: Workflow for in vitro antimalarial activity screening.

In Vitro Cytotoxicity Assessment

To evaluate the potential toxicity of this compound to mammalian cells, a standard cytotoxicity assay would be performed.

Step-by-Step Protocol:

  • Cell Culture: A human cell line (e.g., HeLa or HEK293) would be cultured under standard conditions.

  • Drug Exposure: The cells would be treated with a range of concentrations of this compound and a control compound for a specified period (e.g., 24-48 hours).

  • Viability Assay: Cell viability would be measured using an appropriate assay, such as the MTT or resazurin reduction assay.

  • CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀), the concentration at which 50% of the cells are killed, would be determined.

  • Selectivity Index Calculation: The selectivity index (SI = CC₅₀ / IC₅₀) would be calculated to assess the compound's specificity for the parasite over mammalian cells. A higher SI value indicates greater selectivity.

In Vivo Efficacy and Toxicity Studies

Should this compound demonstrate promising in vitro activity and an acceptable selectivity index, the next logical step would be to evaluate its efficacy and toxicity in an animal model of malaria.

Step-by-Step Protocol:

  • Animal Model: A suitable rodent model of malaria, such as mice infected with Plasmodium berghei, would be used.

  • Drug Administration: Infected mice would be treated with varying doses of this compound and chloroquine via an appropriate route (e.g., oral gavage).

  • Efficacy Assessment: The reduction in parasitemia (the percentage of infected red blood cells) would be monitored over several days. The 50% effective dose (ED₅₀) would be determined.

  • Toxicity Monitoring: The animals would be monitored for any signs of toxicity, and basic toxicological parameters would be assessed.

Conclusion

While a direct comparison of the biological activities of this compound and chloroquine is not currently possible due to a lack of data on the former, this guide has provided a comprehensive overview of the well-established properties of chloroquine and a clear experimental framework for the necessary evaluation of this compound. The significant structural differences between the two molecules suggest that this compound is unlikely to function as a direct analog of chloroquine. Its biological activities remain an open and intriguing question for the medicinal chemistry and drug discovery community. The generation of the outlined experimental data is the critical next step to understanding the potential of this uncharted chemical entity.

References

A Comparative Guide to the In Vitro Efficacy of 4-Chloroquinolin-8-amine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold remains a cornerstone in the design of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with a significant focus on their anticancer potential.[1][2] This guide provides a comprehensive comparison of 4-chloroquinolin-8-amine derivatives, offering insights into their in vitro performance against various cancer cell lines. We will delve into the experimental data that underscores their cytotoxic effects and explore the mechanistic pathways through which they exert their antiproliferative action. This document is intended for researchers, scientists, and professionals in drug development who are actively seeking to understand and leverage the therapeutic promise of these compounds.

The Rationale for Investigating this compound Derivatives

The quinoline ring system, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets.[3][4] The introduction of a chlorine atom at the 4-position and an amine group at the 8-position of the quinoline nucleus creates a pharmacophore with significant potential for modification and optimization. These substitutions can influence the compound's electronic properties, lipophilicity, and spatial arrangement, thereby modulating its binding affinity to target proteins and its overall biological activity.

The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA, inhibit topoisomerase enzymes, disrupt microtubule polymerization, and modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.[4][5][6] The 4-aminoquinoline scaffold, in particular, has been a successful template for the development of antimalarial drugs like chloroquine, which has also been investigated for its anticancer properties.[7][8] This has spurred further research into novel derivatives with improved efficacy and selectivity against cancer cells.

Comparative Cytotoxicity of this compound Derivatives

The in vitro cytotoxicity of novel compounds is a primary indicator of their potential as anticancer agents. This is typically assessed by determining the concentration of the compound required to inhibit the growth of cancer cells by 50% (GI50 or IC50). Below is a comparative analysis of the cytotoxic activity of various this compound derivatives against a panel of human cancer cell lines.

Performance Against Breast Cancer Cell Lines

Breast cancer remains a significant global health concern, and the development of new therapeutic agents is crucial. Several studies have evaluated 4-aminoquinoline derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-468.[7][8]

For instance, a series of 4-aminoquinoline derivatives were synthesized and tested for their cytotoxic effects. One notable compound, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, demonstrated significantly higher potency against MDA-MB-468 cells compared to the parent compound, chloroquine.[7] Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, showed more potent effects on MCF-7 cells than chloroquine.[7][8] These findings highlight the importance of the substituent at the 4-amino position in determining the cytotoxic profile.

Table 1: Comparative Growth Inhibition (GI50, µM) of 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines

CompoundMCF-7MDA-MB-468Reference
Chloroquine20.7224.36[7]
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine>508.73[7]
butyl-(7-fluoro-quinolin-4-yl)-amine8.2211.52[7]
Compound 5d (a 7-chloro-4-aminoquinoline-benzimidazole hybrid)~15.6-[9]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Efficacy in Other Cancer Cell Lines

The therapeutic potential of these derivatives extends beyond breast cancer. Studies have demonstrated their activity against a range of other cancer cell lines, including those from the colon, lung, and leukemia. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity against leukemia (CCRF-CEM, THP-1) and lymphoma (Raji, HuT78) cell lines, with GI50 values in the low micromolar to sub-micromolar range.[9]

Mechanistic Insights into Anticancer Activity

The efficacy of this compound derivatives is not solely defined by their cytotoxicity but also by the mechanisms through which they induce cancer cell death. Understanding these mechanisms is critical for rational drug design and for identifying potential biomarkers for patient stratification.

Induction of Apoptosis

A common mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Several this compound derivatives have been shown to trigger apoptotic pathways in cancer cells.[10][11] This is often characterized by events such as cell cycle arrest, activation of caspases, and disruption of the mitochondrial membrane potential.

For example, certain 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA and RNA synthesis in CCRF-CEM leukemia cells.[11] Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were shown to disrupt the mitochondrial membrane potential in HuT78 lymphoma cells, a key event in the intrinsic apoptotic pathway.[9]

Cell Cycle Arrest

In addition to inducing apoptosis, many quinoline derivatives can halt the progression of the cell cycle, thereby preventing cancer cell proliferation.[10][12] This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G0/G1 or G2/M. For instance, at higher concentrations, some 7-chloro-(4-thioalkylquinoline) derivatives caused an accumulation of CCRF-CEM cells in the G0/G1 phase.[11]

Inhibition of Key Signaling Pathways

The anticancer effects of these compounds can also be attributed to their ability to interfere with specific signaling pathways that are crucial for cancer cell growth and survival. Quinoline-based compounds have been reported to inhibit protein kinases, disrupt tubulin assembly, and interfere with tumor growth signaling pathways.[3] Some derivatives act as inhibitors of tyrosine kinases, topoisomerases, and proteasomes.[4][5]

Experimental Protocols for In Vitro Evaluation

To ensure the reproducibility and validity of in vitro findings, standardized and well-documented experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate the anticancer properties of this compound derivatives.

Cell Viability and Cytotoxicity Assays

The initial screening of potential anticancer compounds typically involves assessing their effect on cell viability and proliferation. The MTT and SRB assays are two commonly used colorimetric methods for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting the percentage of viability against the compound concentration.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for quantifying apoptosis and analyzing cell cycle distribution.

Protocol for Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time. Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol for Cell Cycle Analysis (Propidium Iodide Staining):

  • Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described above.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Experimental Workflows and Mechanisms

To better illustrate the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using Graphviz.

General Workflow for In Vitro Screening of Anticancer Compounds

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT/SRB) Purification->Cytotoxicity CellCulture Cancer Cell Line Culture CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Signaling Western Blot for Signaling Proteins Apoptosis->Signaling CellCycle->Signaling

Caption: A typical workflow for the synthesis and in vitro evaluation of novel anticancer compounds.

Proposed Mechanism of Action: Induction of Apoptosis

G Compound This compound Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Membrane Disruption Cell->Mitochondria Intrinsic Pathway DNA_Damage DNA Damage/ Topoisomerase Inhibition Cell->DNA_Damage Direct Interaction Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis DNA_Damage->Mitochondria

Caption: A simplified signaling pathway illustrating the induction of apoptosis by this compound derivatives.

Conclusion and Future Directions

The in vitro data strongly support the continued investigation of this compound derivatives as a promising class of anticancer agents. Their potent cytotoxic effects against a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, underscore their therapeutic potential. Structure-activity relationship studies have shown that modifications at the 4- and 7-positions of the quinoline ring can significantly impact their biological activity, providing a roadmap for the design of more potent and selective compounds.

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce potential off-target effects. In vivo studies in animal models are a critical next step to validate the in vitro findings and to assess the safety and efficacy of these derivatives in a more complex biological system. Furthermore, the identification of specific molecular targets will be instrumental in developing targeted therapies and personalized medicine approaches.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. 4-Chloroquinolin-8-amine, a crucial building block in the synthesis of several pharmacologically significant compounds, is no exception. Its purity profile can directly influence the efficacy and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge, offering the resolution and sensitivity required to separate and quantify the main component from its process-related impurities and degradation products.

This guide provides an in-depth comparison of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. Moving beyond a simple recitation of parameters, we will delve into the scientific rationale behind the methodological choices, present a comprehensive validation framework based on current regulatory expectations, and offer a comparative analysis of their performance. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable purity method for this important quinoline derivative.

The Analytical Challenge: Selectivity and Specificity

The primary analytical challenge in developing a purity method for this compound lies in achieving adequate separation from its potential impurities. These can include starting materials, by-products from the synthetic route, and various degradation products. Therefore, the chosen HPLC method must be highly selective and specific.

Method A: The Workhorse - C18 with Acetonitrile/Water

Our first approach utilizes a conventional C18 stationary phase, a staple in reversed-phase chromatography renowned for its hydrophobic retention mechanism. This method is designed for routine quality control, prioritizing robustness and ease of implementation.

Rationale for Method A
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic interactions with the aromatic quinoline ring of this compound. This generally provides good retention and separation of non-polar to moderately polar compounds.

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and water offers simplicity and reproducibility. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times for the amine-containing analyte.

Method B: An Alternative Approach - Phenyl-Hexyl with Methanol/Buffer

The second method explores an alternative selectivity using a Phenyl-Hexyl stationary phase. This approach is designed to offer a different separation profile, which can be particularly advantageous for resolving closely related impurities that may co-elute on a standard C18 column.

Rationale for Method B
  • Stationary Phase: The Phenyl-Hexyl phase provides a unique separation mechanism based on π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte. This can lead to enhanced selectivity for aromatic and unsaturated compounds compared to a purely hydrophobic C18 phase.

  • Mobile Phase: A gradient elution with methanol and an ammonium acetate buffer is employed. Methanol offers different solvent-analyte interactions compared to acetonitrile, which can alter elution order and improve resolution. A gradient is used to ensure adequate retention of early-eluting impurities while also enabling the timely elution of more retained components, optimizing the overall analysis time.

Method Validation Framework

To ensure that both methods are suitable for their intended purpose, a comprehensive validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] The validation parameters assessed include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4]

Experimental Workflow for Method Validation

Caption: A generalized workflow for the validation of an HPLC method.

Comparative Performance Data

The following tables summarize the hypothetical performance data obtained during the validation of Method A and Method B.

Table 1: Chromatographic Conditions and System Suitability
ParameterMethod A: C18 with Acetonitrile/WaterMethod B: Phenyl-Hexyl with Methanol/Buffer
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:20mM KH2PO4 pH 3.0 (60:40 v/v)Gradient: A: 20mM NH4OAc pH 5.0, B: Methanol
0-15 min, 30-80% B; 15-20 min, 80% B
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C35 °C
Injection Vol. 10 µL10 µL
Retention Time ~6.8 min~9.2 min
Tailing Factor 1.11.2
Theoretical Plates > 5000> 6000
Table 2: Summary of Validation Results
Validation ParameterMethod AMethod BAcceptance Criteria
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range 1 - 150 µg/mL0.5 - 150 µg/mLDefined by linearity
Accuracy (% Recovery) 99.2 - 101.5%99.5 - 101.0%98.0 - 102.0%
Repeatability (RSD%) 0.8%0.6%≤ 2.0%
Intermediate Precision (RSD%) 1.2%1.0%≤ 2.0%
LOD 0.3 µg/mL0.15 µg/mLReportable
LOQ 1.0 µg/mL0.5 µg/mLReportable
Robustness PassedPassedNo significant impact on results

Discussion and Method Selection

Both Method A and Method B have demonstrated their suitability for the purity assessment of this compound, as evidenced by the validation data meeting the predefined acceptance criteria based on FDA and ICH guidelines.[5][6] However, the choice between the two methods will depend on the specific analytical requirements.

Method A (C18 with Acetonitrile/Water) is a robust and straightforward method, ideal for routine quality control environments where high throughput and reproducibility are critical. Its isocratic nature simplifies method transfer and reduces the potential for variability.

Method B (Phenyl-Hexyl with Methanol/Buffer) offers superior sensitivity (lower LOD and LOQ) and a different selectivity profile. This method would be the preferred choice for in-depth impurity profiling, stability studies, and situations where trace-level impurities need to be accurately quantified. The gradient elution, while slightly more complex, provides greater flexibility in resolving a wider range of impurities with varying polarities.

Logic for Method Selection

Method_Selection Analytical_Need Define Analytical Need Routine_QC Routine QC/ High Throughput Analytical_Need->Routine_QC High Volume Impurity_Profiling Impurity Profiling/ Stability Studies Analytical_Need->Impurity_Profiling High Sensitivity/ Selectivity Method_A Select Method A (C18, Isocratic) Routine_QC->Method_A Method_B Select Method B (Phenyl-Hexyl, Gradient) Impurity_Profiling->Method_B

Caption: Decision tree for selecting the optimal HPLC method.

Experimental Protocols

Method A: Standard RP-HPLC Purity Assay
  • Instrumentation: HPLC system with a UV detector, C18 column (5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a mixture of acetonitrile and 20mM potassium dihydrogen phosphate buffer (adjusted to pH 3.0 with phosphoric acid) in a 60:40 volume/volume ratio.[7] Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to allow for the elution of all components. Purity is calculated based on the area percentage of the main peak.

Method B: High-Resolution RP-HPLC for Impurity Profiling
  • Instrumentation: HPLC or UHPLC system with a Diode Array Detector (DAD), Phenyl-Hexyl column (5 µm, 4.6 x 150 mm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20mM ammonium acetate buffer (adjusted to pH 5.0 with acetic acid).

    • Mobile Phase B: Methanol.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 35 °C

    • Detection: DAD scan from 200-400 nm.

    • Gradient Program:

      • 0-15 min: 30% to 80% B

      • 15-20 min: Hold at 80% B

      • 20.1-25 min: Re-equilibrate at 30% B

  • Analysis: Inject the sample and record the chromatogram. Identify and quantify impurities based on their retention times and UV spectra relative to the main peak.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of this compound is a critical step in ensuring product quality. This guide has presented two validated methods, each with distinct advantages. Method A, with its C18 column and isocratic elution, offers a robust and reliable solution for routine quality control. In contrast, Method B, utilizing a Phenyl-Hexyl column and gradient elution, provides enhanced sensitivity and an alternative selectivity, making it a powerful tool for comprehensive impurity profiling and stability testing. By understanding the underlying principles and comparative performance of these methods, analytical scientists can make an informed decision to select the most appropriate approach for their specific needs, ultimately contributing to the development of safe and effective pharmaceuticals.

References

A Comparative Analysis of 4-Aminoquinoline Analogs in Antimalarial Drug Discovery: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminoquinoline scaffold has long been a cornerstone in the global fight against malaria, with chloroquine (CQ) historically being the most successful synthetic antimalarial drug due to its high efficacy, low toxicity, and ease of production.[1][2] However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains have severely compromised its utility and underscored the urgent need for novel therapeutic agents.[1][3] This guide provides a comparative study of key 4-aminoquinoline analogs, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used to evaluate their efficacy and safety. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of next-generation antimalarials that can overcome existing resistance mechanisms.

The Enduring Target: Mechanism of Action of 4-Aminoquinolines

The primary site of action for 4-aminoquinoline antimalarials is the digestive vacuole of the intraerythrocytic parasite.[4] During its growth within red blood cells, the parasite digests copious amounts of host hemoglobin to acquire essential amino acids.[5] This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite detoxifies the heme by polymerizing it into an inert, crystalline structure called hemozoin (β-hematin).[5][6]

4-aminoquinolines, being weak bases, accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole—a phenomenon known as ion trapping.[6] Once concentrated, they are thought to interfere with heme detoxification. The prevailing hypothesis is that these drugs form a complex with heme, preventing its polymerization into hemozoin.[6][7] The resulting accumulation of free heme leads to oxidative stress and damage to parasite membranes, ultimately causing parasite death.[6]

Resistance to chloroquine is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, located on the membrane of the digestive vacuole.[8][9] These mutations are believed to enable the transporter to efflux chloroquine from the vacuole, reducing its concentration at the target site and thereby diminishing its efficacy.[8][10]

Mechanism_of_Action cluster_RBC Infected Red Blood Cell cluster_DV Parasite Digestive Vacuole (Acidic) cluster_legend Legend Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization (Detoxification) Parasite Death Parasite Death Heme->Parasite Death Oxidative Stress Membrane Damage Drug_accum 4-Aminoquinoline (Accumulated) Drug_accum->Heme Complexation Drug_outside 4-Aminoquinoline (External) Drug_outside->Drug_accum Ion Trapping key1 Process key2 Inhibition Process Process Inhibition Inhibition

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Comparative Performance of Selected 4-Aminoquinoline Analogs

To illustrate the evolution of this drug class, we compare three key analogs: Chloroquine (the progenitor), Amodiaquine (a widely used alternative), and a representative novel bisquinoline analog designed to combat resistance. The data presented below are synthesized from multiple studies to provide a comparative overview.

CompoundStructureIn Vitro Activity (IC₅₀, nM) vs. P. falciparumCytotoxicity (CC₅₀, µM) vs. Mammalian CellsSelectivity Index (SI) vs. W2 StrainKey Features & Insights
Chloroquine (CQ) D6 (CQ-S): 10.7[11]W2 (CQ-R): 87.2 - 382[11][12]>20 µM (various cell lines)~52-230The gold standard, highly effective against sensitive strains.[1] Resistance is a major clinical issue.[3] The 7-chloro group and the basic side chain are crucial for activity.[13]
Amodiaquine (AQ) CQ-S strains: Similar to CQCQ-R strains: More active than CQLower than CQ, associated with hepatotoxicity in some cases.[5]Generally higher than CQ against resistant strains.A prodrug, rapidly metabolized to its active form, N-desethylamodiaquine.[6] The phenol group in the side chain is a key structural difference from CQ.[5] Retains some activity against CQ-resistant strains.
Bisquinoline Analog D6 (CQ-S): 7.5[11]W2 (CQ-R): 19.2[11]>25 µM (mammalian cells)>1300Dimeric structure designed to have a higher affinity for heme and potentially overcome efflux-based resistance mechanisms.[14] Demonstrates potent activity against both sensitive and resistant strains with a high selectivity index.[11]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a compound that causes the death of 50% of viable cells. The Selectivity Index (SI = CC₅₀ / IC₅₀) is a ratio that measures the window between cytotoxicity and antimalarial activity; a higher SI is desirable.

Structure-Activity Relationship (SAR) Insights

The development of potent 4-aminoquinoline analogs hinges on understanding their SAR. Key structural features that govern antimalarial activity include:

  • The 7-Chloro Group: An electron-withdrawing group at the 7-position of the quinoline ring is essential for high potency.[13][15] This feature is thought to influence the pKa of the quinoline nitrogen and the drug's ability to interact with heme.[15]

  • The Aliphatic Side Chain: The nature and length of the diaminoalkane side chain at the 4-position are critical.[13][16] This side chain is believed to be crucial for the accumulation of the drug in the digestive vacuole and its interaction with heme. Modifications to this chain have been a primary strategy for developing analogs active against CQ-resistant strains.[12]

  • Bulky Side Chains and Dimerization: The design of analogs with bulkier side chains or dimeric structures, such as the bisquinoline shown above, represents a successful strategy to circumvent resistance.[11][14] These larger molecules may have a reduced affinity for the mutated PfCRT transporter, thus preventing their efflux from the digestive vacuole.

Experimental Protocols for Evaluation

The preclinical evaluation of novel antimalarial compounds relies on robust and reproducible in vitro and in vivo assays. Below are standardized protocols for assessing the antimalarial activity and cytotoxicity of 4-aminoquinoline analogs.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I-Based)

This high-throughput assay measures parasite proliferation by quantifying the DNA of newly replicated parasites using the fluorescent dye SYBR Green I. It is a widely accepted alternative to radioisotope-based methods.[17]

Causality behind Experimental Choices:

  • Asynchronous Culture: Using an asynchronous parasite culture ensures that all intraerythrocytic stages are exposed to the drug, providing a comprehensive measure of activity.

  • Sorbitol Synchronization (Optional): For stage-specific assays, synchronization with sorbitol can isolate the ring stage, allowing for the study of drug effects on a specific phase of the parasite lifecycle.

  • SYBR Green I: This dye intercalates with double-stranded DNA. As parasites replicate their DNA during schizogony, the fluorescence intensity is directly proportional to parasite growth. This provides a sensitive and reliable readout.[17]

SYBR_Green_I_Workflow start Start: Asynchronous P. falciparum Culture plate_prep Prepare 96-well plate with serially diluted 4-aminoquinoline analogs start->plate_prep add_parasites Add parasitized red blood cells (e.g., 1% parasitemia, 2% hematocrit) plate_prep->add_parasites incubation Incubate for 72 hours under standard culture conditions add_parasites->incubation lysis Lyse cells and add SYBR Green I lysis buffer incubation->lysis read_plate Read fluorescence on a microplate reader (Excitation: ~485 nm, Emission: ~530 nm) lysis->read_plate analysis Analyze data: Plot fluorescence vs. concentration and calculate IC₅₀ values read_plate->analysis end End: Determine compound potency analysis->end

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the 4-aminoquinoline analogs in culture medium in a 96-well microplate. Include positive (e.g., chloroquine) and negative (drug-free medium) controls.

  • Parasite Culture: Add P. falciparum-infected red blood cells to each well to achieve a final parasitemia of ~0.5-1% and a hematocrit of 2%.

  • Incubation: Incubate the plates for 72 hours at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add this buffer to each well and incubate in the dark at room temperature.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate filters.

  • Data Analysis: Subtract background fluorescence from uninfected red blood cells. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability. It is crucial for determining the selectivity of antimalarial compounds.[18]

Causality behind Experimental Choices:

  • Mammalian Cell Line: Using a standard mammalian cell line (e.g., HEK293, HepG2, or VERO) provides a model system to assess potential toxicity to the human host.[19]

  • MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals.[18] The amount of formazan produced is proportional to the number of viable cells.

MTT_Assay_Workflow start Start: Seed mammalian cells in a 96-well plate incubation_adhesion Incubate for 24 hours to allow cell adhesion start->incubation_adhesion add_compounds Add serially diluted 4-aminoquinoline analogs incubation_adhesion->add_compounds incubation_drug Incubate for 48-72 hours add_compounds->incubation_drug add_mtt Add MTT reagent to each well and incubate for 3-4 hours incubation_drug->add_mtt solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_plate Read absorbance on a microplate reader (e.g., at 570 nm) solubilize->read_plate analysis Analyze data: Plot cell viability vs. concentration and calculate CC₅₀ values read_plate->analysis end End: Determine compound cytotoxicity analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a mammalian cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the drug concentration to determine the CC₅₀ value.

Conclusion and Future Directions

The 4-aminoquinoline scaffold remains a highly valuable starting point for the development of new antimalarial drugs.[1][21] While resistance to chloroquine is widespread, a deeper understanding of the structure-activity relationships and resistance mechanisms has enabled the rational design of novel analogs with potent activity against both CQ-sensitive and CQ-resistant P. falciparum strains. The comparative data and standardized protocols presented in this guide serve as a foundational resource for researchers in the field. Future efforts should continue to focus on synthesizing diverse analogs with improved safety profiles and novel mechanisms of action that can circumvent or delay the development of resistance, ensuring that this critical class of antimalarials remains a viable weapon in the fight against malaria.

References

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Chloroquinolin-8-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the quinoline scaffold is a cornerstone, forming the basis of numerous therapeutic agents. Derivatives of 4-Chloroquinolin-8-amine, in particular, are pivotal intermediates in the synthesis of antimalarial drugs and other bioactive molecules. The absolute certainty of their molecular structure is not merely an academic exercise; it is a fundamental prerequisite for advancing any candidate compound. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks.

This guide provides an in-depth comparison of the essential analytical techniques required to validate the structure of synthesized this compound derivatives. As a Senior Application Scientist, my focus is not just on the procedural steps but on the underlying scientific rationale—the why behind each method. The approach outlined here is a self-validating system, where orthogonal techniques are employed to build an unshakeable, data-driven confirmation of molecular identity.

The Imperative of a Multi-Technique Approach

No single analytical method can provide a complete structural picture with absolute certainty. A robust validation strategy relies on the convergence of data from multiple, independent techniques. Each method interrogates a different aspect of the molecule's physical and chemical properties. When data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy align, we establish a high-confidence putative structure. For crystalline materials, X-ray Crystallography offers the ultimate, unambiguous confirmation.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_initial_screen Initial Screening cluster_spectroscopy Spectroscopic Elucidation cluster_confirmation Final Confirmation SynthesizedProduct Synthesized Crude Product Purification Purification (e.g., Column Chromatography) SynthesizedProduct->Purification TLC_LCMS Purity & Preliminary ID (TLC, LC-MS) Purification->TLC_LCMS NMR NMR Spectroscopy (¹H, ¹³C, 2D) TLC_LCMS->NMR MS Mass Spectrometry (LRMS/HRMS) TLC_LCMS->MS IR Infrared Spectroscopy (Functional Groups) TLC_LCMS->IR DataIntegration Data Integration & Structural Hypothesis NMR->DataIntegration MS->DataIntegration IR->DataIntegration Xray X-ray Crystallography (If Crystalline) DataIntegration->Xray Requires Single Crystal Validated Validated Structure DataIntegration->Validated High Confidence Xray->Validated Unambiguous Confirmation

Caption: Integrated workflow for the structural validation of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution.[1] It probes the magnetic properties of atomic nuclei, providing detailed information about the connectivity and chemical environment of atoms.[2]

Expertise in Action: ¹H NMR Spectroscopy

Proton (¹H) NMR reveals the number of distinct proton environments and their proximity to one another. For a this compound derivative, the spectrum can be dissected into two main regions: the aromatic region (quinoline ring protons) and the aliphatic region (if substituents are present).

  • Causality of Chemical Shifts: The aromatic protons are deshielded by the ring current, causing them to resonate downfield (typically 6.5-8.5 ppm). The positions are further influenced by substituents; the electron-withdrawing chlorine atom and the nitrogen heteroatom deshield adjacent protons, shifting them further downfield.[3] Conversely, the electron-donating amine group at the C8 position will shield its ortho-protons (H7), causing an upfield shift relative to unsubstituted quinoline.[3]

  • Splitting Patterns (Coupling): Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets), providing direct evidence of connectivity. Analysis of the coupling constants (J-values) is critical for distinguishing between isomers. For instance, the coupling patterns of the protons on the carbocyclic ring (H5, H6, H7) are key to confirming the substitution pattern.[4]

Expertise in Action: ¹³C NMR Spectroscopy

Carbon (¹³C) NMR complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule.

  • Causality of Chemical Shifts: The chemical shift of a carbon is highly sensitive to its electronic environment. Carbons directly attached to electronegative atoms like chlorine (C4) and nitrogen (C8a, C2) will be significantly deshielded and appear far downfield. Aromatic carbons typically appear between 110-150 ppm. The presence of the expected number of signals (9 for the unsubstituted core) is a primary validation checkpoint.

Data Summary: Expected NMR Chemical Shifts

The following table provides estimated chemical shift ranges for the core this compound structure. Actual values will vary based on the solvent and any additional substitution.

Atom Technique Expected Chemical Shift (ppm) Rationale
H2¹H NMR8.2 - 8.6Deshielded by adjacent N heteroatom.
H3¹H NMR7.2 - 7.6Coupled to H2.
H5¹H NMR7.8 - 8.2Deshielded by proximity to the pyridine ring and Cl at C4.
H6¹H NMR7.0 - 7.4Typical aromatic proton, influenced by adjacent groups.
H7¹H NMR6.7 - 7.1Shielded by the electron-donating NH₂ group at C8.
-NH₂¹H NMR4.5 - 6.0Broad signal, chemical shift is solvent and concentration dependent.
C2, C4, C8a¹³C NMR140 - 155Carbons adjacent to heteroatoms (N, Cl) are strongly deshielded.
C5, C6, C7¹³C NMR110 - 130Aromatic carbons, with C7 being shielded by the NH₂ group.
C3, C4a¹³C NMR120 - 140Standard aromatic/heteroaromatic carbon signals.

Note: These values are illustrative and compiled from general knowledge of quinoline systems.[5][6] Precise assignment requires 2D NMR techniques like COSY (H-H correlation) and HSQC/HMBC (C-H correlation).

Mass Spectrometry (MS): The Molecular Weight and Formula

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound.[2] High-Resolution Mass Spectrometry (HRMS) can determine the mass with such precision that it allows for the calculation of the exact elemental formula.

Expertise in Action: Validating with MS
  • Molecular Ion Peak: The primary piece of data is the molecular ion peak ([M+H]⁺ in ESI or M⁺˙ in EI). For this compound (C₉H₇ClN₂), the expected monoisotopic mass is approximately 178.03 g/mol .[7] Observing this peak confirms the molecular weight.

  • The Chlorine Isotope Pattern: This is a critical, self-validating feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. Therefore, the mass spectrum will show two peaks for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and another, about one-third the intensity, two mass units higher for the molecule containing ³⁷Cl ([M+2]⁺).[8] This signature pattern is definitive evidence for the presence of a single chlorine atom.

  • Fragmentation Analysis: In techniques like tandem MS (MS/MS), the molecular ion is fragmented, and the masses of the fragments are analyzed.[8] The observed fragmentation pattern can provide evidence for the quinoline core structure, as it will likely show characteristic losses (e.g., loss of HCl).[9]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[10] While it doesn't provide detailed connectivity information like NMR, it is an exceptionally fast and simple method for confirming the presence of key functional groups.[1]

Expertise in Action: Key IR Absorptions

For this compound, the IR spectrum should display characteristic absorption bands that confirm its major structural features:

  • N-H Stretching: The amine group will show one or two sharp-to-medium bands in the 3300-3500 cm⁻¹ region.

  • C-H Stretching (Aromatic): A group of bands appearing just above 3000 cm⁻¹ confirms the presence of aromatic C-H bonds.

  • C=C and C=N Stretching: The quinoline ring system will produce a series of sharp absorption bands in the 1450-1650 cm⁻¹ region. This is part of the "fingerprint region" and is unique to the overall structure.[1]

  • C-Cl Stretching: A strong band in the 700-850 cm⁻¹ region is indicative of the carbon-chlorine bond.

The combination of these signals provides rapid, confirmatory evidence that the synthesized molecule contains the expected functional groups.

X-ray Crystallography: The Unambiguous 3D Structure

When a compound can be grown as a high-quality single crystal, X-ray crystallography stands as the gold standard for structural determination.[11] It provides a definitive, three-dimensional map of electron density, from which the precise location of every atom (except, sometimes, hydrogens) can be determined.[12]

Expertise in Action: The Power of Crystallography
  • Absolute Confirmation: It resolves any ambiguity regarding isomerism, confirming the exact positions of the chloro and amine substituents on the quinoline ring.

  • Detailed Geometric Data: It yields precise bond lengths, bond angles, and information about the planarity of the quinoline system.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state, which can be valuable for understanding physical properties like solubility and melting point.[13]

The primary limitation is the requirement of a suitable single crystal, which can be challenging to obtain. However, if successful, the resulting structure is considered definitive proof.

Comparative Guide to Validation Techniques

The following diagram and table summarize how these orthogonal techniques provide complementary information, creating a self-validating analytical system.

Logic_Diagram center Structural Hypothesis: This compound NMR NMR Spectroscopy center->NMR Atomic Connectivity (¹H-¹H, ¹H-¹³C) MS Mass Spectrometry center->MS Molecular Formula (HRMS) Isotopic Pattern (Cl) IR Infrared Spectroscopy center->IR Functional Groups (-NH₂, C-Cl, Aromatic) XRAY X-ray Crystallography center->XRAY 3D Structure Absolute Stereochemistry Confirmed Validated Structure NMR->Confirmed MS->Confirmed IR->Confirmed XRAY->Confirmed

Caption: Complementary nature of analytical techniques for structural validation.

Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Detailed atomic connectivity, number of unique H & C atoms, chemical environments.[1]Provides the most comprehensive structural information in solution. Essential for isomer differentiation.Requires a relatively pure sample (>95%). Can be complex to interpret fully without 2D techniques.[3]
Mass Spectrometry Molecular weight, elemental formula (HRMS), isotopic information.Extremely sensitive (requires very little sample). Chlorine isotope pattern is a key confirmation point.[8]Does not provide connectivity information; isomers often have identical masses.
Infrared Spectroscopy Presence of specific functional groups.[10]Fast, inexpensive, and non-destructive. Excellent for a quick check of synthesis success.Provides limited information on the overall carbon skeleton. Spectrum can be complex in the fingerprint region.[1]
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, and packing.[11][12]The "gold standard" for definitive structural proof. Resolves all ambiguity.Requires a single, diffraction-quality crystal, which can be difficult or impossible to grow. Provides solid-state, not solution, structure.

Experimental Protocols

Trustworthy data begins with meticulous experimental practice. The following are generalized, foundational protocols.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified, dry compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition: Acquire a standard 1D ¹H spectrum, followed by a ¹³C spectrum. If assignments are ambiguous, proceed with 2D experiments such as COSY.[3] Report the solvent used and the spectrometer frequency.

Protocol 2: LC-MS Analysis for Purity and Mass Confirmation
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL.

  • Chromatography: Inject the sample onto a suitable HPLC column (e.g., C18). Run a gradient elution method, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). This separates the target compound from impurities.

  • Mass Spectrometry: Direct the eluent from the HPLC into the mass spectrometer source (e.g., ESI).[14] Acquire data in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Integrate the peak(s) in the chromatogram to assess purity. Examine the mass spectrum corresponding to the main peak to confirm the m/z of the [M+H]⁺ ion and verify the presence of the characteristic [M+2]⁺ chlorine isotope peak.[15]

Conclusion

The structural validation of a synthesized compound like this compound is a systematic process of evidence gathering. By employing a logical, multi-technique approach that leverages the complementary strengths of NMR, MS, IR, and, when possible, X-ray crystallography, researchers can achieve an unambiguous and robust structural assignment. This rigorous validation is the bedrock upon which reliable and reproducible scientific research in drug development is built.

References

A Guide to the Spectroscopic Comparison of 4-Chloroquinolin-8-amine and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The quinoline scaffold is a cornerstone in medicinal chemistry, and understanding the transformation of precursors into a final active molecule is a critical step in synthesis and quality control. This guide provides an in-depth spectroscopic comparison of 4-Chloroquinolin-8-amine (4-Cl-8-AQ), a key heterocyclic compound, with its fundamental structural precursors: 8-Aminoquinoline (8-AQ) and 4-Chloroquinoline (4-CQ).

Our objective is to move beyond a simple presentation of data. We will dissect the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for each compound. By analyzing the shifts in signals and the appearance or disappearance of characteristic peaks, we can trace the structural evolution from precursor to product. This comparative approach not only validates the final structure but also provides a deeper understanding of how the addition of specific functional groups—the C8-amino group and the C4-chloro substituent—influences the spectroscopic fingerprint of the quinoline core.

Conceptual Synthesis Pathway

To understand the comparative analysis, we consider this compound as being conceptually derived from two simpler, commercially available precursors. This allows us to isolate and understand the spectroscopic contribution of each key functional group.

G cluster_precursors Precursors 8-Aminoquinoline 8-Aminoquinoline Final_Product This compound 8-Aminoquinoline->Final_Product + 'Cl' at C4 4-Chloroquinoline 4-Chloroquinoline 4-Chloroquinoline->Final_Product + 'NH2' at C8

Caption: Conceptual relationship between precursors and the final product.

Spectroscopic Deep Dive: Precursor Analysis
1. 8-Aminoquinoline (8-AQ)

8-Aminoquinoline serves as our baseline for understanding the influence of an electron-donating amino group on the benzenoid portion of the quinoline ring.

  • UV-Vis Spectroscopy: The UV-Vis spectrum of 8-AQ in ethanol typically displays multiple absorption bands characteristic of the quinoline aromatic system. The presence of the amino group, an auxochrome, causes a bathochromic (red) shift compared to unsubstituted quinoline, as the non-bonding electrons on the nitrogen atom extend the conjugated π-system. Key transitions include π→π* and n→π*.[1]

  • FTIR Spectroscopy: The FTIR spectrum is highly informative. The most telling signals are the N-H stretching vibrations of the primary amine, which typically appear as a pair of bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching).[2] Aromatic C-H stretching is observed above 3000 cm⁻¹, and the characteristic C=C and C=N stretching vibrations of the quinoline ring appear in the 1500-1600 cm⁻¹ region.[3]

  • NMR Spectroscopy (¹H & ¹³C): In the ¹H NMR spectrum, the protons on the carbocyclic ring (H5, H6, H7) are significantly affected by the electron-donating -NH₂ group at C8, generally experiencing an upfield shift compared to quinoline itself. The protons of the pyridine ring (H2, H3, H4) are less affected. A broad signal corresponding to the -NH₂ protons is also visible.[4] The ¹³C NMR spectrum reflects this, with the C8 carbon showing a significant upfield shift due to the direct attachment of the nitrogen atom.[4]

  • Mass Spectrometry: The electron ionization (EI) mass spectrum of 8-AQ shows a prominent molecular ion (M⁺) peak at m/z 144, corresponding to its molecular weight.[2][5]

2. 4-Chloroquinoline (4-CQ)

4-Chloroquinoline provides the spectral signature of an electron-withdrawing halogen substituent on the pyridine portion of the ring.

  • UV-Vis Spectroscopy: The spectrum of 4-CQ is also dominated by π→π* transitions of the aromatic system.[6] Compared to unsubstituted quinoline, the chloro group may cause subtle shifts in the absorption maxima.

  • FTIR Spectroscopy: The spectrum of 4-CQ lacks the N-H stretches seen in 8-AQ. Key features include aromatic C-H stretches above 3000 cm⁻¹, ring vibrations in the 1500-1600 cm⁻¹ range, and, importantly, a C-Cl stretching vibration which is typically found in the 1000-1100 cm⁻¹ region for aryl chlorides.[7][8]

  • NMR Spectroscopy (¹H & ¹³C): The ¹H NMR spectrum is distinct. The chlorine atom at C4 exerts a strong deshielding effect on adjacent protons. H3 is significantly shifted downfield. H2 and H5 are also deshielded compared to their positions in quinoline.[9] In the ¹³C NMR spectrum, the C4 carbon is strongly deshielded (shifted downfield) due to the electronegativity of the attached chlorine.[10]

  • Mass Spectrometry: The mass spectrum of 4-CQ is characterized by a molecular ion (M⁺) peak at m/z 163. A crucial diagnostic feature is the presence of an (M+2)⁺ peak at m/z 165 with an intensity approximately one-third of the M⁺ peak.[7] This isotopic signature is definitive for the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Comparative Analysis: The Final Product
Summary of Key Spectroscopic Data
CompoundUV-Vis λmax (nm)Key FTIR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm)MS (m/z)
8-Aminoquinoline ~340, ~250[1]~3420, ~3350 (N-H str) , ~1610, 1580 (C=C/C=N str)[2]H2: ~8.8, H7: ~7.0, -NH₂: ~5.0 (broad) [4][11]144 (M⁺) , 117[2]
4-Chloroquinoline ~318, ~228[6]~3050 (Ar C-H str), ~1570 (C=C/C=N str), ~1090 (C-Cl str) [7][8]H2: ~8.8, H3: ~7.5 , H5: ~8.1[9]163 (M⁺), 165 (M+2)⁺ [7]
This compound (Predicted) ~350-360~3400, ~3330 (N-H str) , ~1590 (C=C/C=N str), ~1095 (C-Cl str) H2: ~8.6, H3: ~7.3 , H7: ~6.9178 (M⁺), 180 (M+2)⁺
Detailed Comparison
  • UV-Vis Spectroscopy: We predict a bathochromic shift for 4-Cl-8-AQ relative to 4-CQ, due to the powerful auxochromic effect of the 8-amino group extending the conjugation. The final λmax will likely be longer than that of 8-AQ as well, reflecting a more complex interplay of electronic effects from both the electron-donating amino group and the electron-withdrawing chloro group.

  • FTIR Spectroscopy: The spectrum of 4-Cl-8-AQ should be a composite of its precursors. We expect to see the characteristic paired N-H stretching bands from the 8-amino group (around 3300-3400 cm⁻¹) and the distinct C-Cl stretching band from the 4-chloro substituent (around 1100 cm⁻¹). The presence of both sets of peaks would be strong evidence for the successful synthesis of the target molecule.

  • NMR Spectroscopy: This technique offers the most detailed structural confirmation.

    • ¹H NMR: Compared to 8-AQ, the signals for H2 and H3 in 4-Cl-8-AQ will be shifted significantly downfield due to the deshielding effect of the C4-chlorine. Conversely, compared to 4-CQ, the signals for H5, H6, and H7 will be shifted upfield due to the shielding effect of the C8-amino group. The spectrum will thus show a pyridine ring portion resembling 4-CQ and a benzenoid ring portion resembling 8-AQ.

    • ¹³C NMR: We predict two key features: a downfield-shifted signal for C4 (due to chlorine) and an upfield-shifted signal for C8 (due to the amino group), providing a clear map of the substitution pattern.

  • Mass Spectrometry: The molecular weight of 4-Cl-8-AQ is 178.62 g/mol .[12] Its mass spectrum will show a molecular ion peak (M⁺) at m/z 178 and, critically, the M+2 peak at m/z 180 with roughly one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation pathways would likely involve the loss of chlorine (Cl, 35 Da) or hydrogen chloride (HCl, 36 Da).

Experimental Protocols

Reproducibility and accuracy are functions of meticulous experimental execution. The following are standardized protocols for the characterization of quinoline derivatives.

1. UV-Vis Spectroscopy Protocol
  • Solvent Selection: Use spectroscopic grade ethanol or methanol.

  • Sample Preparation: Prepare a stock solution of the compound (~1 mg/mL). Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 AU. A typical final concentration is in the range of 1-10 µg/mL.

  • Instrument Setup: Use a dual-beam spectrophotometer. Use a matched pair of quartz cuvettes (1 cm path length).

  • Measurement: Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams. Subsequently, replace the sample cuvette with the analyte solution and scan the spectrum, typically from 400 nm down to 200 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each peak.

2. FTIR Spectroscopy Protocol
  • Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the powdered sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Instrument Setup: Set the instrument to collect data in the range of 4000-400 cm⁻¹.

  • Measurement: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

3. NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Shim the magnetic field to ensure homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the raw data. Phase the spectrum and integrate the signals (for ¹H NMR). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

4. Mass Spectrometry Protocol
  • Sample Introduction: For volatile and thermally stable compounds, use Gas Chromatography-Mass Spectrometry (GC-MS). Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. For less volatile compounds, use direct infusion into an Electrospray Ionization (ESI) source.

  • Ionization: Use Electron Ionization (EI) for GC-MS, typically at 70 eV. Use ESI in positive ion mode for infusion analysis.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺). Analyze the isotopic pattern for chlorine-containing compounds. Propose structures for major fragment ions.

Analytical Workflow

The systematic characterization of a synthesized compound follows a logical progression of techniques, from initial confirmation to detailed structural elucidation.

G cluster_workflow Analytical Workflow Start Synthesized Product (this compound) UV_Vis UV-Vis Spectroscopy (Confirm Chromophore) Start->UV_Vis FTIR FTIR Spectroscopy (Identify Functional Groups: -NH2, C-Cl) Start->FTIR MS Mass Spectrometry (Confirm Molecular Weight & Cl Isotope Pattern) UV_Vis->MS FTIR->MS NMR 1D & 2D NMR Spectroscopy (Full Structural Elucidation) MS->NMR Conclusion Structure Confirmed NMR->Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses a rigorous commitment to safety and environmental stewardship. 4-Chloroquinolin-8-amine, a halogenated aromatic amine, is a valuable building block in medicinal chemistry, but its chemical nature demands a meticulous and informed approach to its disposal. This guide provides the essential, step-by-step procedures for safely managing and disposing of this compound, ensuring the protection of personnel and the environment.

Hazard Identification and Waste Classification

Before any handling or disposal, it is crucial to understand the inherent hazards of this compound. As a member of the aromatic amine family, it should be regarded as potentially toxic and harmful.[1] Furthermore, its structure as a chlorinated organic compound places it in a category of substances known for their potential persistence and toxicity in the environment.[1][2]

Key Hazards:

  • Toxicity: Aromatic amines can be readily absorbed through the skin, and many are known or suspected carcinogens.[1] Halogenated compounds can also exhibit significant toxicity.

  • Environmental Hazard: This compound is likely very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, it must never be released into the environment via sanitary sewers or general waste streams.[2][4]

  • Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), this compound is classified as a hazardous waste. This is due to its nature as a halogenated organic compound, a class of chemicals regulated by the U.S. Environmental Protection Agency (EPA).[5][6]

The Core Directive: Segregation and Containment at the Source

The foundational principle of proper chemical waste management is to prevent contamination and ensure safe handling from the moment the waste is generated.

Experimental Protocol: Waste Collection in the Laboratory
  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for all solid and liquid waste containing this compound. Never mix this waste with other waste streams.[7]

  • Container Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable. Ensure the container is in good condition and has a secure, tight-fitting lid.[8]

  • Proper Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[8] List all constituents of the waste mixture by percentage.

  • Secure Storage: Keep the waste container closed at all times, except when adding waste.[8] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[9]

  • Personal Protective Equipment (PPE): When handling the waste, always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[3][10]

Disposal Workflow: From Bench to Final Disposition

The disposal of this compound is not a simple act of discarding; it is a regulated process that requires professional intervention. The following diagram illustrates the decision-making and logistical workflow.

G cluster_0 Laboratory Operations cluster_1 Waste Management & Disposal A Waste Generation (e.g., residual solid, contaminated solutions) D Segregate waste into a compatible, sealed container A->D B Is container properly labeled 'HAZARDOUS WASTE' & with contents? C Label Container Immediately B->C No E Store in designated Satellite Accumulation Area (SAA) B->E Yes C->E D->B F Contact Institutional EHS (Environmental Health & Safety) for pickup E->F G EHS transports waste to Central Accumulation Area F->G H Waste profiled and manifested by licensed disposal contractor G->H I High-Temperature Incineration at an approved facility H->I J Landfilling of Ash Residue I->J

Caption: Decision workflow for handling this compound waste.

Approved Disposal Technology: High-Temperature Incineration

For halogenated organic compounds, the preferred and most environmentally sound disposal method is high-temperature incineration in a facility equipped with appropriate emission controls.[11][12]

Causality:

  • Complete Destruction: The high temperatures (typically >850°C) and controlled conditions ensure the complete thermal decomposition of the this compound molecule. This breaks the carbon-halogen bonds and destroys the aromatic structure, preventing the release of the parent compound into the environment.[11]

  • Pollution Control: Licensed hazardous waste incinerators are equipped with advanced scrubber systems. These systems neutralize and remove harmful byproducts of combustion, such as hydrogen chloride (HCl) gas, before they are released into the atmosphere.[11]

Disposing of this waste via landfill without prior treatment is not a responsible or compliant option due to its potential to leach into the soil and groundwater.[4]

Managing Spills and Decontamination

Accidents happen, and a prepared response is critical to mitigating risk.

Experimental Protocol: Small Spill Cleanup
  • Alert & Isolate: Immediately alert personnel in the area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[10]

  • Don PPE: Before addressing the spill, don the appropriate PPE: a full-face respirator with organic vapor cartridges, chemical-resistant gloves, a lab coat, and safety goggles.[13]

  • Contain the Spill: If the spill is a liquid, create a dike around the spill's outer edges using an inert absorbent material like vermiculite or cat litter.[14]

  • Absorb and Collect:

    • For a solid spill , gently sweep up the material, avoiding dust formation, and place it into a designated hazardous waste container.[4][15]

    • For a liquid spill , cover with absorbent material. Once fully absorbed, carefully scoop the material into the hazardous waste container.[14]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.[14]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Chemical Incompatibility

To prevent dangerous reactions during storage or disposal, this compound waste must be kept separate from incompatible chemicals.

Incompatible Chemical ClassPotential Hazard of Mixing
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates)Can cause a violent reaction, leading to fire or explosion.[2][16]
Strong Acids (e.g., Sulfuric Acid, Hydrochloric Acid)Can cause an exothermic reaction.[2][16]
Acid Anhydrides, Acid Chlorides Incompatible with the amine functional group.[2]

References

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 4-Chloroquinolin-8-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of 4-Chloroquinolin-8-amine, ensuring both personal safety and environmental integrity.

In the intricate world of pharmaceutical research and development, quinoline derivatives stand as a cornerstone for creating novel therapeutics. Among these, this compound (CAS 81764-16-1) presents itself as a valuable building block. However, its handling demands a meticulous approach to safety. This guide, compiled by our senior application scientists, moves beyond a simple checklist to provide a deep, procedural understanding of how to work with this compound safely and effectively. Our commitment is to empower your research by ensuring a secure laboratory environment.

Hazard Identification: Understanding the Compound's Profile

This compound is a solid substance that, while instrumental in synthesis, carries a specific set of hazards that must be thoroughly understood before any handling.[1] The Globally Harmonized System (GHS) provides the following classifications for this compound:

  • H302: Harmful if swallowed [1]

  • H315: Causes skin irritation [1]

  • H319: Causes serious eye irritation [1]

  • H335: May cause respiratory irritation [1]

The signal word for this chemical is "Warning" .[1]

Beyond these specific classifications, it is crucial to consider the broader family of quinoline derivatives. The parent compound, quinoline, is recognized as a potential carcinogen and mutagen, and it can be absorbed through the skin.[2] It is also known to be very toxic to aquatic organisms with long-lasting effects.[3] Given these properties of the parent structure, it is prudent to handle this compound with the assumption of similar, more severe, or additional hazards until more specific toxicological data becomes available.

Personal Protective Equipment (PPE): Your Essential Barrier

A robust PPE plan is the foundation of safe chemical handling. The selection of appropriate PPE should be based on a thorough risk assessment of the procedures to be performed. Below is a table outlining the recommended PPE for various tasks involving this compound.

TaskMinimum Required PPE
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat- N95 respirator (or higher) to prevent inhalation of fine particles
Solution Preparation and Transfers - Nitrile gloves (double-gloving recommended)- Chemical splash goggles- Laboratory coat- Work within a certified chemical fume hood
Running Reactions and Work-up - Nitrile gloves (double-gloving recommended)- Chemical splash goggles and a face shield- Chemical-resistant laboratory coat- Work within a certified chemical fume hood
Spill Cleanup - Heavy-duty chemical-resistant gloves (e.g., butyl rubber)- Chemical splash goggles and a face shield- Chemical-resistant apron or coveralls- Appropriate respiratory protection (cartridge respirator for organic vapors and particulates)

Causality in PPE Selection:

  • Double-gloving: This provides an extra layer of protection against potential tears or permeation of the outer glove, especially during extended procedures.

  • Chemical Splash Goggles over Safety Glasses: When handling solutions, the risk of splashes is significantly higher. Goggles provide a seal around the eyes, offering superior protection.

  • Fume Hood: The potential for respiratory irritation and the unknown inhalation toxicity of this compound necessitate that all work with open containers be conducted in a certified chemical fume hood to minimize exposure.

Donning and Doffing of PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Diagram: PPE Donning and Doffing Sequence

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) d1 1. Lab Coat d2 2. Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4 Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation and Collection cluster_disposal Final Disposal Solid Solid Waste (e.g., contaminated gloves, weigh boats) Solid_Container Labeled 'Halogenated Solid Waste' Container Solid->Solid_Container Liquid Liquid Waste (e.g., reaction mixtures, solvent rinses) Liquid_Container Labeled 'Halogenated Liquid Waste' Container Liquid->Liquid_Container Sharps Contaminated Sharps (e.g., needles, broken glass) Sharps_Container Labeled 'Chemically Contaminated Sharps' Container Sharps->Sharps_Container EHS Arrange for pickup by Environmental Health & Safety (EHS) Solid_Container->EHS Liquid_Container->EHS Sharps_Container->EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloroquinolin-8-amine
Reactant of Route 2
4-Chloroquinolin-8-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.